6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6,6-difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)2-4-1-5(6)9-3-4;/h4-5,9H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGJGSSRQVJJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1NC2)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055840-65-6 | |
| Record name | 6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Conformation of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery
The 2-azabicyclo[2.2.1]heptane framework, a conformationally rigid bioisostere of piperidine and pyrrolidine, has emerged as a cornerstone in contemporary medicinal chemistry. Its fixed three-dimensional geometry provides an exceptional platform for the precise spatial orientation of pharmacophoric elements, thereby enhancing binding affinity and selectivity for a diverse range of biological targets. The strategic introduction of geminal difluoro groups, particularly at the C6 position, further modulates the physicochemical properties of this scaffold, influencing its pKa, lipophilicity, and metabolic stability. This guide provides a comprehensive technical overview of the structure and conformational analysis of 6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride, a key building block for the development of novel therapeutics. We will delve into its synthesis, spectroscopic characterization, and the stereoelectronic implications of the gem-difluoro moiety on its molecular architecture.
Molecular Structure and Physicochemical Properties
This compound presents a unique combination of a rigid bicyclic amine core and the electron-withdrawing nature of two fluorine atoms. This substitution significantly impacts the molecule's fundamental properties.
Structural Elucidation
The core structure consists of a bicyclo[2.2.1]heptane cage, where one of the methylene bridges is replaced by a nitrogen atom at the 2-position. The geminal difluoro group is situated at the 6-position. The hydrochloride salt form ensures aqueous solubility and stability.
Table 1: Key Physicochemical Parameters
| Parameter | Value | Source/Method |
| Molecular Formula | C₆H₁₀ClF₂N | Calculated |
| Molecular Weight | 169.60 g/mol | Calculated |
| CAS Number | 2055840-65-6 | Amadis Chemical[1] |
| Appearance | White to off-white solid | Typical for hydrochloride salts |
| pKa (predicted) | ~7.5 - 8.5 | Inferred from studies on related gem-difluorinated bicyclic amines, which show a decrease in pKa compared to their non-fluorinated analogs.[2][3] |
| LogP (predicted) | 1.0 - 2.0 | Influenced by the lipophilicity of the bicyclic core and the polar contribution of the amine hydrochloride and fluorine atoms.[2][3] |
The Influence of Gem-Difluorination
The introduction of the C-F bond, the strongest single bond in organic chemistry, imparts significant changes to the molecule. The high electronegativity of fluorine leads to a polarized C-F bond, creating a localized dipole moment. In the case of the gem-difluoro group, these dipoles can influence the overall molecular dipole and electrostatic potential.
From a medicinal chemistry perspective, this fluorination can:
-
Enhance Metabolic Stability: The C-F bond is resistant to oxidative metabolism, often blocking potential sites of metabolic attack.
-
Modulate Acidity: The strong electron-withdrawing inductive effect of the two fluorine atoms lowers the pKa of the secondary amine, making it less basic than its non-fluorinated counterpart.[2][3] This can be crucial for optimizing drug absorption and distribution.
-
Alter Lipophilicity: The effect of fluorination on lipophilicity (LogP) is complex and can either increase or decrease it depending on the molecular context.[2][3]
-
Introduce Novel Interactions: The polarized C-F bond can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.
Synthesis of this compound
The synthesis of this key building block is a multi-step process that requires careful control of stereochemistry and functional group transformations. The general strategy involves the construction of the 2-azabicyclo[2.2.1]heptane core, followed by the introduction of the gem-difluoro group and final deprotection and salt formation.
Synthetic Workflow Overview
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies for the synthesis of related 2-azabicyclo[2.2.1]heptane derivatives.[4][5]
Protocol 1: Synthesis of 2-Boc-6-oxo-2-azabicyclo[2.2.1]heptane (Key Ketone Intermediate)
This protocol outlines a potential route to the key ketone intermediate, starting from a Diels-Alder adduct.
-
Step 1: Diels-Alder Reaction. A solution of freshly cracked cyclopentadiene and an appropriate N-protected imine dienophile (e.g., generated in situ from an amine and an aldehyde) is reacted to form the 2-azabicyclo[2.2.1]hept-5-ene core.
-
Step 2: Protection of the Amine. The secondary amine of the Diels-Alder adduct is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a suitable base like triethylamine in a solvent such as dichloromethane.
-
Step 3: Oxidation of the Alkene. The double bond of the Boc-protected 2-azabicyclo[2.2.1]hept-5-ene is oxidized to a diol using a reagent like osmium tetroxide (catalytic) with N-methylmorpholine N-oxide (NMO) as the co-oxidant.
-
Step 4: Oxidative Cleavage. The resulting diol is subjected to oxidative cleavage using a reagent such as sodium periodate to yield the corresponding dialdehyde.
-
Step 5: Intramolecular Cyclization. The dialdehyde undergoes an intramolecular cyclization, which upon workup and purification, yields the desired 2-Boc-6-oxo-2-azabicyclo[2.2.1]heptane. Alternatively, oxidation of a corresponding alcohol precursor at the C6 position can be achieved using oxidizing agents like potassium permanganate or Swern oxidation.[2]
Protocol 2: Deoxofluorination of 2-Boc-6-oxo-2-azabicyclo[2.2.1]heptane
This step introduces the gem-difluoro group.
-
Reaction Setup: To a solution of 2-Boc-6-oxo-2-azabicyclo[2.2.1]heptane in a dry, inert solvent such as dichloromethane at 0 °C under an inert atmosphere, add diethylaminosulfur trifluoride (DAST) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or LC-MS analysis.
-
Workup and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-Boc-6,6-difluoro-2-azabicyclo[2.2.1]heptane.
Protocol 3: Deprotection and Hydrochloride Salt Formation
This is the final step to obtain the target compound.
-
Deprotection: Dissolve the purified 2-Boc-6,6-difluoro-2-azabicyclo[2.2.1]heptane in a suitable solvent such as dioxane or ethyl acetate.
-
Acidification: Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl.
-
Precipitation and Isolation: Stir the mixture at room temperature. The hydrochloride salt will typically precipitate out of the solution. The solid is collected by filtration, washed with a cold, non-polar solvent like diethyl ether, and dried under vacuum to yield this compound as a stable solid.[6]
Conformational Analysis: A Rigid Scaffold with Subtle Flex
The bicyclo[2.2.1]heptane system is inherently rigid due to its bridged structure. This conformational constraint is a key feature that makes it an attractive scaffold in drug design.
The Bicyclo[2.2.1]heptane Cage
The parent norbornane (bicyclo[2.2.1]heptane) exists in a strained, boat-like conformation. The introduction of the nitrogen atom at the 2-position does not significantly alter this fundamental rigidity. The C1-N2-C3 angle will be slightly different from the corresponding C-C-C angle in norbornane, but the overall cage-like structure is maintained.
Impact of the Gem-Difluoro Group on Conformation
While no specific X-ray crystal structure for this compound is publicly available, computational studies and data from related fluorinated bicyclic systems provide valuable insights.
-
Minimal Perturbation of the Bicyclic Core: The replacement of two hydrogen atoms with two fluorine atoms at the C6 position is not expected to cause a major distortion of the bicyclic framework. The C-F bond length is only slightly longer than a C-H bond, and the van der Waals radius of fluorine is similar to that of hydrogen.
-
Stereoelectronic Effects: The primary influence of the gem-difluoro group on conformation is likely to be electronic rather than steric. The strong C-F bond dipoles will alter the electrostatic potential surface of the molecule. This can influence intramolecular non-covalent interactions and the preferred orientation of substituents. Computational modeling is a powerful tool to explore these subtle effects.
Predicted Conformational Features
Based on the known structure of the 2-azabicyclo[2.2.1]heptane scaffold and the principles of conformational analysis, the following features are predicted for this compound:
-
Locked Conformation: The molecule will exist predominantly in a single, rigid conformation. Ring flipping or other major conformational changes are energetically prohibitive.
-
Pyramidal Nitrogen: The nitrogen atom will maintain a pyramidal geometry. The energy barrier to nitrogen inversion in the parent 2-methyl-2-azabicyclo[2.2.1]heptane has been experimentally determined, and while the gem-difluoro group will influence this barrier, rapid inversion at room temperature is expected.[1]
-
Proton Environment: The rigid structure will result in distinct chemical environments for the exo and endo protons, which can be readily distinguished by ¹H NMR spectroscopy.
Spectroscopic Evidence for Conformation
While a definitive crystal structure is the gold standard, advanced NMR techniques can provide strong evidence for the three-dimensional structure in solution.
-
¹H NMR Spectroscopy: The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. Analysis of these coupling constants can provide information about the geometry of the bicyclic system.
-
¹⁹F NMR Spectroscopy: The fluorine nucleus is an excellent NMR probe. The chemical shifts and coupling constants of the fluorine atoms can provide valuable structural information. The geminal ¹⁹F-¹⁹F coupling constant will be a characteristic feature of the molecule.[1][7]
-
2D NMR Spectroscopy (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining spatial proximity between nuclei.[8][9][10] Correlations observed in a NOESY or ROESY spectrum between protons that are not directly bonded provide direct evidence of their close proximity in 3D space, which can be used to confirm the overall conformation of the molecule.
Table 2: Expected Spectroscopic Data for Conformational Analysis
| Spectroscopic Technique | Expected Information |
| ¹H NMR | Distinct signals for exo and endo protons. Characteristic coupling constants reflecting the rigid bicyclic geometry. |
| ¹³C NMR | Number of signals corresponding to the number of unique carbon atoms. Chemical shifts influenced by the fluorine and nitrogen atoms. |
| ¹⁹F NMR | A single signal (or a complex multiplet due to coupling with protons) for the two equivalent fluorine atoms. |
| COSY | Correlation between J-coupled protons, confirming the connectivity of the carbon skeleton. |
| HSQC/HMQC | Correlation between protons and their directly attached carbons, aiding in the assignment of ¹H and ¹³C signals. |
| HMBC | Correlation between protons and carbons that are 2-3 bonds away, further confirming the molecular structure. |
| NOESY/ROESY | Through-space correlations between protons, providing definitive evidence of their spatial arrangement and confirming the rigid conformation. |
Logical Framework for Conformational Assignment
The following diagram illustrates the logical process for confirming the conformation of this compound.
Caption: Logical workflow for the conformational assignment of this compound.
Conclusion and Future Perspectives
This compound is a valuable building block in drug discovery, offering a conformationally rigid scaffold with tunable physicochemical properties. Its synthesis, while multi-stepped, is achievable through established chemical transformations. The inherent rigidity of the bicyclic core is the defining conformational feature, which can be further understood and confirmed through a combination of advanced NMR spectroscopy and computational modeling. As the demand for novel, three-dimensional chemical matter continues to grow in the pharmaceutical industry, a thorough understanding of the structure and conformation of such privileged scaffolds is paramount for the rational design of next-generation therapeutics. Future work should focus on obtaining high-resolution X-ray crystal structures of this and related derivatives to provide definitive experimental validation of their solid-state conformations, which will further aid in computational and solution-phase structural studies.
References
- Google Patents. WO2009104155A1 - 2-aza-bicyclo[2.2.
-
Liashuk, O. S., et al. "Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery." ChemRxiv, 2025. [Link]
-
ResearchGate. Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. [Link]
-
MDPI. "Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4)." Molecules, 2022. [Link]
-
ACS Publications. "Nitrogen Inversion Barrier of 2-Methyl-2-azabicyclo[2.2.1]heptane. The Role of Torsional Strain in Pyramidal Inversion." The Journal of Organic Chemistry. [Link]
-
ResearchGate. Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. [Link]
-
ResearchGate. 18 The overall synthesis of 2-Boc-6, 6-difluoro-2-azabicyclo[2.2.1]heptane...[Link]
-
University of California, Santa Barbara. NOESY and ROESY. [Link]
-
Reddit. Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. [Link]
-
ResearchGate. 15 NOESY spectrum for anti-7-hydroxy-2-azabicyclo[2.2.1]heptane (87).. [Link]
-
UCLA Chemistry and Biochemistry. Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. [Link]
-
BIP. Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]
-
ResearchGate. 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. [Link]
-
ACS Publications. "N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs." The Journal of Organic Chemistry. [Link]
-
Scribd. NOESY and ROESY NMR Techniques Guide. [Link]
Sources
- 1. 19F [nmr.chem.ucsb.edu]
- 2. US5631383A - Derivatives of 2-azabicyclo[2.2.1]heptane, their preparation and their application - Google Patents [patents.google.com]
- 3. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
A Technical Guide to the Biological Activity of Fluorinated 2-Azabicyclo[2.2.1]heptane Analogs
Abstract
The 2-azabicyclo[2.2.1]heptane scaffold, a rigid bicyclic amine, has emerged as a privileged structure in neuropharmacology, largely inspired by the potent, yet toxic, natural alkaloid epibatidine. Strategic chemical modifications, particularly the introduction of fluorine, have been pivotal in modulating the biological profile of these analogs. This guide provides an in-depth exploration of the synthesis, biological characterization, and structure-activity relationships (SAR) of fluorinated 2-azabicyclo[2.2.1]heptane derivatives. We delve into their primary interactions with nicotinic acetylcholine receptors (nAChRs), detailing the experimental workflows used to elucidate their binding affinity and functional activity. By synthesizing data from key studies, this document serves as a technical resource for researchers and drug development professionals aiming to leverage this unique chemical space for novel therapeutics targeting CNS disorders.
Introduction: A Scaffold of Neurological Importance
The quest for novel therapeutics for central nervous system (CNS) disorders is fraught with challenges, demanding molecular scaffolds that offer both precise target engagement and favorable pharmacological properties. The 2-azabicyclo[2.2.1]heptane system, a conformationally constrained analog of piperidine, has proven to be a highly versatile framework for achieving this.
The Epibatidine Precedent: A Double-Edged Sword
The story of this scaffold is inextricably linked to epibatidine (exo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane), an alkaloid discovered in the skin of an Ecuadorian poison frog.[1][2] Epibatidine exhibits exceptionally high affinity for nicotinic acetylcholine receptors (nAChRs) and possesses potent analgesic properties, far exceeding that of morphine.[2] However, its therapeutic potential is nullified by a narrow therapeutic window and severe toxicity.[1][2] This has driven extensive research into analogs that can retain the high affinity for nAChRs while shedding the associated toxicity, thereby separating the desired analgesic effects from adverse events.[3]
The Strategic Role of Fluorination in Modulating Bioactivity
Fluorine has become a cornerstone of modern medicinal chemistry for several reasons. Its introduction into a molecule can profoundly influence key drug-like properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of a molecule, leading to more favorable interactions—such as hydrogen bonds or dipole-dipole interactions—with the target protein.
-
Lipophilicity and Permeability: Strategic fluorination can increase a compound's lipophilicity, which can enhance its ability to cross the blood-brain barrier, a critical step for CNS-acting drugs.
The synthesis of fluorinated 2-azabicyclo[2.2.1]heptane analogs is a deliberate strategy to fine-tune these properties, aiming to create derivatives with optimized potency, selectivity, and pharmacokinetic profiles.[2][4]
The Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[5][6] They exist as pentameric structures composed of various α and β subunits, with the α4β2 subtype being particularly abundant in the brain and implicated in processes like learning, memory, and nicotine addiction.[5] Dysfunction of nAChR signaling is linked to Alzheimer's disease, Parkinson's disease, schizophrenia, and pain.[5] Fluorinated 2-azabicyclo[2.2.1]heptane analogs have been extensively investigated as potent and selective ligands for these receptors, often acting as antagonists.[5][7]
Synthesis and Chemical Space
The creation of these complex molecules requires robust and stereocontrolled synthetic strategies. The inherent rigidity of the bicyclic system necessitates precise control over the introduction of substituents.
Core Scaffold Construction: The Aza-Diels-Alder Approach
A common and effective method for constructing the 2-azabicyclo[2.2.1]heptane core is the aza-Diels-Alder reaction.[1][8] This cycloaddition reaction, typically involving a cyclopentadiene and an imine, establishes the bicyclic framework with a high degree of stereocontrol.[8] Subsequent chemical manipulations of the resulting cycloadduct allow for the introduction of various functional groups.[2]
Strategies for Regio- and Stereoselective Fluorination
Introducing fluorine into the scaffold can be achieved through several methods. One common approach involves the use of nucleophilic fluorinating agents, such as diethylaminosulfur trifluoride (DAST), to convert hydroxyl groups into fluorides, typically via an SN2 mechanism.[1] The synthesis of more complex analogs, especially those intended for applications like Positron Emission Tomography (PET), involves multi-step sequences to incorporate the fluorine atom or a radioactive 18F isotope onto an aromatic ring, which is then coupled to the bicyclic core.[3][5]
Caption: General synthetic strategy for fluorinated 2-azabicyclo[2.2.1]heptane analogs.
Biological Characterization: A Multi-Pillar Approach
To fully understand the biological activity of a novel compound, a multi-faceted approach is required. For nAChR ligands, this involves quantifying their binding affinity and characterizing their functional effect on channel activity.
Pillar 1: Determining Target Affinity with Radioligand Binding Assays
The first critical step is to determine if and how strongly a compound binds to its intended target. Competitive radioligand binding assays are the workhorse for this, providing a quantitative measure of binding affinity (Ki).
Causality Behind Experimental Choice: This assay works on the principle of competition. A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]epibatidine) is incubated with a preparation of membranes containing the receptor of interest (e.g., from cells expressing α4β2 nAChRs).[9] The test compound is added at increasing concentrations, and its ability to displace the radioligand is measured. A potent compound will displace the radioligand at low concentrations, yielding a low IC50 value, which is then used to calculate the Ki. This method is highly sensitive and provides a robust, quantitative measure of the direct interaction between the compound and the receptor's binding site.
Protocol: Competitive Radioligand Binding Assay for α4β2 nAChRs
This protocol is adapted from standard methodologies for nAChR binding assays.[9]
1. Materials and Reagents:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human α4β2 nAChR subtype.
-
Radioligand: [³H]epibatidine (specific activity ~50-80 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand, such as (-)-Nicotine (10 µM).
-
Test Compound: Fluorinated 2-azabicyclo[2.2.1]heptane analog, serially diluted.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Equipment: 96-well plates, vacuum filtration manifold, liquid scintillation counter.
2. Assay Procedure:
-
Plate Setup: In a 96-well plate, add binding buffer to all wells.
-
Add Ligands:
-
Total Binding Wells: Add buffer vehicle.
-
Non-specific Binding (NSB) Wells: Add 10 µM (-)-Nicotine.
-
Competition Wells: Add serial dilutions of the fluorinated test compound.
-
-
Add Membranes: Add the α4β2 nAChR membrane preparation to each well.
-
Initiate Reaction: Add the [³H]epibatidine radioligand to all wells to a final concentration at or below its Kd (e.g., 0.1-0.3 nM). The final assay volume is typically 250 µL.
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Pillar 2: Elucidating Functional Activity via Electrophysiology
While a binding assay confirms target engagement, it does not reveal the functional consequence of that binding. The compound could be an agonist (activating the channel), an antagonist (blocking activation), or an allosteric modulator. Patch-clamp electrophysiology is the gold-standard technique for making this determination.[10]
Causality Behind Experimental Choice: This technique directly measures the flow of ions through the channel in real-time.[10][11] By "patching" a micropipette onto a single cell expressing the target receptor, one can control the cell's membrane potential (voltage-clamp) and record the ionic currents that flow when the channel opens. To test for antagonism, a known agonist (like acetylcholine or nicotine) is applied to elicit a current; the test compound is then co-applied or pre-applied to see if it reduces this current.[12] This provides unequivocal evidence of functional blockade and allows for the quantification of potency (IC50) in a physiological context.[13]
Protocol: Whole-Cell Patch-Clamp Electrophysiology for nAChR Antagonism
This protocol outlines a typical experiment to assess the antagonist activity of a compound at α4β2 nAChRs.[12]
1. Cell Preparation:
-
Use a cell line (e.g., HEK293 or CHO) stably expressing the human α4β2 nAChR.
-
Plate the cells onto glass coverslips at a suitable density 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.
-
Agonist: (-)-Nicotine or Acetylcholine at a concentration that produces ~90% of the maximal response (EC90).
-
Test Compound: Fluorinated 2-azabicyclo[2.2.1]heptane analog at various concentrations.
3. Electrophysiological Recording:
-
Establish Whole-Cell Configuration: Place a coverslip in the recording chamber on an inverted microscope. Using a micromanipulator, approach a single cell with a glass micropipette (filled with internal solution) and form a high-resistance (>1 GΩ) "giga-seal". Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Set Holding Potential: Clamp the cell's membrane potential at -70 mV.[12]
-
Establish Baseline: Perfuse the cell with the external solution and apply the agonist for a short duration (e.g., 2-5 seconds) to elicit a stable, reproducible inward current.
-
Test for Antagonism: Pre-incubate the cell with the test compound (at a specific concentration) by perfusing it for 3-5 minutes.[12]
-
Co-application: While still in the presence of the test compound, apply the agonist again and record the resulting current.
-
Washout: Perfuse the cell with the standard external solution to wash out the test compound and ensure the agonist response returns to baseline, confirming the effect was reversible.
-
Dose-Response: Repeat steps 4-6 with increasing concentrations of the test compound to generate a dose-response curve.
4. Data Analysis:
-
Measure the peak amplitude of the agonist-induced current in the absence and presence of each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the functional IC50.
Caption: Integrated workflow for the biological characterization of novel analogs.
Structure-Activity Relationships (SAR) of Fluorinated Analogs
By synthesizing and testing a series of related compounds, researchers can deduce structure-activity relationships (SAR)—the rules that govern how specific chemical features influence biological activity.
Impact of Fluorine on Binding Affinity and Selectivity
The position and number of fluorine atoms can have a dramatic effect. Studies have shown that adding electron-withdrawing groups like fluorine to the pyridinyl ring of epibatidine analogs can maintain or even enhance binding affinity for nAChRs.[14] For example, analogs with fluorine at the 2'-position of the pyridinyl ring have been shown to be highly potent and selective α4β2 nAChR antagonists.[5] Some fluorinated derivatives have demonstrated sub-nanomolar to picomolar binding affinities.[7][14]
Data Summary: Binding Affinities of Representative Analogs
The following table summarizes binding affinity data for select fluorinated 2-azabicyclo[2.2.1]heptane analogs and related compounds at the α4β2 nAChR subtype, demonstrating the high potency achievable with this scaffold.
| Compound Name/Reference | Modification | Binding Affinity (Ki) at α4β2 nAChR |
| (-)-7-methyl-2-exo-[3'-(6-[¹⁸F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane[7] | Fluoropyridinyl side chain, N-methyl on bridge | 0.3 nM |
| [¹⁸F]FPhEP (2-exo-(2'-[¹⁸F]Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane)[5] | 2'-Fluoro, 3'-phenyl pyridinyl side chain | ~0.66 nM (Kd) |
| 2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane[14] | 2'-Chloro, 3'-Amino (non-fluorinated for comparison) | 0.001 nM |
| Epibatidine[2] | 2'-(6-chloro-3-pyridyl) (non-fluorinated parent) | High (sub-nanomolar) |
Note: Data is compiled from multiple sources and assay conditions may vary slightly.
From Binders to Blockers: The Goal of Functional Antagonism
High affinity alone is not sufficient for therapeutic utility. The desired profile for many CNS applications is a potent antagonist that blocks receptor activation without causing it. Electrophysiological studies have confirmed that many of the high-affinity fluorinated binders, such as FPhEP, act as functional antagonists of the α4β2 nAChR.[5] This combination of high-affinity binding and functional blockade is the hallmark of a promising lead compound.
References
- 1. Item - Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system - University of Leicester - Figshare [figshare.le.ac.uk]
- 2. Item - The functionalisation of 2-azanorbornanes and approaches to novel epidatidine analogues - University of Leicester - Figshare [figshare.le.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-(+/-)-2-exo-(2'-[18F]Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nicotinic Acetylcholine Receptors (nAChR) – Meiler Lab [meilerlab.org]
- 7. Discovery of (-)-7-methyl-2-exo-[3'-(6-[18F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane, a radiolabeled antagonist for cerebral nicotinic acetylcholine receptor (alpha4beta2-nAChR) with optimal positron emission tomography imaging properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Strategic Introduction of the Gem-Difluoro Group in Rigid Bicyclic Systems: A Technical Guide for Drug Discovery
Abstract
The rigid bicyclic scaffold is a cornerstone of modern medicinal chemistry, offering a means to escape the "flatland" of aromatic rings and explore three-dimensional chemical space with greater precision. The incorporation of fluorine, particularly as a gem-difluoro (CF₂) group, into these frameworks represents a powerful strategy for modulating molecular properties. This guide provides an in-depth analysis of the role of the gem-difluoro group in rigid bicyclic systems. We will move beyond its perception as a simple carbonyl bioisostere to explore its profound influence on molecular conformation, physicochemical properties, and metabolic stability. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for the rational design of next-generation therapeutics.
Introduction: Rigidity and Fluorine in Concert
In the quest for drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists increasingly turn to two powerful strategies: structural rigidification and fluorination. Rigid bicyclic systems, such as bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO), serve as non-aromatic bioisosteres that can improve properties like solubility while maintaining precise vector positioning of pharmacophoric elements[1].
Simultaneously, the introduction of fluorine has become a mainstay in drug design, with the gem-difluoro (CF₂) group being particularly noteworthy. Its unique electronic signature—highly polarized C-F bonds and a significant molecular dipole—imparts profound changes to a molecule's character. When these two strategies converge, the gem-difluoro group within a rigid bicyclic core becomes more than just a passive spacer; it is an active modulator of molecular behavior. This guide elucidates the multifaceted roles of this critical structural motif.
The Gem-Difluoro Group: A Bioisostere with a Difference
The CF₂ group is often employed as a bioisostere of a carbonyl (C=O) group, an ether oxygen, or a methylene (CH₂) unit[2]. While sterically similar to a methylene group, its electronic properties are dramatically different. The two highly electronegative fluorine atoms create a strong electron-withdrawing effect, influencing the acidity of neighboring protons and altering the molecule's electrostatic potential surface[3][4].
Unlike a carbonyl group, the CF₂ moiety is non-planar, non-polarizable, and metabolically more robust. It cannot act as a hydrogen bond acceptor in the same way a carbonyl oxygen does, but the C-F bond can participate in weaker orthogonal multipolar interactions with protein targets[1]. This distinction is critical for rational drug design, as the replacement is not electronically equivalent.
Conformational Consequences of Gem-Difluorination
A primary reason for employing rigid scaffolds is to reduce the entropic penalty upon binding to a biological target. The introduction of a gem-difluoro group can further refine the conformational landscape through stereoelectronic effects.
Causality Behind Conformational Control: The major driver of conformational preference is the gauche effect . In fluorinated systems, this effect often arises from a stabilizing hyperconjugative interaction between a C-H bonding orbital (σC-H) and an anti-periplanar C-F anti-bonding orbital (σ*C-F)[5][6]. In a rigid bicyclic system, the fixed bond angles can lock in favorable gauche interactions or, conversely, introduce destabilizing steric or electrostatic repulsions.
Computational studies on gem-difluorinated bicyclo[1.1.1]pentanes have shown that while the core geometry and the critical collinearity of the bridgehead substituents are largely preserved, subtle changes in bond lengths and angles do occur[7]. This preservation of the 3D-shape is paramount for its utility as a bioisostere, ensuring that pharmacophores are presented to the target in the intended orientation.
Caption: Diagram 1: Impact of CF₂ vs. C=O on bicyclic systems.
Impact on Physicochemical Properties
The introduction of a CF₂ group predictably and profoundly alters key physicochemical properties relevant to drug development.
Basicity (pKa)
The strong inductive electron-withdrawing effect of the gem-difluoro group reliably decreases the basicity (lowers the pKa) of nearby amines. This effect is transmitted through the rigid carbon skeleton. Studies on a series of gem-difluorinated saturated bicyclic amines showed a consistent pKa decrease of 0.3-0.5 units compared to their non-fluorinated counterparts[4]. This modulation can be critical for optimizing the ionization state of a drug at physiological pH, which in turn affects solubility, cell permeability, and target engagement.
Lipophilicity (LogP/LogD)
The effect of gem-difluorination on lipophilicity is complex and context-dependent. While fluorine is the most electronegative element, a CF₂ group can either increase or decrease LogP[3][4].
-
Causality: The outcome depends on a delicate balance. The low polarizability of the fluorine atoms can increase lipophilicity by reducing favorable interactions with water. Conversely, the polarization of adjacent C-H bonds through inductive effects and σC-H→σ*C-F hyperconjugation can increase the molecule's polarity, leading to lower LogP values[8]. The rigid nature of bicyclic systems makes these through-space and through-bond electronic effects particularly pronounced and dependent on the relative spatial orientation of the C-F and C-H bonds[3][4][9].
Table 1: Comparative Physicochemical Properties of Bicyclic Amines
| Bicyclic Core | Compound Type | pKa | LogP (of benzamide) | ΔpKa (vs. CH₂) | ΔLogP (vs. CH₂) | Reference |
| Azabicyclo[3.2.1]octane | Non-fluorinated (CH₂) | 9.3 | 2.1 | - | - | [3][4] |
| Azabicyclo[3.2.1]octane | gem-Difluoro (CF₂) | 8.8 | 1.5 | -0.5 | -0.6 | [3][4] |
| Azabicyclo[2.2.2]octane | Non-fluorinated (CH₂) | 9.0 | 2.2 | - | - | [3][4] |
| Azabicyclo[2.2.2]octane | gem-Difluoro (CF₂) | 8.7 | 1.7 | -0.3 | -0.5 | [3][4] |
Data synthesized from multiple sources reporting on similar compound series.
Metabolic Stability
A primary motivation for installing a CF₂ group is to block metabolic oxidation at a susceptible position. This is often successful, as the C-F bond is exceptionally strong. However, the electronic consequences of this substitution can sometimes open alternative metabolic pathways.
In a study on a macrocyclic system, gem-difluorination blocked O-dealkylation but introduced a conformational equilibrium that included a cis-amide, which was more susceptible to amidic hydrolysis. This resulted in a surprising decrease in overall metabolic stability[10]. In other studies on simpler functionalized cycloalkanes, gem-difluorination either had no effect or slightly improved metabolic stability[3][11].
Expert Insight: This highlights a critical principle: bioisosteric replacement is not a simple swap. The global effects on conformation and electronics must be considered to avoid unintended metabolic consequences.
Synthetic Strategies for Gem-Difluorinated Bicyclic Scaffolds
Accessing these valuable scaffolds requires robust synthetic methodologies. Deoxofluorination of a corresponding bicyclic ketone is the most direct and common approach.
Caption: Diagram 2: Common workflow for synthesizing CF₂-bicyclic scaffolds.
Detailed Protocol: Deoxofluorination of a Bicyclic Ketone with DAST
This protocol is a representative example for converting a ketone to a gem-difluoride. CAUTION: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water. It should be handled with extreme care in a chemical fume hood by trained personnel. More thermally stable alternatives like Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) may be preferred[12].
-
Objective: To convert a bicyclic ketone into its corresponding gem-difluorinated analog.
-
Materials:
-
Bicyclic Ketone (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (2.0-3.0 eq)[12]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon line
-
-
Procedure (Self-Validating System):
-
Preparation: A dry round-bottom flask is charged with the bicyclic ketone (e.g., 1.0 mmol) and dissolved in anhydrous DCM (e.g., 10 mL) under an inert atmosphere (N₂ or Ar). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: DAST (2.0-3.0 mmol) is added dropwise to the stirred solution via syringe or dropping funnel over 15-20 minutes. The reaction mixture is maintained at -78 °C during addition[13].
-
Reaction: After addition is complete, the cooling bath is removed, and the reaction is allowed to slowly warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Quenching: The reaction is carefully quenched by slowly adding the mixture to a stirred, cooled (0 °C) saturated aqueous solution of NaHCO₃. CAUTION: Gas evolution (CO₂) will occur.
-
Extraction: The aqueous layer is extracted with DCM (3 x 15 mL). The combined organic layers are washed with water, then brine, and dried over anhydrous MgSO₄ or Na₂SO₄.
-
Purification & Validation: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The structure and purity of the final product must be validated by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm the successful installation of the gem-difluoro group.
-
Case Study: Gem-Difluorinated Heterocycles as p38α MAPK Inhibitors
The practical application of these principles is best illustrated through a case study. In a search for novel p38α MAPK inhibitors, a series of gem-difluorinated saturated oxygen heterocycles were synthesized and evaluated as bioisosteric replacements for a tetrahydropyran moiety in a known inhibitor, R-1487[14].
-
Observation: Replacing the tetrahydropyran ring with gem-difluorinated analogs resulted in a slight increase in lipophilicity (LogD₇.₄)[14].
-
Biological Activity: Crucially, the potency against the p38α MAPK enzyme remained in the nanomolar range, albeit with a 5- to 8-fold decrease compared to the parent compound[14].
-
Significance: This study demonstrates that gem-difluorinated bicyclic (or related heterocyclic) systems are viable and valuable fragments for isosteric replacement. They can subtly modulate physicochemical properties while retaining the core biological activity, offering a clear path for lead optimization campaigns[14][15][16].
Conclusion and Future Outlook
The gem-difluoro group is a powerful tool for the medicinal chemist, especially when incorporated into rigid bicyclic systems. Its role extends far beyond that of a simple bioisostere. It is an active modulator of pKa, a nuanced controller of lipophilicity, and a strategic blocker of metabolic pathways whose conformational and electronic consequences must be carefully considered. The ability to fine-tune these properties while maintaining the precise three-dimensional architecture of a rigid scaffold makes the gem-difluorinated bicyclic motif an increasingly vital component in the design of sophisticated, highly optimized drug candidates. As synthetic methods become more robust and our understanding of fluorine's subtle effects deepens, we can expect to see these scaffolds play an even more prominent role in the next generation of therapeutics.
References
-
Liashuk, O. S., et al. (2025). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. European Journal of Organic Chemistry, 28(40). [Link]
-
Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]
-
Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19). [Link]
-
Wang, Z., et al. (2024). gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition Initiated by Oxidative Activation of gem-Difluorodienes. Organic Letters. [Link]
-
Liashuk, O. S., et al. Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
Melnykov, K. P., et al. gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]
-
Ma, X., et al. (2019). A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: “BCP-F2”. Organic Letters, 21(15), 6086–6090. [Link]
-
Noti, C., et al. (2012). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Beilstein Journal of Organic Chemistry, 8, 1269–1274. [Link]
-
Mykhailiuk, P. K. (2019). Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. ChemRxiv. [Link]
-
Melnykov, K. P., et al. Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ResearchGate. [Link]
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic-synthesis.org. [Link]
-
Berbasov, D. O., et al. (2011). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. Organic & Biomolecular Chemistry, 9(4), 1144-1151. [Link]
-
Liashuk, O. S., et al. Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Cambridge Open Engage. [Link]
-
Melnykov, K. P., et al. (2025). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. PubMed. [Link]
-
Wikipedia. Fluorination with aminosulfuranes. Wikipedia. [Link]
-
Ruzziconi, R., et al. (2010). ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. ChemInform, 41(32). [Link]
-
Stepan, A. F., et al. (2023). Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. University of Padua. [Link]
-
Mykhailiuk, P. K. (2019). Synthesis of gem-difluorobicyclo[1.1.1]pentane derivatives. University of Southampton Research Repository. [Link]
-
Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
Mykhailiuk, P. K. (2019). Synthesis of gem‐difluorobicyclo[1.1.1]pentane derivatives. ResearchGate. [Link]
-
Novillo, A., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 933–942. [Link]
-
da Silva, E. C., et al. (2025). Evaluation of the Alicyclic Gauche Effect in 2‐Fluorocyclohexanone Analogs: a Combined NMR and DFT Study. ResearchGate. [Link]
-
Davies, H. M. L., et al. (2023). One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes from α-Allyldiazoacetates. Organic Letters, 15(15), 3954–3957. [Link]
-
Wilkerson-Hill, S. M., et al. (2020). Borane-Catalyzed C-F Bond Functionalization of gem-Difluorocyclopropenes Enables the Synthesis of Orphaned Cyclopropanes. Journal of the American Chemical Society, 142(4), 1871-1877. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. enamine.net [enamine.net]
- 16. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on 6,6-Difluoro-2-azabicyclo[2.2.1]heptane derivatives.
An In-Depth Technical Guide to 6,6-Difluoro-2-azabicyclo[2.2.1]heptane Derivatives: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
The 6,6-difluoro-2-azabicyclo[2.2.1]heptane scaffold is an emerging building block in medicinal chemistry, merging the strategic advantages of a conformationally rigid bicyclic amine with the unique physicochemical modulations offered by geminal difluorination. This guide provides a comprehensive technical overview of the synthesis, key properties, and therapeutic potential of these derivatives. We delve into the practical aspects of their preparation, focusing on the pivotal deoxofluorination of the corresponding bicyclic ketone precursor. Furthermore, we analyze the profound impact of the difluoromethyl group on critical drug-like properties such as basicity (pKa), lipophilicity (LogP), and metabolic stability. This document serves as a resource for researchers, chemists, and drug development professionals seeking to leverage this novel scaffold to address challenges in modern drug discovery, particularly in developing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
Introduction: The Strategic Value of Fluorinated Bicyclic Scaffolds
In contemporary drug discovery, there is a persistent drive to move beyond traditional flat, aromatic structures and explore three-dimensional chemical space. This "escape from flatland" strategy is critical for developing novel intellectual property and improving pharmacological profiles.[1] Bridged bicyclic systems, such as 2-azabicyclo[2.2.1]heptane (also known as 2-azanorbornane), are exemplary three-dimensional scaffolds. Their inherent rigidity locks substituents into well-defined spatial orientations, which can significantly enhance binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.[1]
The strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] The geminal difluoro (CF₂) group, in particular, serves as a valuable bioisostere for a carbonyl group or a metabolically vulnerable methylene group. Its introduction can block sites of oxidative metabolism and modulate the acidity of nearby functional groups through potent inductive effects.
The fusion of the rigid 2-azabicyclo[2.2.1]heptane core with a 6,6-difluoro modification creates a powerful platform for designing novel therapeutics. This combination offers the conformational benefits of the bicyclic system while leveraging the advantageous properties imparted by fluorine.[1]
Synthetic Strategies and Mechanistic Insights
The most direct and widely documented pathway to 6,6-difluoro-2-azabicyclo[2.2.1]heptane derivatives involves the deoxofluorination of an N-protected 2-azabicyclo[2.2.1]heptan-6-one precursor.[1] The synthesis is typically approached in two main stages: construction of the bicyclic ketone and the subsequent geminal difluorination.
Synthesis of the Bicyclic Ketone Precursor: N-Boc-2-azabicyclo[2.2.1]heptan-6-one
The synthesis of the key ketone intermediate often starts from the Diels-Alder reaction of cyclopentadiene with an appropriate imine, followed by several functional group manipulations. A common route involves the use of N-Boc protection, which is stable under various reaction conditions and can be readily removed. While a detailed, multi-step synthesis from simple starting materials is complex, the N-protected ketone is a crucial intermediate for accessing the difluorinated core. The synthesis often leverages established cycloaddition and rearrangement protocols to construct the bicyclic framework.[2]
Geminal Difluorination: The Key Transformation
The conversion of the C6 carbonyl group to a geminal difluoride is the cornerstone of the synthesis. This is typically achieved using a deoxofluorinating agent.
Causality Behind Reagent Choice: Reagents like Diethylaminosulfur Trifluoride (DAST) and its less thermally sensitive analogues (e.g., Deoxo-Fluor®) are commonly employed for this transformation.[3][4] These reagents are effective for the deoxofluorination of ketones and aldehydes. The reaction is believed to proceed through an initial attack of the ketone's oxygen on the sulfur atom of DAST, followed by the elimination of diethylaminosulfoxide and the formation of a transient intermediate that is subsequently attacked by fluoride ions. For the 2-azabicyclo[2.2.1]heptan-6-one system, there is evidence suggesting that the reaction may be assisted by neighboring group participation from the nitrogen lone pair, which can influence the stereochemical outcome and reaction rate.[4]
Experimental Protocol: Deoxofluorination of N-Boc-2-azabicyclo[2.2.1]heptan-6-one
This protocol is a representative procedure based on established methods for deoxofluorination of ketones using DAST.[4]
-
Preparation: To a solution of N-Boc-2-azabicyclo[2.2.1]heptan-6-one (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add diethylaminosulfur trifluoride (DAST) (typically 1.5-2.0 eq) dropwise to the stirred solution. The slow addition is crucial to control the reaction exotherm.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Caution: Quenching can be vigorous.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic extracts.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-6,6-difluoro-2-azabicyclo[2.2.1]heptane.
Mechanism of Deoxofluorination with DAST
Caption: Mechanism of ketone to gem-difluoride conversion.
Derivatization Strategies
Once the N-Boc-6,6-difluoro-2-azabicyclo[2.2.1]heptane core is synthesized, the Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane). The resulting secondary amine provides a versatile handle for further functionalization through standard N-alkylation, N-arylation, amidation, or reductive amination reactions to build a library of diverse derivatives.
Physicochemical Properties and Conformational Analysis
The introduction of the 6,6-difluoro moiety onto the rigid bicyclic scaffold has predictable and significant consequences for key physicochemical properties relevant to drug design.
Impact on Basicity (pKa)
The two fluorine atoms exert a strong electron-withdrawing inductive effect, which decreases the electron density on the nearby nitrogen atom. This reduction in electron density lowers the basicity of the amine, resulting in a lower pKa value compared to its non-fluorinated counterpart. Studies on similar gem-difluorinated bicyclic systems have shown a decrease in pKa by 0.3-0.5 units.[3] This modulation of basicity can be crucial for optimizing ligand-receptor interactions and improving cell permeability.
Influence on Lipophilicity (LogP)
The effect of fluorination on lipophilicity is complex. While a single fluorine atom often increases lipophilicity, the introduction of a gem-difluoro group can lead to a decrease in the partition coefficient (LogP).[3] This is attributed to the creation of a more polarized C-F bond environment. In studies of related difluorobicyclo[3.2.0]heptane derivatives, gem-difluorination resulted in a decrease in LogP values by approximately 0.54-0.55 units.[3] This ability to fine-tune lipophilicity is a valuable tool for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Metabolic Stability
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much less susceptible to enzymatic oxidation by cytochrome P450 enzymes.[1] By replacing the methylene group at the C6 position with a difluoromethylene group, a potential site of metabolism is effectively blocked. This can lead to an increased metabolic half-life and improved oral bioavailability of drug candidates.
Table 1: Predicted and Observed Effects of 6,6-Difluorination on Physicochemical Properties
| Property | Non-fluorinated Scaffold | 6,6-Difluoro Scaffold | Rationale | Reference |
| Basicity (pKa) | Higher | Lower (↓ by ~0.3-0.5) | Strong inductive electron withdrawal by CF₂ group. | [3] |
| Lipophilicity (LogP) | Higher | Lower (↓ by ~0.5) | Increased polarity of the C-F bonds. | [3] |
| Metabolic Stability | Lower | Higher | C-F bonds are resistant to oxidative metabolism. | [1] |
| TPSA | 12.0 Ų (for parent amine) | 12.0 Ų (predicted) | CF₂ group does not significantly alter TPSA. | [5] |
Applications in Medicinal Chemistry: Case Studies and Therapeutic Potential
While specific, publicly available biological data for derivatives of 6,6-difluoro-2-azabicyclo[2.2.1]heptane are still emerging, the therapeutic potential can be inferred from the extensive research on the non-fluorinated parent scaffold. This rigid amine has been successfully incorporated into potent and selective modulators of various biological targets.
Potential Therapeutic Areas:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The 2-azabicyclo[2.2.1]heptane core has been used as a rigid replacement for the more flexible cyanopyrrolidine motif in DPP-4 inhibitors for the treatment of type 2 diabetes. This modification helps to prevent intramolecular cyclization, which leads to inactive compounds.[1] The introduction of the 6,6-difluoro group could further enhance the metabolic stability and fine-tune the binding interactions of such inhibitors.
-
Orexin Receptor Antagonists: This scaffold has been a key component in the development of antagonists for orexin receptors, which are involved in regulating sleep-wake cycles. The rigid structure helps to orient the necessary pharmacophoric elements for potent receptor binding. The difluoro modification could be explored to improve brain penetration and metabolic stability in this class of CNS-acting agents.
-
Nicotinic Acetylcholine Receptor (nAChR) Modulators: Analogues of epibatidine incorporating the 2-azabicyclo[2.2.1]heptane core have been extensively studied as nAChR modulators. Fluorination is a common strategy in this area to modulate receptor subtype selectivity and improve the safety profile.[1]
Drug Discovery Workflow
Caption: Incorporating the scaffold into a drug discovery program.
Conclusion and Future Outlook
The 6,6-difluoro-2-azabicyclo[2.2.1]heptane scaffold represents a valuable and underexplored building block for medicinal chemistry. It uniquely combines conformational rigidity with the advantageous physicochemical properties imparted by geminal difluorination. The synthetic accessibility through deoxofluorination of the corresponding ketone makes it an attractive tool for drug designers. The demonstrated ability of this modification to lower basicity and lipophilicity while blocking a potential site of metabolism provides a clear rationale for its incorporation into drug candidates.
Future research should focus on the development of more diverse synthetic methodologies to access functionalized derivatives and the systematic biological evaluation of these compounds against a range of therapeutic targets. As more data on the biological activity of molecules containing this scaffold becomes available, its full potential in the development of safer and more effective medicines will undoubtedly be realized.
References
-
Moroz, B. L., Holovach, S. M., Melnykov, K. P., Lesyk, D. S., Filatov, A. A., & Grygorenko, O. O. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry, 22(3), 3-9. (URL: [Link])
-
Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry. (2024). (URL: [Link])
-
An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 24(12), 1087-1090. (2013). (URL: [Link])
-
pKa – LogP plot for methoxy‐substituted carboxylic acids and their... - ResearchGate. (URL: [Link])
-
4,4'-Difluorobenzophenone. Organic Syntheses Procedure. (URL: [Link])
-
Al-Rubaye, H. I. (2018). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system [Thesis]. (URL: [Link])
-
Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv. (2023). (URL: [Link])
-
Steppeler, F., et al. (2021). Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane. Arkivoc, 2021(ii), 25-36. (URL: [Link])
-
Asymmetric synthesis of conformationally constrained 4-hydroxyprolines and their applications to the formal synthesis of (+)-epibatidine. Tetrahedron: Asymmetry, 10(16), 3047-3055. (1999). (URL: [Link])
-
Joosten, A., & Brioche, J. (2023). Deoxyfluorination of Aliphatic Alcohols. Science of Synthesis, SOS-SD-243-00001. (URL: [Link])
-
2 Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. - ResearchGate. (URL: [Link])
-
Reprint. European Journal of Organic Chemistry. (2009). (URL: [Link])
-
Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. - ResearchGate. (URL: [Link])
-
DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS. (URL: [Link])
-
1-(1,2,5-Thiadiazol-4-yl)-4-azatricyclo[2.2.1.02,6]heptanes as New Potent Muscarinic M1 Agonists: Structure-Activity Relationship for 3-Aryl-2-propyn-1-yloxy and 3-Aryl-2-propyn-1-ylthio Derivatives. Journal of Medicinal Chemistry, 42(11), 1999-2006. (1999). (URL: [Link])
-
Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules. Cogent Chemistry, 10(1). (2024). (URL: [Link])
-
Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. - ResearchGate. (URL: [Link])
Sources
Discovery and significance of novel azabicyclo[2.2.1]heptane scaffolds.
An In-depth Technical Guide to the Discovery and Significance of Novel Azabicyclo[2.2.1]heptane Scaffolds
Authored by: A Senior Application Scientist
Abstract
The azabicyclo[2.2.1]heptane framework represents a class of conformationally constrained bicyclic amines that has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid structure allows for the precise spatial orientation of pharmacophoric elements, a critical feature for achieving high target affinity and selectivity. This guide provides a comprehensive exploration of this scaffold, from its fundamental structural advantages to the synthetic strategies employed in creating novel derivatives. We will delve into its diverse therapeutic applications, highlighting its role in the development of potent agents targeting nicotinic acetylcholine receptors (nAChRs), sigma-2 (σ2) receptors, and dipeptidyl peptidase-4 (DPP-4). Through detailed protocols, mechanistic insights, and a case study on the design of a next-generation DPP-4 inhibitor, this document serves as a technical resource for researchers and drug development professionals seeking to leverage the unique potential of the azabicyclo[2.2.1]heptane core.
The Azabicyclo[2.2.1]heptane Core: A Scaffold of Strategic Importance
The inherent value of the azabicyclo[2.2.1]heptane scaffold in drug design is rooted in its distinct structural and stereochemical properties. Unlike more flexible aliphatic or monocyclic amines, its bridged bicyclic system locks the molecule into a rigid conformation.
Causality Behind the Advantage: This conformational rigidity is not a limitation but a strategic advantage. It significantly reduces the entropic penalty associated with a ligand binding to its biological target. For a flexible molecule, adopting the correct binding conformation requires "freezing" rotatable bonds, which is entropically unfavorable. The pre-organized nature of the azabicyclo[2.2.1]heptane scaffold circumvents this, allowing for a more favorable binding energy. This rigidity enables the precise positioning of substituents, leading to enhanced selectivity and potency for various biological targets.[1]
Furthermore, the scaffold's structure introduces defined stereochemical relationships. Substituents can be placed in exo or endo positions, and these subtle geometric differences can lead to profound changes in biological activity. For instance, in the development of antiplasmodial agents, exo-isomers have been shown to be the most promising structures.[2]
This structural control also imparts favorable pharmacokinetic properties. A key finding demonstrated that embedding a nitrosamine functionality within the bicyclic 7-azabicylo[2.2.1]heptane structure renders it inert to metabolic α-hydroxylation, a process that typically triggers mutagenic events in other nitrosamines.[3] This highlights the scaffold's potential to design safer, non-genotoxic compounds.
Caption: Overall workflow for the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes.
Experimental Protocol: Synthesis of N-benzoyl-7-azabicyclo[2.2.1]heptane
This protocol is a representative example of the intramolecular cyclization strategy. [1] Step 1: N-Protection of trans-4-aminocyclohexanol
-
Suspend trans-4-aminocyclohexanol hydrochloride in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium hydroxide, to neutralize the hydrochloride salt.
-
Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitored by TLC).
-
Extract the Boc-protected product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Activation of the Hydroxyl Group
-
Dissolve the N-Boc-protected amino alcohol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.5 equivalents), followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Allow the reaction to stir at 0 °C and then warm to room temperature until completion.
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to yield the mesylated intermediate.
Step 3: Intramolecular Cyclization
-
Dissolve the mesylated intermediate in a suitable solvent like tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride, portion-wise at 0 °C to facilitate the intramolecular nucleophilic substitution.
-
Stir the reaction at room temperature or with gentle heating to drive the cyclization to completion.
-
Carefully quench the reaction with water and extract the bicyclic product. Purify via column chromatography to obtain tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate.
Step 4: N-Deprotection
-
Dissolve the Boc-protected bicyclic amine in a solvent such as dichloromethane or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature.
-
Monitor the reaction for the complete removal of the Boc group.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the free amine product. The volatile free amine is often used immediately in the next step. [1] Step 5: N-Substitution (N-Benzoylation)
-
Dissolve the crude 7-azabicyclo[2.2.1]heptane in anhydrous dichloromethane under an inert atmosphere.
-
Add a base such as triethylamine (1.2 equivalents) and cool the solution to 0 °C. [1]3. Add benzoyl chloride dropwise. [1]4. Allow the reaction to warm to room temperature and stir until completion. [1]5. Wash the mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final N-benzoyl-7-azabicyclo[2.2.1]heptane product, which can be further purified by chromatography or recrystallization. [1]
Other Key Synthetic Approaches
-
Enantioselective Synthesis: To obtain specific enantiomers, synthesis can commence from chiral starting materials. For example, (4R)-1-azabicyclo[2.2.1]heptane derivatives can be prepared from readily available trans-4-hydroxy-L-proline. [4]* Palladium-Catalyzed Amination: This method provides a one-step approach to novel N-heteroaryl-substituted-7-azabicyclo[2.2.1]heptanes from heteroaryl halides, using palladium-bisimidazol-2-ylidene complexes as catalysts. [5]* Reductive Cyclization: Novel one-step protocols, such as the double LiAlH₄-induced reductive cyclization of specific 2-(butyl)aziridines, can stereoselectively construct both endo- and exo-2-aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes. [2]
Therapeutic Applications and Biological Significance
The azabicyclo[2.2.1]heptane scaffold has been successfully incorporated into compounds targeting a wide array of biological systems, demonstrating its versatility and therapeutic potential.
| Class of Compound | Biological Target | Therapeutic Potential | Key Insights |
| N-Arylalkyl-7-azabicyclo[2.2.1]heptanes | Nicotinic Acetylcholine Receptors (nAChRs) | Analgesia, Cognitive Enhancement | N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane is a potent ligand (Ki = 98 nM). [6] |
| N-Substituted 7-azabicyclo[2.2.1]heptanes | Sigma-2 (σ2) Receptors | Antipsychotic, Neurological Disorders | Arylalkyl N-substituents confer high selectivity for the σ2 subtype over the σ1 subtype. [7] |
| 2-Azabicyclo[2.2.1]heptane Derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes Mellitus | The novel inhibitor "Neogliptin" (IC50 = 16.8 nM) is more potent than sitagliptin. [8][9] |
| 1-Azabicyclo[2.2.1]heptane Derivatives | Plasmepsin II (Malarial Protease) | Antiplasmodial (Antimalarial) | Exo-isomers show the most promising activity against P. falciparum. [2] |
| C-Terminal Azabicyclo[2.2.1]heptane | Peptide Conformation | Peptide Mimetics, Drug Design | Stabilizes a β-strand-like extended conformation in an adjacent amino acid. [10] |
Case Study: Neogliptin, a Novel DPP-4 Inhibitor
The development of Neogliptin exemplifies a modern, structure-based drug design approach leveraging the azabicyclo[2.2.1]heptane scaffold. [8][9] Design Rationale & Scientific Integrity: Researchers aimed to create a novel, potent, and safe DPP-4 inhibitor for Type 2 Diabetes. The design process began with molecular modeling to analyze the active site of the DPP-4 enzyme. The key insight was to substitute the typical amino group in existing "gliptins" with the rigid 2-azabicyclo[2.2.1]heptane moiety. This choice was deliberate: the rigid scaffold was predicted to orient the critical pharmacophoric groups—a primary amine and a trifluorophenyl group—into an optimal geometry for binding within the S2 and S1 subsites of the DPP-4 active site, respectively. [8]This self-validating system ensures that the ligand's conformation is pre-organized for ideal interaction, a hypothesis later confirmed by its high potency.
Caption: Key pharmacophoric interactions of Neogliptin within the DPP-4 active site.
Biological Evaluation: In vitro enzymatic assays confirmed the design's success. Neogliptin (compound 12a) exhibited an IC₅₀ of 16.8 ± 2.2 nM, demonstrating higher potency than both vildagliptin and the widely used sitagliptin. [8]Furthermore, it showed a low cardiotoxic effect and superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to vildagliptin, underscoring the scaffold's contribution to an improved overall drug profile. [8]
Conclusion and Future Directions
The azabicyclo[2.2.1]heptane scaffold has unequivocally established its value in medicinal chemistry and drug discovery. Its conformationally constrained nature provides a robust platform for designing highly selective and potent ligands, as evidenced by its successful application in developing novel agents for a range of diseases. The strategic choice to employ this scaffold allows chemists to overcome challenges related to binding entropy, metabolic instability, and target selectivity.
Future research will likely focus on exploring new substitution vectors on the bicyclic core, developing more efficient and stereoselective synthetic routes, and applying this privileged scaffold to an even broader range of biological targets. As our understanding of structure-activity relationships continues to deepen, the azabicyclo[2.2.1]heptane framework is poised to remain a cornerstone of innovative therapeutic design.
References
-
Title: Synthesis of n-heteroaryl-7-azabicyclo[2.2.1]heptane Derivatives via palladium-bisimidazol-2-ylidene Complex Catalyzed Amination Reactions Source: PubMed URL: [Link]
-
Title: Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes Source: PubMed URL: [Link]
-
Title: Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK 1 Receptor Ligands Source: Thieme Connect URL: [Link]
-
Title: Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system Source: Royal Society of Chemistry URL: [Link]
-
Title: 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands Source: PubMed URL: [Link]
-
Title: One-Step Stereoselective Synthesis of 1-Azabicyclo[2.2.1]heptanes and Their Antiplasmodial Evaluation Source: MDPI URL: [Link]
-
Title: Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems Source: Universidad de La Rioja URL: [Link]
-
Title: Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) Source: MDPI URL: [Link]
-
Title: Application of C-Terminal 7-Azabicyclo[2.2.1]heptane to Stabilize β-Strand-like Extended Conformation of a Neighboring α-Amino Acid Source: PubMed URL: [Link]
-
Title: 7-azabicyclo[2.2.1]heptane as a structural motif to block mutagenicity of nitrosamines Source: PubMed URL: [Link]
-
Title: Unlocking therapeutic potential: the role of adamantane in drug discovery Source: ConnectSci URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. 7-azabicyclo[2.2.1]heptane as a structural motif to block mutagenicity of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of n-heteroaryl-7-azabicyclo[2.2.1]heptane derivatives via palladium-bisimidazol-2-ylidene complex catalyzed amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. mdpi.com [mdpi.com]
- 10. Application of C-Terminal 7-Azabicyclo[2.2.1]heptane to Stabilize β-Strand-like Extended Conformation of a Neighboring α-Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Rigidity: A Technical Guide to Conformationally Constrained Pharmacophores in Modern Drug Design
This guide provides an in-depth exploration of the principles and applications of conformational constraint in pharmacophore-based drug design. Tailored for researchers, medicinal chemists, and drug development professionals, it moves beyond foundational concepts to detail the strategic implementation of rigidity to enhance potency, selectivity, and pharmacokinetic profiles. We will dissect the thermodynamic underpinnings, showcase advanced synthetic and computational methodologies, and analyze real-world case studies, offering a comprehensive resource for leveraging conformational constraint as a powerful tool in the modern drug discovery arsenal.
The Rationale for Rigidity: Overcoming the Flexibility Penalty
In drug design, a pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity.[1] Flexible molecules can adopt a multitude of conformations in solution, and only a specific subset of these, often termed the "bioactive conformation," is responsible for productive binding to a biological target.[2] The inherent flexibility of a ligand, however, comes at a thermodynamic cost. Upon binding, the molecule is forced into its bioactive conformation, leading to a significant loss of conformational entropy, which is energetically unfavorable.[3][4]
Conformationally constraining a pharmacophore aims to mitigate this entropic penalty by pre-organizing the molecule into a conformation that is closer to its bioactive state.[5][6] By reducing the number of accessible conformations, the entropic cost of binding is minimized, which can lead to a substantial increase in binding affinity.[3][7] It is a common assumption that this enhanced affinity is primarily due to a more favorable entropic contribution to the free energy of binding.[5] However, experimental evidence suggests that the reality is more nuanced, with enhanced binding affinity sometimes resulting from more favorable enthalpic contributions, highlighting the complex interplay of forces in ligand-receptor interactions.[5]
The strategic introduction of conformational constraints can yield several key advantages in drug design:
-
Enhanced Potency: By minimizing the entropic loss upon binding, constrained ligands can exhibit significantly higher affinity for their target.[3][7]
-
Improved Selectivity: A rigid pharmacophore is less likely to adopt conformations that allow for binding to off-target receptors, leading to improved selectivity and a better side-effect profile.[8]
-
Favorable Pharmacokinetics: Reducing the number of rotatable bonds has been shown to positively impact oral bioavailability.[9] Furthermore, conformational constraint can enhance metabolic stability by shielding susceptible parts of the molecule from enzymatic degradation.[10]
-
Intellectual Property: Novel constrained scaffolds can provide a strong basis for new intellectual property.[11][12]
Strategies for Inducing Conformational Constraint
A variety of chemical strategies can be employed to introduce conformational rigidity into a pharmacophore. The choice of strategy depends on the specific molecular scaffold, the desired degree of constraint, and synthetic feasibility.
Macrocyclization
Macrocyclization is a powerful technique for significantly restricting the conformational freedom of a molecule by linking two distal points to form a ring. This approach is particularly prevalent in the design of peptidomimetics, where it can be used to stabilize secondary structures like α-helices and β-turns.[10][13][14]
Table 1: Common Macrocyclization Strategies
| Strategy | Description | Example Application |
| Lactamization | Formation of an amide bond between an amine and a carboxylic acid within the same molecule. | Constraining peptide backbones to mimic turns or helical structures.[13] |
| Disulfide Bridge | Formation of a covalent bond between two cysteine residues. | Stabilizing peptide loops and tertiary structures.[10] |
| Ring-Closing Metathesis (RCM) | A powerful carbon-carbon bond-forming reaction catalyzed by ruthenium or molybdenum complexes. | Creating "stapled" peptides to enforce helical conformations.[10] |
| Click Chemistry | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. | Efficiently forming stable triazole-containing macrocycles. |
Incorporation of Rigid Scaffolds
Introducing rigid, often aromatic or polycyclic, scaffolds into a molecule can serve as an anchor to orient pharmacophoric groups in a defined spatial arrangement.[15][16][17] These scaffolds can act as bioisosteres for more flexible linkers or as core structures from which functional groups emanate.[11]
Experimental Workflow: Scaffold Hopping using a Constrained Core
This workflow outlines a typical process for replacing a flexible core with a rigid scaffold while maintaining the key pharmacophoric interactions.
Caption: A streamlined workflow for scaffold hopping from a flexible to a rigid core.
Local Conformational Restriction in Peptidomimetics
For peptides and peptidomimetics, several strategies can be employed to restrict the rotation around specific bonds, thereby influencing the local conformation.[13][14]
-
Cα-Alkylation: Introducing alkyl groups, most commonly a methyl group, at the α-carbon of an amino acid residue restricts the allowed values of the phi (φ) and psi (ψ) dihedral angles.[13][18]
-
N-Alkylation: Methylation of the backbone amide nitrogen can influence the cis/trans isomerism of the peptide bond and restrict local conformation.[13][14]
-
α,β-Unsaturated Amino Acids: The introduction of a double bond between the α and β carbons of an amino acid side chain planarizes that portion of the molecule.[13]
Computational Approaches in the Design of Constrained Pharmacophores
Computational chemistry plays a pivotal role in the rational design of conformationally constrained ligands.[19][20][21] These methods allow for the exploration of conformational space, the prediction of binding modes, and the estimation of binding affinities, thereby guiding synthetic efforts.[22]
Pharmacophore Modeling and Virtual Screening
Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the structure of a ligand-receptor complex (structure-based).[23][24][25][26]
-
Ligand-Based Pharmacophore Modeling: When the 3D structure of the target is unknown, a pharmacophore model can be derived by identifying the common chemical features of a set of active molecules and their spatial relationships.[1] A crucial step in this process is the conformational analysis of the training set molecules to ensure that the bioactive conformation is sampled.[19][22]
-
Structure-Based Pharmacophore Modeling: With an available crystal structure of a ligand-receptor complex, a highly accurate pharmacophore model can be generated by identifying the key interactions between the ligand and the binding site.[24][25] This approach also allows for the inclusion of "exclusion volumes" to represent the space occupied by the receptor, further refining the model.[25]
Protocol: Ligand-Based Pharmacophore Model Generation
-
Training Set Selection: Curate a set of structurally diverse molecules with a range of high binding affinities for the target of interest.
-
Conformational Analysis: For each molecule in the training set, generate a diverse ensemble of low-energy conformations using methods like molecular dynamics or systematic conformational searches.[20][27]
-
Feature Identification: Identify common pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) across the training set.[23]
-
Alignment and Hypothesis Generation: Align the conformations of the training set molecules based on the identified pharmacophoric features to generate one or more pharmacophore hypotheses.
-
Hypothesis Validation: Validate the generated pharmacophore model(s) using a test set of known active and inactive compounds. The model should be able to distinguish between these two sets with high accuracy.
-
Database Screening: Utilize the validated pharmacophore model as a 3D query to screen large compound databases to identify novel molecules that match the pharmacophoric features.[24]
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide valuable insights into the conformational dynamics of both the ligand and the receptor.[27] By simulating the behavior of the system over time, MD can be used to:
-
Explore the conformational landscape of flexible ligands to identify low-energy, accessible conformations.
-
Assess the stability of a ligand's binding mode within the receptor's active site.
-
Investigate the impact of conformational constraint on the overall dynamics of the ligand-receptor complex.
Case Studies: Success Stories of Conformational Constraint
The application of conformational constraint has been instrumental in the development of numerous successful drugs across various therapeutic areas.
Table 2: Examples of Marketed Drugs Developed Using Conformational Constraint
| Drug | Therapeutic Area | Constraint Strategy | Impact of Constraint |
| Captopril | Antihypertensive | Introduction of a proline residue | The rigid pyrrolidine ring of proline mimicked the C-terminal dipeptide of a snake venom peptide, leading to a potent and orally active ACE inhibitor.[28] |
| Various Kinase Inhibitors | Oncology | Macrocyclization, rigid scaffolds | Constraining the kinase inhibitor scaffold has been shown to improve selectivity and overcome resistance mutations.[15][16][17][29] |
| Peptidomimetic HIV Protease Inhibitors | Antiviral | Macrocyclization and rigid non-peptide inserts | Constraining the flexible peptide-like backbone led to inhibitors with improved oral bioavailability and metabolic stability.[7] |
| Selective GPCR Ligands | Various | Incorporation of bicyclic or spirocyclic scaffolds | Rigidifying the core structure has enabled the development of ligands with high selectivity for specific G-protein coupled receptor (GPCR) subtypes.[8][29] |
Future Perspectives and Conclusion
The principle of conformational constraint is a cornerstone of modern medicinal chemistry.[3][7][8] As our understanding of ligand-receptor interactions becomes more sophisticated, and as computational and synthetic methodologies continue to advance, the ability to rationally design and synthesize conformationally constrained pharmacophores will become even more critical. The future will likely see an increased use of novel and diverse rigid scaffolds, as well as more complex macrocyclization strategies, to tackle increasingly challenging biological targets, such as protein-protein interactions.[14]
By embracing the principles of pre-organization and conformational rigidity, drug discovery teams can more effectively navigate the complexities of chemical space to develop novel therapeutics with superior efficacy, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of the key concepts, strategies, and applications of this powerful approach, equipping researchers and scientists with the knowledge to harness rigidity for success in their drug design endeavors.
References
- Martin, S. F. (n.d.). Preorganization in biological systems: Are conformational constraints worth the energy? Pure and Applied Chemistry.
- (n.d.). Conformational Restriction of Peptidomimetics in Drug Design. Chinese Journal of Organic Chemistry.
- (2023, June 21). Conformational Restriction of Peptidomimetics for PPI. PRISM BioLab.
- (n.d.). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI.
-
Zhan, P., Liu, X., & Li, Z. (2014). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Future Medicinal Chemistry, 6(8), 885-901. Retrieved from [Link]
-
Bozovičar, K., & Bratkovič, T. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 22(4), 1611. Retrieved from [Link]
-
(n.d.). The Use of Conformational Restriction in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
- (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
-
Barreiro, E. J., Fraga, C. A., & de Freitas, R. P. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Current Medicinal Chemistry, 26(28), 5344-5363. Retrieved from [Link]
-
Zhan, P., Liu, X., & Li, Z. (n.d.). Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. ResearchGate. Retrieved from [Link]
-
(2014). The flexibility–complementarity dichotomy in receptor–ligand interactions. Chemical Science, 5(12), 4873-4879. Retrieved from [Link]
-
(n.d.). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. ResearchGate. Retrieved from [Link]
-
(n.d.). Understanding the Effects of Pre-Organization, Rigidity, and Steric Interactions in Synthetic Barbiturate Receptors. National Institutes of Health. Retrieved from [Link]
-
Zheng, Z., Li, Y., & Wang, J. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science, 6(8), 1225-1236. Retrieved from [Link]
-
(2018). Pharmacophore Modeling, Synthesis, and Antibacterial Evaluation of Chalcones and Derivatives. ACS Omega, 3(12), 18235-18245. Retrieved from [Link]
- (n.d.). Computational ligand-based rational design: Role of conformational sampling and force fields in model development.
-
Conti, P., De Amici, M., & De Sarro, G. (2007). Synthesis of conformationally constrained glutamic acid homologues and investigation of their pharmacological profiles. Bioorganic & Medicinal Chemistry, 15(1), 38-48. Retrieved from [Link]
-
(n.d.). The Concept of Preorganization. ResearchGate. Retrieved from [Link]
-
(n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. National Institutes of Health. Retrieved from [Link]
-
Bozovičar, K., & Bratkovič, T. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 22(4), 1611. Retrieved from [Link]
-
Acharya, C., Coop, A., Polli, J. E., & MacKerell, A. D., Jr. (2011). Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach. Current Computer-Aided Drug Design, 7(1), 10-22. Retrieved from [Link]
-
(n.d.). Synthesis of conformationally constrained 5-fluoro- and 5-hydroxymethanopyrrolidines. Ring-puckered mimics of gauche - And anti -3-fluoro- and 3-hydroxypyrrolidines. Penn State Research Database. Retrieved from [Link]
-
(n.d.). Structure-Based Design of Conformationally Constrained, Cell-Permeable STAT3 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
(n.d.). Computational ligand-based rational design: role of conformational sampling and force fields in model development. RSC Publishing. Retrieved from [Link]
-
(n.d.). Conformational analysis | Medicinal Chemistry Class Notes. Fiveable. Retrieved from [Link]
-
(n.d.). New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
(n.d.). A multiscale study on the mechanisms of spatial organization in ligand-receptor interactions on cell surfaces. National Institutes of Health. Retrieved from [Link]
-
(n.d.). Computational ligand-based rational design: Role of conformational sampling and force fields in model development. National Institutes of Health. Retrieved from [Link]
-
Pinzi, L., & Rastelli, G. (2019). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 12(3), 124. Retrieved from [Link]
-
(n.d.). Computational ligand-based rational design: Role of conformational sampling and force fields in model development. ResearchGate. Retrieved from [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Combining Molecular Scaffolds from FDA Approved Drugs: Application to Drug Discovery. Journal of Medicinal Chemistry, 57(14), 5845-5859. Retrieved from [Link]
-
(2023, March 20). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Retrieved from [Link]
-
(n.d.). Accounting for Ligand Conformational Restriction in Calculations of Protein-Ligand Binding Affinities. National Institutes of Health. Retrieved from [Link]
-
Kaserer, T., Beck, K. R., & Schuster, D. (2015). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Current Pharmaceutical Design, 21(39), 5644-5663. Retrieved from [Link]
-
(n.d.). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences. Retrieved from [Link]
-
(n.d.). Examples of drugs with a suggestive pharmacophore. ResearchGate. Retrieved from [Link]
-
(n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. ResearchGate. Retrieved from [Link]
-
(n.d.). Success Stories in Drug Design. Drug Design Org. Retrieved from [Link]
-
van Drie, J. H. (2003). Pharmacophore discovery--lessons learned. Current Pharmaceutical Design, 9(20), 1649-1664. Retrieved from [Link]
-
(2025, October 1). Pharmacophore-Guided Generative Design of Novel Drug-Like Molecules. Retrieved from [Link]
Sources
- 1. rasalifesciences.com [rasalifesciences.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. The flexibility–complementarity dichotomy in receptor–ligand interactions - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03398A [pubs.rsc.org]
- 5. publications.iupac.org [publications.iupac.org]
- 6. researchgate.net [researchgate.net]
- 7. Conformational restriction: an effective tactic in 'follow-on'-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wpage.unina.it [wpage.unina.it]
- 10. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Conformational Restriction of Peptidomimetics in Drug Design [manu56.magtech.com.cn]
- 14. Conformational Restriction of Peptidomimetics for PPI - PRISM BioLab [prismbiolab.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. mdpi.com [mdpi.com]
- 19. Computational ligand-based rational design: role of conformational sampling and force fields in model development - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 20. Computational ligand-based rational design: Role of conformational sampling and force fields in model development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. rsc.org [rsc.org]
- 28. Success Stories in Drug Discovery - Drug Design Org [drugdesign.org]
- 29. The Use of Conformational Restriction in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of Bridged Bicyclic Systems in Modern Medicinal Chemistry: A Technical Guide
Abstract
The paradigm of drug discovery is undergoing a significant dimensional shift, moving away from the planar landscapes of aromatic systems towards the topographical complexity of three-dimensional molecular architectures. This guide provides an in-depth technical exploration of bridged bicyclic systems, a class of rigid scaffolds that are increasingly pivotal in the design of novel therapeutics. We will dissect the fundamental principles that render these structures attractive for medicinal chemistry, from their unique conformational constraints to their profound impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding, practical synthetic insights, and illustrative case studies.
Introduction: Escaping Flatland and Embracing Three-Dimensionality
For decades, medicinal chemistry has been dominated by aromatic and other planar moieties, largely due to their synthetic accessibility and predictable electronic properties. However, this "flatland" approach often leads to challenges such as poor solubility, metabolic instability, and off-target effects. The concept of "escaping from flatland" advocates for the incorporation of sp³-rich, three-dimensional scaffolds to overcome these limitations.[1] Bridged bicyclic systems are at the forefront of this movement, offering a rigid and well-defined three-dimensional geometry that can significantly enhance a drug candidate's pharmacological profile.[2] These structures are not merely passive frameworks; they actively participate in shaping the molecule's interaction with its biological target and its journey through the body.
The inherent rigidity of bridged bicyclic scaffolds reduces the entropic penalty upon binding to a target protein, which can lead to enhanced potency.[3] This conformational pre-organization ensures that the appended functional groups are presented to the target in a precise and predictable orientation, facilitating optimal interactions. Furthermore, the introduction of these non-planar structures can disrupt crystal packing and improve aqueous solubility, a critical parameter for oral bioavailability.[2]
The Strategic Value of Bridged Bicyclic Scaffolds
The incorporation of bridged bicyclic systems into drug candidates is a strategic decision driven by the desire to modulate multiple properties simultaneously. These scaffolds can serve as bioisosteric replacements for common medicinal chemistry motifs, offering improved physicochemical and pharmacological characteristics.
Bioisosterism: Beyond the Phenyl Ring
Bridged bicyclic systems are excellent non-classical bioisosteres for a variety of functional groups:
-
Para-Substituted Phenyl Rings: The bicyclo[1.1.1]pentane (BCP) core is a well-established bioisostere for the 1,4-disubstituted phenyl ring.[4][5] The bridgehead carbons of BCP mimic the para positions of a benzene ring, presenting substituents with similar exit vectors. However, the saturated, three-dimensional nature of BCP often leads to improved solubility and metabolic stability compared to its aromatic counterpart.[6]
-
Ortho- and Meta-Substituted Arenes: While less common, the development of synthetic routes to 1,2- and 1,3-disubstituted bridged systems is expanding their application as mimics for ortho- and meta-substituted phenyl rings.[7]
-
Alkynes and tert-Butyl Groups: The linear and rigid nature of certain bridged scaffolds, such as BCP, also makes them suitable replacements for alkynes and bulky tert-butyl groups, offering a way to modulate lipophilicity and explore novel chemical space.
The following diagram illustrates the concept of bioisosteric replacement with bridged bicyclic systems.
Caption: Bioisosteric relationships between planar motifs and bridged bicyclic systems.
Impact on Physicochemical Properties
The introduction of a bridged bicyclic scaffold can have a dramatic and positive impact on a molecule's ADME profile. The increased sp³ character generally leads to:
-
Enhanced Solubility: The disruption of planarity hinders crystal lattice packing, often resulting in a significant increase in aqueous solubility.[2]
-
Improved Metabolic Stability: The rigid, saturated framework of these systems can block sites of metabolism that are often susceptible to oxidation in their aromatic counterparts.[1]
-
Modulation of Lipophilicity: While the replacement of a phenyl ring with a BCP moiety can sometimes lead to a slight increase in lipophilicity, the overall property forecast index (PFI), which considers both lipophilicity and aromatic ring count, often remains favorable or improves.
-
Reduced Non-Specific Binding: The three-dimensional nature of these scaffolds can reduce non-specific binding to off-targets, leading to improved selectivity and a better safety profile.
The following table summarizes a comparative analysis of a phenyl-containing LpPLA2 inhibitor and its bicyclo[1.1.1]pentane-containing bioisostere.
| Property | Phenyl-Containing Compound | BCP-Containing Compound | Fold Change/Difference |
| pIC50 (LpPLA2) | 10.2 | 9.4 | -0.8 |
| ChromLogD7.4 | 6.3 | 7.0 | +0.7 |
| Kinetic Solubility (µM) | 8 | 74 | 9.25x increase |
| Artificial Membrane Permeability (nm/s) | 230 | 705 | 3.06x increase |
Data compiled from a study on LpPLA2 inhibitors.
Synthetic Strategies for Bridged Bicyclic Systems
The increasing demand for bridged bicyclic scaffolds in drug discovery has spurred the development of innovative and efficient synthetic methodologies. While the synthesis of these strained ring systems can be challenging, a number of robust methods have emerged.
The Diels-Alder Reaction: A Workhorse for Bicyclo[2.2.1]heptanes
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone for the synthesis of the bicyclo[2.2.1]heptane (norbornane) skeleton.[8] This reaction involves the cycloaddition of a conjugated diene with a dienophile.
Experimental Protocol: Synthesis of a Bicyclo[2.2.1]heptene Derivative
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene (e.g., cyclopentadiene, 1.2 equivalents) in a suitable solvent (e.g., dichloromethane or toluene).
-
Dienophile Addition: Add the dienophile (e.g., maleic anhydride, 1.0 equivalent) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel to yield the desired bicyclo[2.2.1]heptene adduct.
The workflow for a typical Diels-Alder synthesis of the bicyclo[2.2.1]heptane core is depicted below.
Caption: Workflow for the synthesis of a bicyclo[2.2.1]heptane derivative via the Diels-Alder reaction.
The Hofmann-Löffler-Freytag Reaction: Accessing Azabicycloalkanes
The Hofmann-Löffler-Freytag (HLF) reaction is a powerful tool for the synthesis of nitrogen-containing bridged bicyclic systems (azabicycloalkanes).[1] This reaction involves the intramolecular cyclization of an N-haloamine under acidic conditions, typically initiated by heat or light.
Experimental Protocol: Synthesis of a Pyrrolidine-Fused Bicyclic Amine
-
N-Halogenation: In a suitable reaction vessel protected from light, dissolve the starting amine in a solvent such as dichloromethane. Treat the solution with an N-halogenating agent (e.g., N-chlorosuccinimide or N-bromosuccinimide) at 0 °C to room temperature.
-
Radical Initiation: Once the N-haloamine is formed (as confirmed by TLC or LC-MS), add a strong acid (e.g., sulfuric acid or trifluoroacetic acid). Initiate the radical reaction by irradiating the mixture with a UV lamp or by heating.
-
Cyclization and Neutralization: After the reaction is complete, carefully quench the reaction by adding a base (e.g., sodium hydroxide solution) to neutralize the acid.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography to obtain the desired azabicycloalkane.
The logical relationship of the key steps in the Hofmann-Löffler-Freytag reaction is illustrated below.
Caption: Key mechanistic steps of the Hofmann-Löffler-Freytag reaction.
Conformational Analysis and Structure-Based Design
The rigidity of bridged bicyclic systems is a double-edged sword. While it offers the advantage of conformational pre-organization, it also means that the geometry of the scaffold is fixed. Therefore, a thorough understanding of the conformational preferences of these systems is crucial for successful structure-based drug design.
Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are invaluable tools for elucidating the three-dimensional structure of bridged bicyclic ligands and their complexes with target proteins.[9][10] X-ray crystallography, in particular, provides a high-resolution snapshot of the binding mode, revealing the key interactions that contribute to affinity and selectivity.[11] This information can then be used to guide the design of next-generation analogs with improved properties.
The conformational constraints imposed by the bridged bicyclic scaffold can be leveraged to achieve remarkable target selectivity. By designing a molecule where the rigid framework perfectly complements the topology of the target's binding site, it is possible to achieve high-affinity binding to the desired target while minimizing interactions with off-targets.
Case Studies in Drug Discovery
The strategic application of bridged bicyclic systems has led to the discovery and development of numerous clinical candidates and approved drugs across a range of therapeutic areas.
Bicyclo[1.1.1]pentane in an IDO1 Inhibitor
Indoleamine-2,3-dioxygenase 1 (IDO1) is an important target in cancer immunotherapy. In the development of a novel class of IDO1 inhibitors, researchers replaced a central phenyl ring with a bicyclo[1.1.1]pentane bioisostere.[12] This modification effectively addressed a metabolic liability associated with the amide hydrolysis of the benzamide moiety in the original lead compound. The resulting BCP-containing compound exhibited excellent potency, selectivity, and a favorable pharmacokinetic profile, highlighting the power of this bioisosteric replacement strategy.[12]
Azabicycloalkanes in CNS Drug Discovery
N-bridged 5,6-bicyclic pyridines, a class of azabicycloalkanes, have proven to be valuable scaffolds for the development of drugs targeting central nervous system (CNS) disorders.[13] Their rigid three-dimensional structure is well-suited for interacting with the complex binding sites of CNS targets. These scaffolds have been successfully incorporated into molecules targeting neurodegeneration and neuropsychiatric conditions.
Bicyclo[2.2.1]heptane in Antiviral and Antifungal Agents
The bicyclo[2.2.1]heptane (norbornane) scaffold is found in a number of approved drugs, including the antiviral agent setrobuvir and the antifungal agent sordarin.[14] The lipophilic nature and rigid geometry of the norbornane core contribute to the favorable pharmacokinetic properties and biological activity of these compounds.[14]
Practical Considerations: Challenges and Solutions
While the benefits of incorporating bridged bicyclic systems are clear, their synthesis and purification can present unique challenges.
-
Synthetic Complexity: The construction of these strained ring systems often requires multi-step synthetic sequences. Careful planning and optimization of reaction conditions are essential for achieving good yields and scalability.
-
Purification of Diastereomers: The synthesis of functionalized bridged bicyclic compounds can often lead to the formation of diastereomers, which can be challenging to separate.[15] Chiral chromatography and recrystallization are common techniques employed for the purification of these stereoisomers.[15]
-
Handling of Strained Intermediates: Some synthetic routes to bridged bicyclic systems involve highly strained and reactive intermediates, such as propellanes. These intermediates require careful handling and specialized reaction conditions.
Conclusion and Future Outlook
Bridged bicyclic systems have firmly established themselves as a valuable tool in the medicinal chemist's toolbox. Their ability to confer three-dimensionality, rigidity, and improved physicochemical properties makes them highly attractive scaffolds for the design of next-generation therapeutics. As synthetic methodologies continue to advance, we can expect to see an even broader application of these fascinating molecular architectures in drug discovery. The "escape from flatland" is not merely a trend but a fundamental shift in our approach to designing better medicines, and bridged bicyclic systems are poised to play a leading role in this exciting journey.
References
-
Bartoloni, M., Jin, X., Marcaida, M. J., Banha, J., Dibonaventura, I., Bongoni, S., ... & Reymond, J. L. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science, 6(10), 5473–5490. [Link]
-
Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
Tang, B., Wang, Z., & Zuo, Z. (2020). Total Synthesis of Natural Products with Bridged Bicyclo[m.n.1] Ring Systems via Type II [5 + 2] Cycloaddition. Accounts of chemical research, 53(4), 869–881. [Link]
-
Lux, M. C., Jurczyk, J., Adpressa, D., Lam, Y. H., Ma, C., Song, Z. J., ... & Yeung, C. S. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]
-
Pu, Q., Zhang, H., Guo, L., Cheng, M., Doty, A. C., Ferguson, H., ... & Han, Y. (2019). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. Journal of medicinal chemistry, 62(23), 10848–10866. [Link]
-
Gisbert, C., & Trabanco, A. A. (2015). N-Bridged 5,6-bicyclic pyridines: Recent applications in central nervous system disorders. European journal of medicinal chemistry, 97, 355–363. [Link]
-
Scott, M. D., & Jones, G. R. (2021). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. ACS chemical biology, 16(10), 1952–1960. [Link]
-
Pouwer, R. H., & Williams, C. M. (2012). The synthesis of functionalized bridged polycycles via C–H bond insertion. Beilstein journal of organic chemistry, 8, 1860–1873. [Link]
-
Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. [Link]
-
Kassiou, M. (2025). Pharmaceuticals that Contain Polycyclic Hydrocarbon Scaffolds. ResearchGate. [Link]
-
Brailsford, J. A., Zhu, L., Loo, M., & Shea, K. J. (2007). Enantioselective synthesis of bridged bicyclic ring systems. The Journal of organic chemistry, 72(24), 9402–9405. [Link]
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical reviews, 103(3), 893–930. [Link]
-
Foley, D. J., & O'Brien, P. (2022). FDA‐approved drugs developed by FBDD (as of January 2022). ResearchGate. [Link]
-
Wang, H., Liu, Y., & Zhang, X. (2024). Facile enantioselective synthesis of multi-substituted norbornanes/norbornenes using a latent synthon strategy. Nature Communications, 15(1), 8157. [Link]
-
Sastry, G. N., & Sastry, G. N. (2013). Conformational analysis: a review. International Journal of Pharmaceutical Sciences and Research, 4(1), 16. [Link]
-
Tlenkopatchev, M. A., & Martínez, A. (2023). Synthesis and Gas Permeation Properties of Functionalized Norbornene-Based Polymers. Polymers, 15(24), 4683. [Link]
-
Enamine. (n.d.). Saturated bioisosteres of para-substituted benzenes. Pharmaceutical Business Review. [Link]
-
Brenner-Moyer, S. E. (2025). Building bridged bicyclic scaffolds. ResearchGate. [Link]
-
Bartoloni, M., Jin, X., Marcaida, M. J., Banha, J., Dibonaventura, I., Bongoni, S., ... & Reymond, J. L. (2015). Bridged Bicyclic Peptides as Potential Drug Scaffolds: Synthesis, Structure, Protein Binding and Stability. Chemical science, 6(10), 5473–5490. [Link]
-
Santai, T. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
Mykhailiuk, P. K. (2022). Isosteric 3D Bicyclo[1.1.1]Pentane (BCP) Core-Based Lipids for... ACS Publications. [Link]
-
Mykhailiuk, P. K. (n.d.). synthesis and reactions of bridged bicyclic compounds. University of Glasgow. [Link]
-
Wang, H., Liu, Y., & Zhang, X. (2024). Facile enantioselective synthesis of multi-substituted norbornanes/norbornenes using a latent synthon strategy. ResearchGate. [Link]
-
Serra, M., Peviani, E. G., Bernardi, E., & Colombo, L. (2017). Synthesis of Variously Functionalized Azabicycloalkane Scaffolds by Domino Metathesis Reactions. The Journal of organic chemistry, 82(20), 11091–11101. [Link]
-
Mykhailiuk, P. K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]
-
Ozerov, V., Novikov, M., & Ozerov, A. (2021). New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety. Molecules, 26(15), 4467. [Link]
-
Chen, Y., & Liu, S. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 25(6), 1375. [Link]
-
Grimm, J. B., & Lavis, L. D. (2025). A palette of bridged bicycle-strengthened fluorophores. Nature methods. [Link]
-
Singh, S., & Singh, S. (2022). Updates on Drug Designing Approach Through Computational Strategies: a Review. Journal of Pharmaceutical Research International, 1-21. [Link]
-
Evotec. (n.d.). Chapter One – Harnessing Conformational Drivers in Drug Design. Evotec. [Link]
-
Turner, E. E. (n.d.). STEREOCHEMISTRY OF SOME BICYCLIC COMPOUNDS. University of London. [Link]
-
Leung, C. H., & Chan, D. S. (2017). Conformational control in structure-based drug design. Bioorganic & medicinal chemistry letters, 27(13), 2825–2837. [Link]
-
Fields, J., & Giebultowicz, J. (2018). Resveratrol-Inspired Bridged Bicyclic Compounds: A New Compound Class for the Protection of Synaptic Function from Acute Oxidative Stress. ACS chemical neuroscience, 9(12), 2959–2967. [Link]
-
Drug Hunter. (2024, July 29). Coffee Chat: Unusual Motifs in Recent Clinical Candidates and Approved Drugs [Video]. YouTube. [Link]
-
Zhang, X. P. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Accounts of chemical research, 54(16), 3246–3260. [Link]
-
Fields, J., & Giebultowicz, J. (2018). Resveratrol-Inspired Bridged Bicyclic Compounds: A New Compound Class for the Protection of Synaptic Function from Acute Oxidative Stress. ACS chemical neuroscience, 9(12), 2959–2967. [Link]
-
Blundell, T. L. (2017). Structure based drug discovery facilitated by crystallography. Drug Target Review. [Link]
-
Wang, L., & Wang, S. (2019). Harnessing the cyclization strategy for new drug discovery. Acta Pharmaceutica Sinica B, 9(4), 659–670. [Link]
-
Zhu, C., & You, S. L. (2021). Construction of bridged polycycles through dearomatization strategies. Organic & biomolecular chemistry, 19(3), 479–495. [Link]
-
Kiss, L., Cherepanova, M., Forró, E., & Fülöp, F. (2013). A new access route to functionalized cispentacins from norbornene β-amino acids. Chemistry (Weinheim an der Bergstrasse, Germany), 19(6), 2102–2107. [Link]
-
Drug Hunter. (2023). KRAS Roundup: Twelve G12C Clinical Molecules to Know. Drug Hunter. [Link]
-
Hoel, C. A. (2022). Synthesis and Reactivity of Boron-Functionalized Carborane-Based Chalcogenides. USC Digital Library. [Link]
-
Drug Hunter. (2022). April 2022. Drug Hunter. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Saturated bioisosteres of para-substituted benzenes - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. BJOC - The synthesis of functionalized bridged polycycles via C–H bond insertion [beilstein-journals.org]
- 8. Enantioselective synthesis of bridged bicyclic ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. santaisci.com [santaisci.com]
An In-depth Technical Guide to the Conformational Analysis of Difluorinated Azanorbornanes
For professionals in drug discovery and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern molecular design. The 2-azanorbornane framework, a rigid bicyclic amine, serves as a valuable piperidine/pyrrolidine bioisostere, offering defined exit vectors for substituent placement.[1] When difluorinated, this scaffold presents a fascinating case study in conformational control, where the interplay of steric and stereoelectronic effects governed by the highly electronegative fluorine atoms dictates the molecule's three-dimensional structure and, consequently, its biological activity and physicochemical properties.[2][3]
This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the conformational analysis of a model exo,exo-difluorinated 2-azanorbornane system. We will explore a synergistic approach, integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and Density Functional Theory (DFT) calculations to build a complete and validated conformational model.
The Foundational Role of Fluorine in Conformational Control
The introduction of fluorine into an organic molecule, particularly the rigid azanorbornane skeleton, imparts profound stereoelectronic effects that guide conformational preferences.[4] Unlike a simple hydrogen atom, fluorine's high electronegativity creates a strong C-F bond dipole and alters the electronic landscape of adjacent bonds.[5] Key interactions to consider include:
-
Gauche Effect: A tendency for adjacent polar bonds (e.g., C-F and C-N) to adopt a gauche conformation, driven by hyperconjugative interactions (σ -> σ*).
-
Dipole-Dipole Interactions: Repulsive or attractive interactions between C-F bond dipoles and other polar groups within the molecule, significantly influencing the energy landscape of different conformers.[6]
-
Steric Constraints: While fluorine has a van der Waals radius intermediate between hydrogen and oxygen, its placement on the rigid bicyclic frame introduces significant steric hindrance that disfavors certain conformations.[4][7]
Understanding these fundamental principles is critical for interpreting experimental data and designing meaningful computational studies.
A Synergistic Approach to Conformational Analysis
A robust conformational analysis cannot rely on a single technique. We advocate for a tripartite strategy where computational chemistry guides and rationalizes experimental findings from NMR and X-ray crystallography.
Sources
- 1. Buy Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene- [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 2-Azanorbornane – a versatile chiral aza-Diels–Alder cycloadduct: preparation, applications in stereoselective synthesis and biological activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to 6,6-Difluoro-2-azabicyclo[2.2.1]heptane-Based Compounds
Introduction: The Strategic Advantage of a Fluorinated Bicyclic Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of pharmacophoric groups is paramount. The 2-azabicyclo[2.2.1]heptane framework, a conformationally rigid structure, has emerged as a privileged scaffold in drug discovery. Its fixed geometry reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity and selectivity.[1]
This guide focuses on a specific, strategically modified version of this scaffold: 6,6-Difluoro-2-azabicyclo[2.2.1]heptane . The introduction of a geminal difluoro group at the 6-position is a deliberate design choice aimed at modulating the physicochemical properties of the molecule. Fluorine's high electronegativity and small size can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity through favorable electrostatic interactions or hydrogen bonding.[1] While the synthesis of the core structure, such as 2-Boc-6,6-difluoro-2-azabicyclo[2.2.1]heptane, has been documented, its full therapeutic potential remains an active area of exploration.[1][2]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining potential therapeutic targets for 6,6-Difluoro-2-azabicyclo[2.2.1]heptane-based compounds and providing detailed methodologies for their evaluation.
Potential Therapeutic Targets and Investigative Frameworks
Our analysis of the structural features of the 6,6-Difluoro-2-azabicyclo[2.2.1]heptane core suggests three primary areas of therapeutic interest: neuronal nicotinic acetylcholine receptors (nAChRs), dipeptidyl peptidase-4 (DPP-4), and monoamine transporters. The following sections will delve into the rationale for each target and provide comprehensive protocols for in vitro evaluation.
Neuronal Nicotinic Acetylcholine Receptors (nAChRs): A New Generation of Modulators
Rationale for Targeting nAChRs:
The 2-azabicyclo[2.2.1]heptane scaffold is a well-established bioisostere of the tropane ring system found in epibatidine, a potent nAChR agonist.[1] Given this structural analogy, it is highly probable that derivatives of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane will exhibit affinity for nAChRs. The gem-difluoro substitution could fine-tune the electronic properties of the ligand, potentially leading to novel antagonists with improved selectivity and pharmacokinetic profiles.[3][4] The development of selective nAChR antagonists is a promising avenue for treating a range of neurological disorders.
Signaling Pathway: nAChR Antagonism
Caption: nAChR antagonism by a 6,6-difluoro-2-azabicyclo[2.2.1]heptane derivative.
Experimental Protocol: In Vitro nAChR Antagonist Assay (Fluorescence-Based)
This protocol outlines a cell-based assay using a fluorescent membrane potential dye to screen for nAChR antagonists.
Materials:
-
Human cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1 cells expressing α4β2 or α7 nAChRs).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
Known nAChR agonist (e.g., nicotine or acetylcholine).
-
Test compounds (6,6-Difluoro-2-azabicyclo[2.2.1]heptane derivatives).
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture the nAChR-expressing cells according to standard protocols.
-
Seed the cells into 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 1 hour to allow for dye loading.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and a known nAChR antagonist (positive control) in assay buffer.
-
Add the compound solutions to the appropriate wells of the assay plate.
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Prepare a solution of the nAChR agonist at a concentration that elicits a submaximal response (EC80).
-
Using a fluorescence plate reader with liquid handling capabilities, add the agonist solution to all wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to the response of the positive control (agonist alone) and a negative control (buffer alone).
-
Determine the IC50 value for each test compound by fitting the concentration-response data to a four-parameter logistic equation.
-
Experimental Workflow: nAChR Antagonist Screening
Caption: Workflow for high-throughput screening of nAChR antagonists.
Data Presentation: Hypothetical IC50 Values for nAChR Antagonism
| Compound ID | Scaffold | R1-Substituent | R2-Substituent | α4β2 nAChR IC50 (nM) | α7 nAChR IC50 (nM) |
| DF-AZA-001 | 6,6-Difluoro-2-azabicyclo[2.2.1]heptane | H | 3-pyridyl | 150 | >10,000 |
| DF-AZA-002 | 6,6-Difluoro-2-azabicyclo[2.2.1]heptane | H | 5-pyrimidinyl | 75 | >10,000 |
| DF-AZA-003 | 6,6-Difluoro-2-azabicyclo[2.2.1]heptane | Methyl | 3-pyridyl | 250 | >10,000 |
| Reference Antagonist | Mecamylamine | - | - | 500 | 2,000 |
Dipeptidyl Peptidase-4 (DPP-4): A Novel Class of Gliptins
Rationale for Targeting DPP-4:
DPP-4 is a well-validated target for the treatment of type 2 diabetes. Inhibitors of DPP-4, known as "gliptins," enhance the levels of incretin hormones, leading to improved glycemic control. Recently, a novel DPP-4 inhibitor named "neogliptin," based on the 2-azabicyclo[2.2.1]heptane scaffold, was reported to be more potent than the widely used sitagliptin.[5] This finding strongly suggests that the 6,6-Difluoro-2-azabicyclo[2.2.1]heptane core could serve as a foundation for a new generation of highly potent and selective DPP-4 inhibitors. The gem-difluoro group may further enhance binding affinity or improve pharmacokinetic properties.[6]
Signaling Pathway: DPP-4 Inhibition
Caption: Mechanism of action of a DPP-4 inhibitor.
Experimental Protocol: In Vitro DPP-4 Inhibitor Screening Assay (Fluorogenic)
This protocol describes a fluorogenic assay to determine the inhibitory activity of test compounds against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme.
-
DPP-4 assay buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl).
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC).
-
Known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.
-
Test compounds (6,6-Difluoro-2-azabicyclo[2.2.1]heptane derivatives).
-
96-well black microplates.
-
Fluorescence plate reader.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and sitagliptin in assay buffer.
-
Dilute the DPP-4 enzyme and the Gly-Pro-AMC substrate to their working concentrations in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the test compound solutions, positive control, and assay buffer (for the no-inhibitor control) to the appropriate wells.
-
Add the diluted DPP-4 enzyme to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each test compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value for each compound by fitting the concentration-response data to a suitable model.
-
Experimental Workflow: DPP-4 Inhibitor Screening
Caption: Workflow for the screening of DPP-4 inhibitors.
Data Presentation: Hypothetical IC50 Values for DPP-4 Inhibition
| Compound ID | Scaffold | R-Group at N2 | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) |
| DF-AZA-DPP-01 | 6,6-Difluoro-2-azabicyclo[2.2.1]heptane | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl | 8.5 | >10,000 | >10,000 |
| DF-AZA-DPP-02 | 6,6-Difluoro-2-azabicyclo[2.2.1]heptane | (R)-3-amino-4-(phenyl)butanoyl | 50.2 | >10,000 | >10,000 |
| Neogliptin | 2-Azabicyclo[2.2.1]heptane | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl | 16.8 | >10,000 | >10,000 |
| Sitagliptin | - | - | 25.0 | >10,000 | >10,000 |
Monoamine Transporters: Modulating Neurotransmitter Levels
Rationale for Targeting Monoamine Transporters:
The 2-azabicyclo[2.2.1]heptane scaffold can be considered a rigid analog of the tropane core of cocaine, a well-known inhibitor of monoamine transporters (DAT, NET, and SERT).[7][8] Therefore, it is plausible that derivatives of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane could act as potent and selective monoamine transporter inhibitors. The gem-difluoro substitution may influence the binding affinity and selectivity profile of these compounds, potentially leading to novel therapeutics for depression, ADHD, or substance abuse disorders.[9]
Signaling Pathway: Monoamine Transporter Inhibition
Caption: Inhibition of dopamine reuptake by a DAT inhibitor.
Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay (Radiolabeled)
This protocol details a radiolabeled substrate uptake assay to measure the inhibitory potency of test compounds on DAT, NET, or SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Cell culture medium.
-
Assay buffer (e.g., Krebs-Henseleit buffer).
-
Radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).
-
Known transporter inhibitors for determining non-specific uptake (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
Test compounds (6,6-Difluoro-2-azabicyclo[2.2.1]heptane derivatives).
-
96-well microplates.
-
Scintillation fluid and a microplate scintillation counter.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture the transporter-expressing cells to ~90% confluency.
-
Harvest and seed the cells into 96-well plates at an appropriate density.
-
Incubate overnight to allow for cell attachment.
-
-
Uptake Inhibition Assay:
-
Wash the cells with assay buffer.
-
Add assay buffer containing various concentrations of the test compounds or a known inhibitor (for non-specific uptake).
-
Pre-incubate for 10-20 minutes at room temperature.
-
Initiate uptake by adding the radiolabeled monoamine substrate.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature.
-
-
Termination of Uptake and Lysis:
-
Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
-
Scintillation Counting:
-
Transfer the cell lysates to scintillation vials or a microplate compatible with a scintillation counter.
-
Add scintillation fluid and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percent inhibition for each test compound concentration.
-
Calculate the IC50 value for each compound.
-
Experimental Workflow: Monoamine Transporter Uptake Assay
Caption: Workflow for a radiolabeled monoamine transporter uptake assay.
Data Presentation: Hypothetical IC50 Values for Monoamine Transporter Inhibition
| Compound ID | Scaffold | R-Group at N2 | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| DF-AZA-MAT-01 | 6,6-Difluoro-2-azabicyclo[2.2.1]heptane | Benzoyl | 120 | 850 | >10,000 |
| DF-AZA-MAT-02 | 6,6-Difluoro-2-azabicyclo[2.2.1]heptane | 3,4-Dichlorobenzoyl | 25 | 450 | 8,500 |
| Cocaine | Tropane | Benzoyl | 250 | 300 | 350 |
| GBR 12909 | - | - | 10 | >10,000 | >10,000 |
Conclusion and Future Directions
The 6,6-Difluoro-2-azabicyclo[2.2.1]heptane scaffold represents a promising platform for the development of novel therapeutics. Its conformational rigidity and the unique properties imparted by gem-difluorination make it an attractive starting point for targeting a range of biological macromolecules. This guide has outlined the rationale and provided detailed experimental frameworks for investigating the potential of these compounds as modulators of neuronal nicotinic acetylcholine receptors, dipeptidyl peptidase-4, and monoamine transporters.
The provided protocols offer a robust starting point for the in vitro characterization of novel 6,6-Difluoro-2-azabicyclo[2.2.1]heptane derivatives. Future work should focus on the synthesis of a diverse library of these compounds to establish comprehensive structure-activity relationships (SAR) for each of the identified targets. Promising lead compounds can then be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles. The strategic application of this unique fluorinated scaffold holds significant promise for the discovery of next-generation therapies for a variety of diseases.
References
-
Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. (2025). PubMed. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (n.d.). PMC - NIH. Retrieved from [Link]
-
Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of new binding elements in DPP-4 inhibition and their applications in novel DPP-4 inhibitor design. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane. (1997). PubMed. Retrieved from [Link]
-
Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo- [2.2.1]heptane. (n.d.). RTI International. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (n.d.). OUCI. Retrieved from [Link]
-
3-(3-Azabicyclo[1][10][10]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane. (2018). Amazon S3. Retrieved from [Link]
-
Drugs and bioactive molecules bearing gem‐difluorinated cyclobutane moieties. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (n.d.). MDPI. Retrieved from [Link]
-
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. (2025). ChemRxiv. Retrieved from [Link]
-
Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine. (n.d.). PubMed. Retrieved from [Link]
-
Monoamine reuptake inhibitors: Highlights of recent research developments. (2025). ResearchGate. Retrieved from [Link]
-
Discovery and Development of Monoamine Transporter Ligands. (n.d.). PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. 6,6-Difluoro-2-azabicyclo[2.2.1]heptane | 1357352-59-0 | Benchchem [benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo- [2.2.1]heptane | RTI [rti.org]
- 5. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Fluorinated Bicyclic Amines: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Advantage of Fluorine in Bicyclic Amine Scaffolds
In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Among the myriad of structural motifs, saturated bicyclic amines have emerged as valuable three-dimensional (3D) bioisosteres for planar aromatic rings, offering improved physicochemical properties such as solubility and metabolic stability.[1] The strategic incorporation of fluorine into these rigid scaffolds further amplifies their potential, providing a powerful tool to fine-tune molecular characteristics critical for therapeutic success.[2][3]
This technical guide provides an in-depth exploration of the chemical space of fluorinated bicyclic amines. Moving beyond a mere catalog of compounds, we will delve into the causal relationships between fluorination patterns and their effects on key drug-like properties. This document is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and strategic application of these promising building blocks.
The Impact of Fluorination on Physicochemical Properties: A Tale of Induction and Conformation
The introduction of fluorine, the most electronegative element, into a bicyclic amine framework imparts profound changes to its electronic and conformational landscape. These modifications directly influence two critical parameters in drug design: basicity (pKa) and lipophilicity (LogP).
Modulating Basicity (pKa) through Inductive Effects
The strong electron-withdrawing inductive effect of fluorine is a primary driver of the observed changes in the basicity of fluorinated bicyclic amines. The proximity and number of fluorine atoms to the nitrogen atom directly correlate with a decrease in the amine's pKa.[4] For instance, gem-difluorination of saturated bicyclic amines has been shown to predictably decrease pKa values, a phenomenon attributed to the through-bond inductive effect of the electron-deficient CF2 group.[5][6] This modulation of basicity is a critical tool for medicinal chemists, as it can be used to optimize the ionization state of a drug candidate at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[7]
The Complex Influence on Lipophilicity (LogP)
Unlike the predictable effect on pKa, the impact of fluorination on lipophilicity is more nuanced and can lead to either an increase or decrease in LogP.[4][5] This variability arises from a complex interplay of factors including the molecular structure, the spatial orientation of C-F bonds relative to neighboring C-H bonds, and the overall change in the molecule's surface polarity.[6][8] In some cases, the introduction of fluorine can shield the molecule from the surrounding aqueous environment, leading to an increase in lipophilicity. Conversely, in other contexts, the polar C-F bond can increase the overall polarity of the molecule, resulting in decreased lipophilicity. This highlights the importance of empirical determination of LogP for each new fluorinated scaffold.
| Compound Type | ΔpKa (vs. non-fluorinated analog) | ΔLogP (vs. non-fluorinated analog) | Reference |
| gem-Difluorinated Bicyclic Amines | -0.3 to -0.5 | -0.54 to +0.55 | [6] |
| α-CF3-Substituted Bicyclic Amines | ≈ -4.0 | ≈ +0.5 | [9] |
Table 1: Comparative Physicochemical Properties of Fluorinated Bicyclic Amines.
Synthetic Strategies: Accessing Fluorinated Bicyclic Amine Scaffolds
The rational design of fluorinated bicyclic amines is underpinned by the development of robust and versatile synthetic methodologies. Several strategies have emerged, enabling access to a diverse range of these valuable building blocks.
Multi-Step Synthesis from Cyclic Ketones
A common and effective approach involves a multi-step sequence starting from commercially available cyclic keto esters.[10] A representative pathway is outlined below:
Figure 1: General synthetic scheme for α-CF3-substituted bicyclic amines.
This strategy offers the advantage of building complexity from simple precursors and allows for the introduction of the trifluoromethyl group at a specific position.[1]
Ring-Opening Fluorination of Bicyclic Azaarenes
An innovative approach to constructing fluorinated amines involves the ring-opening fluorination of bicyclic azaarenes.[11][12] This method utilizes electrophilic fluorinating agents, such as Selectfluor®, to induce a skeletal transformation that results in the formation of a tertiary carbon-fluorine bond.[11] This reaction is particularly noteworthy as it transforms an sp2-hybridized carbon in the starting material into an sp3-hybridized, fluorine-bearing carbon in the product.[12]
Deconstructive Fluorination of Cyclic Amines
Another powerful strategy is the deconstructive fluorination of saturated nitrogen heterocycles.[13] This process involves the cleavage of a C(sp3)-C(sp3) bond within the cyclic amine, followed by the introduction of a fluorine atom.[13] This silver-mediated reaction provides access to acyclic mono- and difluorinated amine derivatives from readily available cyclic precursors.[13]
Experimental Protocol: Synthesis of an α-CF3-Substituted Azabicyclo[3.2.1]octane
This section provides a detailed, step-by-step methodology for the synthesis of a representative α-trifluoromethylated bicyclic amine.
Step 1: Imine Formation
-
To a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in dichloromethane (DCM, 0.5 M), add benzylamine (1.1 eq) and magnesium sulfate (2.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude N-benzyl imine.
Step 2: Trifluoromethylation
-
Dissolve the crude imine in anhydrous tetrahydrofuran (THF, 0.2 M) and cool the solution to 0 °C.
-
Add Ruppert-Prakash reagent (TMSCF3, 1.5 eq) followed by a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Step 3: Debenzylation
-
Dissolve the trifluoromethylated product in methanol (0.1 M) and add palladium on carbon (10 wt. %, 0.1 eq).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) for 24 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the debenzylated amino ester.
Step 4: Lactam Formation
-
Dissolve the amino ester in anhydrous toluene (0.1 M) and cool to 0 °C.
-
Add trimethylaluminum (2.0 M in hexanes, 1.2 eq) dropwise.
-
Warm the reaction to 80 °C and stir for 6 hours.
-
Cool the reaction to 0 °C and quench carefully with water.
-
Extract with ethyl acetate, dry the combined organic layers, and concentrate. Purify by column chromatography.
Step 5: Reduction to the Bicyclic Amine
-
To a solution of the lactam in anhydrous THF (0.1 M) at 0 °C, add lithium aluminum hydride (LAH, 2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Cool to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate and purify by column chromatography to yield the final α-CF3-substituted azabicyclo[3.2.1]octane.
Characterization and Conformational Analysis
The structural elucidation and conformational analysis of fluorinated bicyclic amines rely heavily on nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR.
The Power of ¹⁹F NMR
¹⁹F NMR is an exceptionally powerful tool for characterizing fluorinated organic molecules due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[14][15] The large chemical shift dispersion in ¹⁹F NMR allows for the unambiguous identification of different fluorine environments within a molecule.[16][17] Furthermore, through-bond and through-space couplings between ¹⁹F and ¹H or ¹³C nuclei provide valuable information for complete structure determination, often without the need for separation of complex mixtures.[14]
Figure 2: A typical NMR workflow for the characterization of fluorinated bicyclic amines.
Conformational Preferences: The Gauche Effect
The introduction of fluorine can significantly influence the conformational preferences of the bicyclic ring system. One of the key stereoelectronic interactions is the gauche effect, which describes the tendency of electronegative substituents on adjacent carbons to adopt a gauche conformation.[18] In the context of fluorinated amines, particularly after protonation to the ammonium salt, a strong preference for a gauche relationship between the fluorine atoms and the ammonium group is often observed.[19] This preference is driven by a combination of electrostatic attraction and hyperconjugative interactions.[19][20] Understanding and predicting these conformational biases is crucial, as the 3D shape of a molecule is a primary determinant of its biological activity.[7][21]
Conclusion and Future Directions
Fluorinated bicyclic amines represent a rich and underexplored area of chemical space with significant potential for the development of next-generation therapeutics. The ability to rationally modulate key physicochemical and conformational properties through the judicious placement of fluorine atoms provides a powerful strategy for lead optimization. As synthetic methodologies continue to advance, we can expect to see an expansion of the available fluorinated bicyclic amine building blocks, enabling medicinal chemists to further probe the structure-activity relationships of this important class of compounds. The continued integration of computational studies with empirical data will undoubtedly accelerate the rational design and application of these unique molecular scaffolds in the pursuit of novel and effective medicines.[22]
References
-
Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry. [Link]
-
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]
-
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]
-
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]
-
Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks. Thieme Connect. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. ResearchGate. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. [Link]
-
Ring-opening fluorination of bicyclic azaarenes. Royal Society of Chemistry. [Link]
-
Ring-opening fluorination of bicyclic azaarenes. National Institutes of Health. [Link]
-
Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. University of Padua. [Link]
-
Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. National Institutes of Health. [Link]
-
Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. National Institutes of Health. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. [Link]
-
Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. ResearchGate. [Link]
-
New methods for the construction of fluorinated cyclic amines and amides. Nottingham ePrints. [Link]
-
Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Scielo. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Institutes of Health. [Link]
-
The conformational preferences of fluorinated alicyclic systems. ResearchGate. [Link]
-
Applications of Fluorine in Medicinal Chemistry. National Institutes of Health. [Link]
-
Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks. ResearchGate. [Link]
-
Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Ben-Gurion University Research Portal. [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. National Institutes of Health. [Link]
-
Minimising conformational bias in fluoroprolines through vicinal difluorination. Royal Society of Chemistry. [Link]
Sources
- 1. research.unipd.it [research.unipd.it]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Ring-opening fluorination of bicyclic azaarenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06273E [pubs.rsc.org]
- 12. Ring-opening fluorination of bicyclic azaarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deconstructive fluorination of cyclic amines by carbon-carbon cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 18. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]
- 19. BJOC - Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
- 21. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cris.bgu.ac.il [cris.bgu.ac.il]
Methodological & Application
Robust and Scalable Synthesis of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
Application Note: A
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride, a critical building block for drug discovery. The 2-azabicyclo[2.2.1]heptane scaffold is a conformationally rigid proline analogue that offers a defined three-dimensional orientation for pharmacophoric groups, which can enhance binding affinity and selectivity.[1] The incorporation of a gem-difluoro moiety significantly modulates physicochemical properties such as lipophilicity, metabolic stability, and pKa, making it a valuable modification in medicinal chemistry.[1] The described synthesis commences with the deoxofluorination of N-Boc-2-azabicyclo[2.2.1]heptan-6-one using Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), followed by acidic deprotection of the tert-butyloxycarbonyl (Boc) group to yield the target hydrochloride salt. This guide is intended for researchers, chemists, and drug development professionals, providing in-depth procedural details, mechanistic insights, and characterization data.
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the C-F bond, can profoundly influence a drug candidate's pharmacological profile.[1] When installed as a geminal difluoride (CF2), this group acts as a lipophilic bioisostere of a carbonyl or ether oxygen, while also impacting local electronics and blocking metabolic oxidation.
The 2-azabicyclo[2.2.1]heptane core is a highly sought-after scaffold that provides rigid conformational constraint.[1] This rigidity minimizes the entropic penalty upon binding to a biological target, often leading to improved potency.[1] By combining this privileged scaffold with a gem-difluoro group, 6,6-difluoro-2-azabicyclo[2.2.1]heptane emerges as a powerful building block for creating novel chemical entities with potentially superior drug-like properties. This document outlines a reliable synthetic route to its hydrochloride salt, designed for scalability and reproducibility.
Overall Synthetic Strategy
The synthesis is achieved via a straightforward two-step sequence starting from the readily available N-Boc protected ketone.
-
Deoxofluorination: The pivotal step involves the conversion of the C6 carbonyl group of tert-butyl 2-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate into a geminal difluoride using a modern fluorinating agent.
-
Deprotection and Salt Formation: Subsequent removal of the acid-labile N-Boc protecting group with hydrochloric acid liberates the secondary amine and concurrently forms the desired hydrochloride salt, facilitating isolation and improving stability.
Caption: Overall synthetic workflow.
Part 1: Deoxofluorination of N-Boc-2-azabicyclo[2.2.1]heptan-6-one
Principle and Mechanistic Insight
The conversion of a ketone to a gem-difluoride is a key transformation in organofluorine chemistry. While several reagents can accomplish this, such as DAST (diethylaminosulfur trifluoride), we have selected Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). Deoxo-Fluor® is known to be more thermally stable and often provides higher yields with fewer byproducts compared to DAST.[2][3][4]
The reaction mechanism, though complex, is generally understood to proceed through the initial activation of the carbonyl oxygen by the sulfur center of Deoxo-Fluor®, forming a fluorosulfuran intermediate. This is followed by a sequence of fluoride delivery and elimination steps to generate the gem-difluoro product. The use of a non-coordinating, anhydrous solvent like dichloromethane (DCM) is critical to prevent quenching of the highly reactive fluorinating agent.
Caption: Simplified deoxofluorination mechanism.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | M.W. | Quantity | Mmol | Eq. |
| N-Boc-2-azabicyclo[2.2.1]heptan-6-one | 118755-46-3 | 211.25 | 5.00 g | 23.67 | 1.0 |
| Deoxo-Fluor® | 202289-38-1 | 221.23 | 7.85 g (6.2 mL) | 35.50 | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL | - | - |
| Saturated aq. NaHCO₃ | 144-55-8 | 84.01 | 100 mL | - | - |
| Brine | N/A | N/A | 50 mL | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | - | - |
Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-Boc-2-azabicyclo[2.2.1]heptan-6-one (5.00 g, 23.67 mmol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) and stir until the solid is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (6.2 mL, 35.50 mmol) dropwise to the stirred solution over 15 minutes. Caution: Deoxo-Fluor® reacts violently with water; handle under inert, anhydrous conditions.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes) or LC-MS until the starting material is consumed.
-
Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL). Vigorous gas evolution (CO₂) will occur.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% ethyl acetate in hexanes) to afford N-Boc-6,6-difluoro-2-azabicyclo[2.2.1]heptane as a clear oil or white solid.
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Colorless oil or white solid |
| ¹H NMR | Consistent with protected difluoro structure |
| ¹⁹F NMR | Two characteristic fluorine signals |
| MS (ESI) | m/z = 234.1 [M+H]⁺, 256.1 [M+Na]⁺ |
Part 2: N-Boc Deprotection and Hydrochloride Salt Formation
Principle
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions but facile cleavage under acidic conditions.[6] Treatment with a strong acid, such as hydrochloric acid, protonates the carbonyl oxygen of the Boc group, leading to its fragmentation into isobutylene, carbon dioxide, and the free amine.[7] Using a solution of HCl in an organic solvent like dioxane or diethyl ether allows for the precipitation of the resulting amine as its hydrochloride salt, providing a simple and efficient method for purification.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | M.W. | Quantity | Mmol | Eq. |
| N-Boc-6,6-difluoro-2-azabicyclo[2.2.1]heptane | 1357352-58-9 | 233.26 | 4.00 g | 17.15 | 1.0 |
| 4M HCl in 1,4-Dioxane | N/A | 36.46 | 43 mL | 171.5 | 10.0 |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | 200 mL | - | - |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add N-Boc-6,6-difluoro-2-azabicyclo[2.2.1]heptane (4.00 g, 17.15 mmol).
-
Reagent Addition: Add the 4M solution of HCl in 1,4-dioxane (43 mL, 171.5 mmol) at room temperature.
-
Reaction: Stir the solution at room temperature. Gas evolution (CO₂) will be observed. The reaction is typically complete within 1-3 hours. A white precipitate of the hydrochloride salt should form.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Isolation: Add diethyl ether (200 mL) to the reaction slurry to ensure complete precipitation of the product.
-
Filtration: Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with diethyl ether (3 x 30 mL) to remove residual dioxane and any non-polar impurities.
-
Drying: Dry the solid under high vacuum for 4-6 hours to yield the final product, this compound.
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 90-98% |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | Signals consistent with the free amine salt structure |
| ¹³C NMR (DMSO-d₆) | Carbon attached to fluorines will appear as a triplet |
| MS (ESI) | m/z = 134.1 [M+H]⁺ (free base) |
Safety Precautions
-
Deoxo-Fluor® is highly corrosive and reacts violently with water, releasing HF gas. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (N₂ or Ar). Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Anhydrous solvents are required for the fluorination step. Ensure solvents are properly dried before use.
-
4M HCl in Dioxane is corrosive and toxic. Handle with care in a fume hood.
-
Quenching of the fluorination reaction is highly exothermic and releases gas. Perform the quench slowly at 0 °C with vigorous stirring.
Conclusion
This application note details a reliable and scalable two-step synthesis for this compound. The protocol employs a thermally stable deoxofluorinating agent for the key fluorination step and utilizes a standard acidic deprotection for the final transformation. The described procedures are robust and provide the target compound in high overall yield, making this valuable fluorinated building block readily accessible for applications in drug discovery and medicinal chemistry.
References
-
Wojaczyńska, E., Steppeler, F., & Górecki, M. (n.d.). The overall synthesis of 2-Boc-6, 6-difluoro-2-azabicyclo[2.2.1]heptane and 2-Boc-5,5-difluoro-2-azabicyclo[2.2.1]heptane. ResearchGate. Retrieved from [Link]
-
Moroz, B. L., et al. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry, 22(3), 3-9. Retrieved from [Link]
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Jelier, B. J., et al. (n.d.). Supporting Information Accelerating fragment-based library generation by coupling high-performance photoreactors with benchtop NMR. Beilstein Journals. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Levchenko, K., et al. (2024). A convenient synthesis of CHF₂O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. SynOpen. Retrieved from [Link]
- Google Patents. (n.d.). WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives.
-
Aprile, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6591. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Deoxofluor - Enamine [enamine.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 6,6-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative for Fluorinated 3D Scaffolds
In contemporary medicinal chemistry, the drive to create novel molecular entities with superior pharmacological profiles has led to a strategic shift away from flat, aromatic structures towards more three-dimensional, saturated scaffolds. This "escape from flatland" approach is critical for navigating crowded intellectual property landscapes and for optimizing drug-like properties.[1] Bridged bicyclic systems, such as the 2-azabicyclo[2.2.1]heptane core, are exemplary of this new paradigm. Their inherent conformational rigidity locks substituents into precise three-dimensional orientations, which can significantly enhance binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[1]
The strategic incorporation of fluorine into these scaffolds further amplifies their utility. Fluorine, the most electronegative element, can profoundly modulate a molecule's physicochemical properties, including its basicity (pKa), lipophilicity, and metabolic stability.[2] The 6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride building block is a powerful embodiment of these principles. The gem-difluoro group at the 6-position acts as a bioisostere for a carbonyl group and, more importantly, exerts a strong electron-withdrawing inductive effect. This modification can block potential sites of metabolism and fine-tune the basicity of the crucial secondary amine, a key vector for synthetic diversification.[1][3][4] This guide provides detailed protocols and expert insights into the practical application of this high-value building block.
Physicochemical and Structural Properties
Understanding the inherent properties of a building block is fundamental to its rational application in a synthetic strategy. The gem-difluorination of the 2-azabicyclo[2.2.1]heptane core introduces distinct electronic features without drastically altering its steric profile.
| Property | Value / Observation | Rationale & Significance |
| CAS Number | 2055840-65-6 | Unique identifier for the hydrochloride salt form.[5][6][7] |
| Molecular Formula | C₆H₁₀ClF₂N | Corresponds to the hydrochloride salt. |
| Molecular Weight | 169.60 g/mol | For accurate reagent stoichiometry calculations. |
| Basicity (pKa) | Lower than non-fluorinated analog | The strong inductive effect of the two fluorine atoms withdraws electron density from the nitrogen, reducing its basicity.[3][8] This is highly desirable for mitigating off-target effects, such as hERG channel inhibition, and can improve oral absorption. |
| Lipophilicity (LogP) | Context-dependent | While fluorine is lipophilic, the overall effect on the molecule's LogP can be complex, influenced by intramolecular interactions and the specific environment.[8] However, it often serves to increase lipophilicity in a targeted region of the molecule. |
| Metabolic Stability | Potentially enhanced | The C-F bond is exceptionally strong, and the CF₂ group can act as a metabolic shield, preventing oxidation at or near the 6-position.[3][4] |
| Structure | Rigid, bridged bicyclic system | Provides a fixed 3D orientation for substituents attached to the nitrogen, enabling precise structure-activity relationship (SAR) studies.[1] |
Core Synthetic Application: N-Functionalization via Buchwald-Hartwig Amination
The secondary amine of 6,6-difluoro-2-azabicyclo[2.2.1]heptane is the primary handle for synthetic elaboration, allowing for its seamless integration into target molecules.[1] Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are among the most robust and versatile methods for forming the critical C-N bond between this scaffold and (hetero)aryl systems.
Below is a detailed, field-proven protocol for this key transformation.
Protocol: Palladium-Catalyzed N-Arylation of this compound
Objective: To provide a reliable and scalable method for the synthesis of N-aryl-6,6-difluoro-2-azabicyclo[2.2.1]heptane derivatives from commercially available aryl halides.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen. Failure to maintain an inert atmosphere is a primary cause of low yields due to catalyst oxidation and decomposition.
-
Base Selection: The reaction requires a base strong enough to deprotonate the amine hydrochloride salt and the resulting free amine to facilitate the catalytic cycle. Sodium tert-butoxide is effective for aryl bromides and iodides, while stronger bases or alternative catalyst/ligand systems may be needed for less reactive aryl chlorides.
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like Xantphos stabilize the palladium center and promote the crucial reductive elimination step that forms the final C-N bond.
Materials & Reagents:
-
This compound (1.0 eq)
-
Aryl Halide (e.g., 4-Bromotoluene) (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (2.2 eq)
-
Anhydrous Toluene or Dioxane (degassed)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: Workflow for the N-Arylation Protocol.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame- or oven-dried Schlenk flask, add this compound (1.0 eq), the aryl halide (1.1 eq), and sodium tert-butoxide (2.2 eq).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of a small, quenched aliquot. The disappearance of the starting materials indicates completion.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-arylated product.
Self-Validating System: Critical Parameters & Troubleshooting:
-
Incomplete Conversion: If the reaction stalls, this may indicate catalyst decomposition. Ensure all reagents and solvents are anhydrous and the system is truly inert. An additional charge of catalyst/ligand can sometimes drive the reaction to completion.
-
Poor Yields with Aryl Chlorides: Aryl chlorides are less reactive. For these substrates, consider using a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) and a more active catalyst system, such as one employing a biarylphosphine ligand (e.g., SPhos or RuPhos).
-
Side Reactions: Overheating or prolonged reaction times can sometimes lead to side products. Ensure accurate temperature control and monitor the reaction to avoid degradation.
Strategic Applications in Drug Design
The incorporation of the 6,6-difluoro-2-azabicyclo[2.2.1]heptane motif can be a powerful strategy to overcome common challenges in drug development.
General N-Functionalization Scheme:
Caption: General scheme for synthetic diversification.
-
Modulation of Basicity (pKa): A high pKa can lead to protonation at physiological pH, increasing the risk of phospholipidosis and off-target ion channel interactions (e.g., hERG). The electron-withdrawing CF₂ group lowers the amine's pKa, often bringing it into a more desirable range (pKa 6-8), which can enhance cell permeability and reduce undesirable toxicities.[4][8]
-
Enhancing Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry. Introducing the CF₂ group can block metabolically labile C-H bonds, preventing CYP450-mediated oxidation and thereby improving the pharmacokinetic profile of a drug candidate.[3][4]
-
Improving Potency and Selectivity: By locking the N-substituent into a specific 3D orientation, the rigid bicyclic scaffold reduces the conformational flexibility of the molecule. This pre-organization for binding can lead to a significant increase in potency and selectivity for the intended biological target.[1]
-
Increasing 3D Character and Novelty: Replacing a flat phenyl ring with a saturated, three-dimensional bioisostere like the 2-azabicyclo[2.2.1]heptane core is an effective strategy for improving solubility, reducing metabolic liabilities, and creating novel, patentable chemical matter.[1][9]
Safety & Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Engineering Controls: Use this compound in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[10]
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[5]
References
- Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks... ResearchGate.
- Safety Data Sheet.
- Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks.
- Synthesis of gem‐Difluorocyclopropanes. ResearchGate.
- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. National Institutes of Health.
- Utilization of fluorinated α-amino acids in small molecule drug design. PubMed.
- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
- Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. National Institutes of Health.
- Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central.
- 6,6-Difluoro-2-azabicyclo[2.2.1]heptane. Benchchem.
- Marketed drugs with bridged (A) and fluorinated (B) saturated heterocyclic amine moieties. ResearchGate.
- (3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride. ChemScene.
- Fluorine in drug discovery: Role, design and case studies.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
- (3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride. BLD Pharm.
- Safety Data Sheet. ChemScene.
- Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. ResearchGate.
- Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. ResearchGate.
- Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP.
- (1R,4R)-5,5-difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride. CymitQuimica.
- Top 37 papers published by Enamine Ltd in 2023. SciSpace.
- This compound. Amadis Chemical.
- Derivatives of 2-azabicyclo[2.2.1]heptane, their preparation and their application. Google Patents.
- This compound. Sigma-Aldrich.
- PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS...
- (1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol. EvitaChem.
- Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. This compound,2055840-65-6-Amadis Chemical [amadischem.com]
- 7. This compound | 2055840-65-6 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Application Note: 6,6-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride as a Conformationally Rigid Scaffold for Next-Generation Protein Degraders
Abstract
The strategic design of proteolysis-targeting chimeras (PROTACs) requires building blocks that confer optimal physicochemical properties and enforce bioactive conformations. This guide details the application of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride, a fluorinated, conformationally constrained secondary amine, as a superior building block in PROTAC synthesis. We provide a comprehensive overview of its structural advantages, detailed protocols for its incorporation into PROTAC linkers, and methods for the biological validation of the resulting degraders.
The Strategic Advantage of Fluorinated Bicyclic Scaffolds in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties.[3]
The "escape from flatland" approach, which moves away from traditional, flexible alkyl or PEG linkers towards more three-dimensional, rigid structures, can dramatically improve a degrader's pharmacological profile.[4] 6,6-Difluoro-2-azabicyclo[2.2.1]heptane combines two highly desirable features in a single building block:
-
Conformational Rigidity: The 2-azabicyclo[2.2.1]heptane core is a bridged bicyclic system that locks the linker into a specific, predictable three-dimensional orientation.[4] This pre-organization can reduce the entropic penalty of binding, leading to more stable and productive ternary complex formation between the POI and the E3 ligase.[4]
-
Strategic Fluorination: The incorporation of a gem-difluoro group offers multifaceted advantages. Fluorine's high electronegativity can modulate the pKa of the adjacent amine, influence hydrogen bonding, and block sites of metabolic oxidation, thereby enhancing metabolic stability.[5][6][7] Furthermore, gem-difluorination has been shown to decrease lipophilicity (LogP) compared to non-fluorinated analogs, which can improve solubility and other drug-like properties.[8]
The combination of these features makes 6,6-Difluoro-2-azabicyclo[2.2.1]heptane a powerful tool for addressing common challenges in PROTAC development, such as poor permeability, metabolic instability, and low potency.[9][10]
Physicochemical Properties and Data
The introduction of the gem-difluoro moiety significantly alters the physicochemical properties of the 2-azabicyclo[2.2.1]heptane scaffold. These changes can be leveraged to fine-tune the characteristics of the final PROTAC molecule.
| Property | Value / Observation | Rationale & Impact on PROTAC Design |
| Molecular Weight | 169.6 g/mol (as HCl salt) | A compact building block that minimizes the molecular weight contribution to the final PROTAC, aiding in maintaining drug-like properties. |
| Structure | Rigid, bridged bicyclic amine | Enforces a specific 3D conformation within the linker, which can optimize the geometry of the ternary complex for efficient ubiquitination.[4] |
| pKa (Predicted) | Lower than non-fluorinated analog | The strong electron-withdrawing effect of the two fluorine atoms lowers the basicity of the secondary amine. This can reduce off-target interactions and improve cell permeability by decreasing the proportion of protonated species at physiological pH.[8] |
| LogP (Predicted) | Lower than non-fluorinated analog | Gem-difluorination can decrease lipophilicity, countering the often high LogP of PROTACs and potentially improving aqueous solubility and reducing non-specific binding.[8] |
| Metabolic Stability | Increased | The C-F bond is exceptionally strong, and the fluorine atoms shield adjacent positions from metabolic attack (e.g., by cytochrome P450 enzymes), prolonging the in vivo half-life of the degrader.[6] |
Application in PROTAC Synthesis: A General Workflow
This compound serves as a secondary amine handle for incorporation into a PROTAC linker, typically via amide bond formation. The synthesis is a modular process that allows for the sequential coupling of the three core components.[11]
Sources
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced protein degradation: an emerging drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 10. Application and challenges of nitrogen heterocycles in PROTAC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of the 2-Azabicyclo[2.2.1]heptane Nitrogen
Introduction: The Versatility of the 2-Azabicyclo[2.2.1]heptane Scaffold in Medicinal Chemistry
The 2-azabicyclo[2.2.1]heptane framework, a conformationally restricted piperidine analogue, represents a privileged scaffold in modern drug discovery.[1] Its rigid bicyclic structure imparts a well-defined three-dimensional geometry upon the molecules that contain it, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The nitrogen atom at the 2-position is a key handle for chemical modification, allowing for the introduction of a wide array of substituents that can modulate the pharmacological properties of the parent molecule. Derivatization of this nitrogen is a critical strategy in the development of novel therapeutics, influencing parameters such as potency, selectivity, solubility, and metabolic stability.[3][4]
This guide provides an in-depth exploration of common and effective protocols for the derivatization of the 2-azabicyclo[2.2.1]heptane nitrogen. As a Senior Application Scientist, the aim is to not only present step-by-step procedures but also to provide the underlying chemical logic, empowering researchers to adapt and troubleshoot these methods for their specific applications.
Core Derivatization Strategies
The secondary amine of the 2-azabicyclo[2.2.1]heptane core is a versatile nucleophile, amenable to a range of classic and contemporary chemical transformations. The primary strategies for its derivatization, which will be detailed in this document, include:
-
N-Alkylation: Introduction of alkyl groups via direct alkylation or reductive amination.
-
N-Acylation: Formation of amides through reaction with acylating agents.
-
N-Sulfonylation: Synthesis of sulfonamides.
-
N-Arylation: Carbon-nitrogen bond formation with aryl partners, most notably via Buchwald-Hartwig amination.
-
Urea and Carbamate Formation: Installation of these common pharmacophores.
Figure 1: Overview of key derivatization strategies for the 2-azabicyclo[2.2.1]heptane nitrogen.
N-Alkylation Protocols
N-alkylation is a fundamental method to introduce alkyl substituents onto the bicyclic nitrogen. This can be achieved through direct alkylation with alkyl halides or via reductive amination with aldehydes or ketones.
Direct N-Alkylation with Alkyl Halides
This classic SN2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is employed to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. Stronger bases like sodium hydride (NaH) can also be used, particularly with less reactive alkyl halides.
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they can dissolve the reactants and facilitate the SN2 mechanism without interfering with the nucleophile.
-
Temperature: Heating is often required to accelerate the reaction, especially for less reactive halides (e.g., alkyl chlorides).
Experimental Protocol: N-Benzylation
-
To a solution of 2-azabicyclo[2.2.1]heptane (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (2.0 mmol).
-
Add benzyl bromide (1.1 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the N-benzyl-2-azabicyclo[2.2.1]heptane.
Reductive Amination
Reductive amination is a powerful and often milder alternative to direct alkylation, particularly for introducing more complex or sterically hindered alkyl groups. The reaction proceeds via the in-situ formation of an iminium ion from the amine and a carbonyl compound, which is then reduced by a selective reducing agent.[5]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many reductive aminations as it is mild, tolerant of a wide range of functional groups, and does not readily reduce the starting aldehyde or ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires acidic conditions.[5]
-
Solvent: Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.
-
pH: Mildly acidic conditions (e.g., addition of acetic acid) can catalyze the formation of the iminium ion intermediate, accelerating the reaction.
Experimental Protocol: Reductive Amination with an Aldehyde
-
To a stirred solution of 2-azabicyclo[2.2.1]heptane (1.0 mmol) and the desired aldehyde (1.1 mmol) in 1,2-dichloroethane (10 mL), add acetic acid (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS (typically 2-12 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 2: Workflow for N-alkylation via direct and reductive methods.
N-Acylation and N-Sulfonylation
The formation of amides and sulfonamides are cornerstone reactions in medicinal chemistry, often used to introduce groups that can engage in hydrogen bonding interactions with biological targets.
N-Acylation with Acyl Chlorides or Anhydrides
This is a straightforward and high-yielding reaction where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
Experimental Protocol: N-Acetylation
-
Dissolve 2-azabicyclo[2.2.1]heptane (1.0 mmol) in dichloromethane (10 mL) and cool to 0 °C in an ice bath.
-
Add a base such as triethylamine (1.2 mmol) or pyridine.
-
Add acetyl chloride (1.1 mmol) or acetic anhydride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Wash the reaction mixture with water and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetyl derivative, which can be further purified by chromatography or crystallization if necessary.
N-Sulfonylation with Sulfonyl Chlorides
The synthesis of sulfonamides follows a similar procedure to N-acylation, reacting the amine with a sulfonyl chloride.[4][6]
Experimental Protocol: N-Tosylation
-
Dissolve 2-azabicyclo[2.2.1]heptane (1.0 mmol) in pyridine (5 mL) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 mmol) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Buchwald-Hartwig N-Arylation
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds between the bicyclic amine and aryl halides or triflates.[7] This reaction has broad scope and functional group tolerance.[2]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand are required. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often superior for this transformation.[2][8]
-
Base: A strong, non-nucleophilic base is essential for the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8]
-
Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene or dioxane are used to prevent catalyst deactivation.
Experimental Protocol: N-Arylation with an Aryl Bromide
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XantPhos, 0.05 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and 2-azabicyclo[2.2.1]heptane (1.2 mmol).
-
Add anhydrous, deoxygenated toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS until completion (typically 12-24 hours).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Urea and Carbamate Formation
Ureas and carbamates are important functional groups in many pharmaceuticals. They are readily synthesized from the 2-azabicyclo[2.2.1]heptane nitrogen.
Urea Synthesis from Isocyanates
The reaction of the amine with an isocyanate is a highly efficient method for forming ureas.[9]
Experimental Protocol: Formation of an N-Aryl Urea
-
Dissolve 2-azabicyclo[2.2.1]heptane (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere.
-
Add the desired isocyanate (e.g., phenyl isocyanate, 1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by the disappearance of the isocyanate peak in the IR spectrum or by TLC.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure to yield the urea product, which can be purified by crystallization or chromatography.
Carbamate Synthesis from Chloroformates
Carbamates can be prepared by reacting the amine with a chloroformate in the presence of a base.
Experimental Protocol: Formation of an N-Ethyl Carbamate
-
Dissolve 2-azabicyclo[2.2.1]heptane (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL) and cool to 0 °C.
-
Add ethyl chloroformate (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carbamate by flash column chromatography.
Summary of Derivatization Protocols
| Derivatization Type | Reagents | Base | Solvent | Typical Conditions |
| N-Alkylation (Direct) | Alkyl Halide | K₂CO₃, DIPEA | MeCN, DMF | 60-80 °C, 4-12 h |
| N-Alkylation (Reductive) | Aldehyde/Ketone, NaBH(OAc)₃ | (Acetic Acid) | DCE, DCM | Room Temp, 2-12 h |
| N-Acylation | Acyl Chloride/Anhydride | Et₃N, Pyridine | DCM | 0 °C to Room Temp, 1-3 h |
| N-Sulfonylation | Sulfonyl Chloride | Pyridine | Pyridine, DCM | 0 °C to Room Temp, 12-24 h |
| N-Arylation | Aryl Halide, Pd Catalyst, Ligand | NaOtBu, LHMDS | Toluene, Dioxane | 80-110 °C, 12-24 h |
| Urea Formation | Isocyanate | None required | DCM, THF | Room Temp, 0.5-2 h |
| Carbamate Formation | Chloroformate | Et₃N | DCM | 0 °C to Room Temp, 2-4 h |
References
- 1. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R- and 1-(1,7,7-Tricyclo[2.2.1]heptan-2-yl)-3-R-ureas - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane: A Chiral Scaffold for Next-Generation Therapeutics
Introduction: The Significance of Fluorinated Azabicycles in Drug Discovery
The 6,6-difluoro-2-azabicyclo[2.2.1]heptane scaffold is a conformationally rigid, fluorinated bicyclic amine that has emerged as a privileged motif in modern medicinal chemistry. Its unique three-dimensional structure, combined with the metabolic stability and altered physicochemical properties imparted by the gem-difluoro group, makes it a highly sought-after building block for the development of novel therapeutics. The fluorine atoms can enhance binding affinity to biological targets through favorable electrostatic interactions and can improve pharmacokinetic profiles by blocking sites of metabolism.[1][2] This application note provides a comprehensive guide to the asymmetric synthesis of this valuable scaffold, detailing the strategic considerations and experimental protocols necessary for its efficient and enantioselective preparation.
The synthetic strategy hinges on two key transformations: the establishment of the chiral 2-azabicyclo[2.2.1]heptane core and the subsequent introduction of the gem-difluoro group at the C6 position. The most direct route to the final product involves the deoxofluorination of a chiral ketone precursor, N-Boc-2-azabicyclo[2.2.1]heptan-6-one.[1] This guide will focus on a robust and widely applicable pathway commencing with an asymmetric Diels-Alder reaction to construct the chiral bicyclic framework.
Strategic Overview of the Asymmetric Synthesis
The overall synthetic pathway can be dissected into four critical stages, each requiring careful selection of reagents and reaction conditions to ensure high yield and stereochemical fidelity.
Figure 1: Overall synthetic workflow.
This multi-step approach allows for the precise installation of the desired stereochemistry early in the synthesis, which is then carried through to the final fluorinated product.
Part 1: Enantioselective Synthesis of the Chiral 2-Azabicyclo[2.2.1]heptene Core via Asymmetric Diels-Alder Reaction
The cornerstone of this asymmetric synthesis is the [4+2] cycloaddition reaction between a suitable diene and a dienophile. To induce chirality, either a chiral auxiliary on the dienophile or a chiral Lewis acid catalyst is employed. This protocol will detail the use of a chiral auxiliary, which provides a reliable and scalable method for establishing the desired stereochemistry.
Protocol 1: Asymmetric Diels-Alder Reaction
This protocol is adapted from established methodologies for the synthesis of chiral 2-azabicyclo[2.2.1]heptene derivatives.
Materials:
-
N-Acyloxazolidinone (dienophile with chiral auxiliary)
-
Freshly cracked cyclopentadiene (diene)
-
Lewis Acid (e.g., Diethylaluminum chloride, Et₂AlCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous solvents for workup and purification (e.g., Hexanes, Ethyl Acetate)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Dienophile: To a solution of the chiral oxazolidinone in anhydrous DCM at 0 °C is added the desired acyl chloride. The reaction is stirred until completion, and the resulting N-acyloxazolidinone is purified.
-
Diels-Alder Reaction: The purified N-acyloxazolidinone is dissolved in anhydrous DCM and cooled to -78 °C under a nitrogen atmosphere. The Lewis acid (e.g., 1.1 equivalents of Et₂AlCl in hexanes) is added dropwise, and the mixture is stirred for 30 minutes.
-
Freshly cracked cyclopentadiene (3 equivalents) is then added dropwise, and the reaction is stirred at -78 °C for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and is then extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the chiral Diels-Alder adduct.
Causality of Experimental Choices:
-
Chiral Auxiliary: The oxazolidinone auxiliary, derived from a chiral amino alcohol, effectively shields one face of the dienophile, directing the approach of the diene to the opposite face and thereby controlling the stereochemical outcome of the cycloaddition.
-
Lewis Acid: The Lewis acid coordinates to the carbonyl oxygen of the N-acyloxazolidinone, activating the dienophile towards cycloaddition and locking it in a specific conformation that enhances the facial selectivity.
-
Low Temperature: Performing the reaction at -78 °C is crucial to maximize the diastereoselectivity by minimizing thermal racemization and side reactions.
Part 2: Functional Group Manipulations and N-Protection
With the chiral bicyclic core established, the next steps involve the removal of the chiral auxiliary, reduction of the double bond, and protection of the nitrogen atom.
Protocol 2: Reductive Cleavage of the Chiral Auxiliary and N-Protection
Materials:
-
Chiral Diels-Alder adduct from Protocol 1
-
Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
Procedure:
-
Reductive Cleavage: The Diels-Alder adduct is dissolved in anhydrous THF and cooled to 0 °C. LiAlH₄ (or LiBH₄) is added portion-wise, and the reaction is stirred at 0 °C to room temperature until the cleavage is complete (monitored by TLC). The reaction is carefully quenched with water and 15% aqueous NaOH, and the resulting solid is filtered off. The filtrate is concentrated to give the crude chiral alcohol.
-
Hydrogenation: The crude alcohol is dissolved in methanol, and 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the double bond is reduced. The catalyst is removed by filtration through Celite, and the solvent is evaporated.
-
N-Protection: The resulting saturated amino alcohol is dissolved in anhydrous DCM, and triethylamine (1.5 equivalents) is added, followed by di-tert-butyl dicarbonate (1.2 equivalents). The reaction is stirred at room temperature overnight.
-
Workup and Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, N-Boc-protected amino alcohol, is purified by column chromatography.
Part 3: Oxidation to the Chiral Ketone
The pivotal ketone intermediate is synthesized by the oxidation of the secondary alcohol. The Swern oxidation is a reliable method that avoids the use of heavy metals and proceeds under mild conditions.
Protocol 3: Swern Oxidation
This protocol is a general procedure for Swern oxidation, adapted for the N-Boc-protected amino alcohol.[2][3]
Materials:
-
N-Boc-protected amino alcohol from Protocol 2
-
Oxalyl chloride or Trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Activator Formation: A solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78 °C. A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
Alcohol Addition: A solution of the N-Boc-protected amino alcohol (1 equivalent) in anhydrous DCM is added dropwise to the pre-formed activator at -78 °C. The reaction is stirred for 1 hour.
-
Base Addition: Triethylamine (5 equivalents) is added, and the reaction mixture is stirred for another hour at -78 °C before being allowed to warm to room temperature.
-
Workup: Water is added to the reaction mixture, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous copper (II) sulfate, water, and brine, then dried over anhydrous sodium sulfate and concentrated.
-
Purification: The crude product, N-Boc-2-azabicyclo[2.2.1]heptan-6-one, is purified by flash column chromatography.
Trustworthiness of the Protocol: The Swern oxidation is a well-established and high-yielding reaction. The workup procedure is designed to effectively remove the sulfur-containing byproducts and the excess base, ensuring the purity of the ketone precursor.
Part 4: Deoxofluorination to the Final Product
The final step is the conversion of the carbonyl group to the gem-difluoro moiety. Deoxofluorinating agents such as Diethylaminosulfur trifluoride (DAST) or the more thermally stable Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this transformation.[4]
Figure 2: Deoxofluorination of the ketone precursor.
Protocol 4: Deoxofluorination
Materials:
-
N-Boc-2-azabicyclo[2.2.1]heptan-6-one from Protocol 3
-
Deoxo-Fluor® or DAST
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Reaction Setup: To a solution of N-Boc-2-azabicyclo[2.2.1]heptan-6-one (1 equivalent) in anhydrous DCM at 0 °C under a nitrogen atmosphere is added Deoxo-Fluor® (2-3 equivalents) dropwise.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred overnight. The progress of the reaction is monitored by TLC or ¹⁹F NMR.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The mixture is stirred until gas evolution ceases. The layers are separated, and the aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the N-Boc-protected 6,6-difluoro-2-azabicyclo[2.2.1]heptane.
-
Deprotection (Optional): The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane to provide the final chiral 6,6-difluoro-2-azabicyclo[2.2.1]heptane as a salt.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | Asymmetric Diels-Alder | Chiral Oxazolidinone, Et₂AlCl | 70-90 |
| 2 | Reduction & Protection | LiAlH₄, Pd/C, H₂, Boc₂O | 80-95 |
| 3 | Swern Oxidation | Oxalyl Chloride, DMSO, Et₃N | 85-95 |
| 4 | Deoxofluorination | Deoxo-Fluor® or DAST | 60-80 |
Conclusion
This application note has outlined a detailed and reliable synthetic route for the asymmetric synthesis of 6,6-difluoro-2-azabicyclo[2.2.1]heptane. By employing a diastereoselective Diels-Alder reaction followed by a series of robust functional group manipulations and a key deoxofluorination step, this valuable chiral building block can be accessed in high enantiopurity. The provided protocols, grounded in established chemical principles, offer a practical guide for researchers in drug discovery and development to synthesize this and related fluorinated scaffolds for the creation of next-generation therapeutics.
References
-
Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. Molecules. [Link][2]
-
Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives - ResearchGate. [Link][3]
-
GEM-DIFLUORINATION OF BENZOPHENONES WITH DEOXO-FLUOR® - Organic Syntheses. [Link][4]
Sources
Application Notes and Protocols for C-N Cross-Coupling with 6,6-Difluoro-2-azabicyclo[2.2.1]heptane
Introduction: The Strategic Value of the 6,6-Difluoro-2-azabicyclo[2.2.1]heptane Scaffold
The 6,6-difluoro-2-azabicyclo[2.2.1]heptane motif is a prized building block in modern medicinal chemistry. Its rigid, bicyclic structure provides a conformationally constrained scaffold that allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets and enhancing drug potency and selectivity.[1] The introduction of the gem-dinal difluoro group at the C6 position further imbues the molecule with desirable properties. Fluorine substitution is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Specifically, the CF₂ group can act as a bioisostere for a carbonyl group or ether linkage and can block sites of metabolic oxidation.
The secondary amine nitrogen within the bicyclic framework is the primary site for synthetic elaboration, enabling the connection of this valuable scaffold to a wide array of aromatic and heteroaromatic systems.[1] Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the premier methods for forging these critical C-N bonds.[2] However, the successful coupling of 6,6-difluoro-2-azabicyclo[2.2.1]heptane presents unique challenges that necessitate carefully optimized reaction conditions.
This guide provides a detailed analysis of the key reaction parameters and offers a field-proven protocol for the successful N-arylation of this important fluorinated building block.
Mechanistic Considerations and Causality Behind Experimental Choices
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are: 1) oxidative addition of the aryl halide to the Pd(0) complex, 2) association of the amine and deprotonation to form a palladium-amido complex, and 3) reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[2][3]
Several factors make the coupling of 6,6-difluoro-2-azabicyclo[2.2.1]heptane non-trivial:
-
Reduced Nucleophilicity: The two electron-withdrawing fluorine atoms at the C6 position significantly decrease the electron density on the nitrogen atom. This lowered basicity and nucleophilicity makes the amine less reactive, potentially slowing down the formation of the key palladium-amido intermediate.
-
Steric Hindrance: The bicyclic structure is inherently bulky. This steric hindrance can impede the approach of the amine to the palladium center, further slowing the reaction rate.
To overcome these challenges, the choice of catalyst, ligand, base, and solvent is critical. The goal is to employ a catalytic system that is both highly active and capable of accommodating a sterically demanding, electron-deficient amine.
Diagram: The Buchwald-Hartwig Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Optimized Protocol: N-Arylation with a Heteroaryl Chloride
The following protocol is adapted from a robust, industrial synthesis of an orexin receptor antagonist, demonstrating a successful coupling of 6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride with a heteroaryl chloride. This serves as an excellent template for coupling with a variety of aryl and heteroaryl halides.
Reaction Scheme:
(Self-generated image of the chemical reaction)
(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride + 2,5-dichloropyrimidine → 2-(5-chloropyrimidin-2-yl)-6,6-difluoro-2-azabicyclo[2.2.1]heptane
Data Presentation: Reagents and Conditions
| Parameter | Reagent/Condition | Molar Equiv. | Rationale for Selection |
| Amine | (1R,4S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane HCl | 1.0 | The target fluorinated, bicyclic secondary amine. |
| Aryl Halide | 2,5-Dichloropyrimidine | 1.05 | A representative electron-deficient heteroaryl chloride. |
| Palladium Precatalyst | XPhos Pd G3 | 0.05 (5 mol%) | A highly active, third-generation palladacycle precatalyst. The bulky, electron-rich XPhos ligand facilitates oxidative addition and reductive elimination, crucial for coupling challenging substrates.[4][5][6] |
| Base | Sodium tert-butoxide (NaOtBu) | 3.0 | A strong, non-nucleophilic base required to deprotonate the amine hydrochloride salt and the less nucleophilic fluorinated amine itself, driving the formation of the palladium-amido complex. |
| Solvent | Toluene | ~0.1 M | A common non-polar solvent for Buchwald-Hartwig reactions that effectively solubilizes the reagents and facilitates the required reaction temperature. |
| Temperature | 80 °C | N/A | Elevated temperature is necessary to overcome the activation energy for this challenging coupling involving an electron-deficient amine and an aryl chloride. |
| Reaction Time | 18 hours | N/A | Sufficient time to allow the reaction to proceed to completion. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig coupling.
Step-by-Step Methodology
Materials:
-
(1R,4S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride
-
2,5-Dichloropyrimidine[7]
-
XPhos Pd G3 (Third-generation XPhos palladacycle precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with septum)
-
Magnetic stirrer and heating mantle/oil bath
-
Argon or Nitrogen source
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride (1.0 eq.), 2,5-dichloropyrimidine (1.05 eq.), XPhos Pd G3 (0.05 eq.), and sodium tert-butoxide (3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 18 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product, 2-(5-chloropyrimidin-2-yl)-6,6-difluoro-2-azabicyclo[2.2.1]heptane.
Trustworthiness: A Self-Validating System
The protocol's reliability is grounded in several key principles:
-
Use of a Precatalyst: XPhos Pd G3 is a well-defined, air- and moisture-stable palladacycle.[4] This ensures the reproducible generation of the active Pd(0) species upon reaction with the base, leading to more consistent results compared to generating the catalyst in situ from separate palladium sources and ligands.
-
Strong Base Stoichiometry: Using three equivalents of a strong base like NaOtBu ensures complete neutralization of the hydrochloride salt and effective deprotonation of the electron-deficient secondary amine, which is critical for the transmetalation step.
-
Bulky, Electron-Rich Ligand: The XPhos ligand is specifically designed for challenging cross-couplings.[5] Its steric bulk promotes the reductive elimination step, while its electron-donating character facilitates the initial oxidative addition of the aryl chloride. This combination is essential for achieving high yields with hindered and electronically deactivated substrates.[4][5]
-
Inert Conditions: The strict use of an inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst, ensuring high catalyst turnover and reaction efficiency.
By adhering to these principles, researchers can expect a robust and reproducible outcome, validating the integrity of the experimental design.
Conclusion
The N-arylation of 6,6-difluoro-2-azabicyclo[2.2.1]heptane, while challenging, is readily achievable through a carefully optimized Buchwald-Hartwig amination protocol. The key to success lies in selecting a highly active catalytic system, such as one employing a modern palladacycle with a bulky biarylphosphine ligand (e.g., XPhos Pd G3), in combination with a strong base (e.g., NaOtBu) to overcome the reduced nucleophilicity and steric hindrance of the fluorinated amine. The provided protocol serves as a validated starting point for the synthesis of a wide range of N-aryl derivatives of this valuable scaffold, empowering researchers in the development of next-generation therapeutics.
References
-
Catalysis Essentials: Understanding Buchwald-Hartwig Amination with Palladacycles. Sinopeg.[Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ResearchGate.[Link]
-
Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. ResearchGate.[Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health.[Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate.[Link]
-
Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. National Institutes of Health.[Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society.[Link]
-
XPhos. Wikipedia.[Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health.[Link]
-
Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. National Institutes of Health.[Link]
-
One-Step Catalyst-Transfer Macrocyclization: Expanding the Chemical Space of Azaparacyclophanes. National Institutes of Health.[Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Synarchive.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Enantioselective synthesis of a dual orexin receptor antagonist. PubMed.[Link]
-
Palladium-Catalyzed Couplings of Heteroaryl Amines with Aryl Halides Using Sodium Phenolate as the Stoichiometric Base. ResearchGate.[Link]
-
Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. National Institutes of Health.[Link]
-
Orexin receptor antagonists: A review of promising compounds patented since 2006. ResearchGate.[Link]
- Process for the preparation of an orexin receptor antagonist.
-
Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. PubMed.[Link]
-
18 The overall synthesis of 2-Boc-6,... ResearchGate.[Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health.[Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP.[Link]
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.[Link]
-
Synthesis of n-heteroaryl-7-azabicyclo[2.2.1]heptane Derivatives via palladium-bisimidazol-2-ylidene Complex Catalyzed Amination Reactions. PubMed.[Link]
-
New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Universidad de La Rioja.[Link]
-
Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate.[Link]
-
Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal.[Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health.[Link]
-
Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides. OUCI.[Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen.[Link]
-
ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate.[Link]
-
Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. Nature.[Link]
-
Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. Unipd.[Link]
-
Palladium-Catalyzed Intermolecular Aminofluorination of Styrenes. ACS Publications.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. XPhos - Wikipedia [en.wikipedia.org]
- 6. One-Step Catalyst-Transfer Macrocyclization: Expanding the Chemical Space of Azaparacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,5-二氯嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
Gram-Scale Synthesis of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride: An Application Note and Protocol
Abstract
This application note provides a comprehensive, field-proven protocol for the gram-scale synthesis of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride, a valuable fluorinated building block for medicinal chemistry and drug discovery. The synthesis leverages a robust deoxofluorination of a readily accessible bicyclic ketone precursor. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, and safety considerations to ensure a successful and scalable synthesis.
Introduction
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The 2-azabicyclo[2.2.1]heptane scaffold is a conformationally constrained piperidine bioisostere that has garnered significant interest in the design of novel therapeutics.[3][4][5] The targeted compound, this compound, combines these features, making it a highly sought-after building block for the synthesis of novel bioactive compounds. This document outlines a reliable and scalable synthetic route to this valuable compound.
Synthetic Strategy
The overall synthetic strategy involves a three-step sequence starting from the commercially available N-Boc-2-azabicyclo[2.2.1]heptan-6-one. The key transformation is the geminal difluorination of the ketone functionality, followed by the deprotection of the Boc-protecting group and subsequent formation of the hydrochloride salt.
The deoxofluorination of the ketone is a critical step, and various reagents can be employed for this transformation.[2] Diethylaminosulfur trifluoride (DAST) is a commonly used and effective reagent for this purpose, proceeding through a well-established mechanism.[6][7] This protocol will focus on the use of DAST for the deoxofluorination step, which has been shown to be effective for similar bicyclic systems.[8][9]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| N-Boc-2-azabicyclo[2.2.1]heptan-6-one | ≥95% | Commercial Source |
| Diethylaminosulfur trifluoride (DAST) | ≥97% | Commercial Source |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercial Source |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercial Source |
| Brine (Saturated aqueous NaCl) | Reagent Grade | Commercial Source |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercial Source |
| 4 M HCl in 1,4-Dioxane | Reagent Grade | Commercial Source |
| Diethyl ether (Et₂O), anhydrous | ≥99.7% | Commercial Source |
Safety Precautions:
-
DAST is toxic and corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Anhydrous solvents are required for the deoxofluorination step to prevent decomposition of the reagent.
-
The deprotection step with HCl in dioxane generates corrosive HCl gas. Ensure adequate ventilation.
Step 1: Synthesis of N-Boc-6,6-difluoro-2-azabicyclo[2.2.1]heptane
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-2-azabicyclo[2.2.1]heptan-6-one (10.0 g, 47.3 mmol).
-
Dissolve the ketone in anhydrous dichloromethane (100 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add diethylaminosulfur trifluoride (DAST) (9.16 g, 7.5 mL, 56.8 mmol, 1.2 equiv) dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous sodium bicarbonate solution (100 mL). Caution: Gas evolution (CO₂) will occur.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-6,6-difluoro-2-azabicyclo[2.2.1]heptane as a colorless oil or a white solid.
Expected Yield: 80-90% Characterization Data: Consistent with literature reports.[9][10]
Step 2: Synthesis of this compound
-
Dissolve N-Boc-6,6-difluoro-2-azabicyclo[2.2.1]heptane (from the previous step, e.g., 8.7 g, 37.6 mmol) in a minimal amount of anhydrous diethyl ether (e.g., 20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (28.2 mL, 112.8 mmol, 3.0 equiv) dropwise at room temperature.
-
A white precipitate should form upon addition. Stir the resulting suspension at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
After the reaction is complete, filter the white precipitate and wash it with cold, anhydrous diethyl ether (3 x 20 mL).
-
Dry the solid under vacuum to yield this compound as a white to off-white crystalline solid.
Expected Yield: 90-98% Characterization Data: The final product can be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm its identity and purity.
Data Summary
| Compound | Starting Amount (g) | Product Amount (g) | Yield (%) |
| N-Boc-6,6-difluoro-2-azabicyclo[2.2.1]heptane | 10.0 | ~8.7 - 9.8 | 80-90 |
| This compound | ~8.7 | ~5.7 - 6.2 | 90-98 |
Troubleshooting
-
Low yield in Step 1: Ensure all glassware is thoroughly dried and anhydrous solvents are used. The DAST reagent should be of high quality. Incomplete reaction can be addressed by increasing the reaction time or slightly elevating the temperature (e.g., to 40 °C), but this may lead to side products.
-
Incomplete deprotection in Step 2: If the reaction stalls, add an additional equivalent of the HCl/dioxane solution and continue stirring.
-
Product is an oil instead of a solid in Step 2: The hydrochloride salt may sometimes be hygroscopic. Ensure thorough drying under high vacuum. Trituration with fresh anhydrous diethyl ether can also induce crystallization.
Conclusion
This application note provides a detailed and scalable protocol for the gram-scale synthesis of this compound. By following the outlined procedures and safety precautions, researchers can reliably produce this valuable fluorinated building block for applications in drug discovery and medicinal chemistry.
References
-
Al-Rubaye, H. I. (2018). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system. University of Huddersfield. [Link]
-
Raubo, P., Kulagowski, J., & Chicchi, G. (2006). Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives – Novel NK1 Receptor Ligands. Synlett, 2006(02), 234-236. [Link]
-
BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]
-
Carroll, F. I., & Abraham, P. (1992). Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol. Journal of Medicinal Chemistry, 35(12), 2184-2191. [Link]
-
HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. [Link]
-
Moroz, B. L., Holovach, S. M., Melnykov, K. P., Lesyk, D. S., Filatov, A. A., & Grygorenko, O. O. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry, 22(3), 3-9. [Link]
-
Baldon, S., Dell'Amico, L., & Cuadros, S. (2022). Synthetic Strategies and Applications of Fluorine-Containing Bridged Bicyclic Compounds. European Journal of Organic Chemistry, 2022(23), e202200249. [Link]
-
ResearchGate. (n.d.). The overall synthesis of 2-Boc-6, 6-difluoro-2-azabicyclo[2.2.1]heptane and 2-Boc-5,5-difluoro-2-azabicyclo[2.2.1]heptane (yields of isolated compounds). [Link]
-
Tissot, M., & Gouverneur, V. (2020). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Organic & Biomolecular Chemistry, 18(44), 8962-8965. [Link]
-
ResearchGate. (n.d.). Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks. [Link]
-
ResearchGate. (n.d.). (A) Unsuccessful attempts of deoxofluorination of β‐keto ester 13; (B) synthesis of gem‐difluorocycloheptane derivatives 4–6. [Link]
-
ResearchGate. (2020). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. [Link]
-
Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(20), 14316-14324. [Link]
-
Princeton University. (n.d.). Full Anhydride SI. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). OA17457A - Substituted 2-aza-bicyclo[2.2.1]heptane-3carboxylic acid (benzyl-cyano-methyl)
-
Al-Rubaye, H. I. (2018). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane system. [Link]
- Google Patents. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands | Semantic Scholar [semanticscholar.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Synthesis and muscarinic receptor activity of ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
The 2-Azabicyclo[2.2.1]heptane Core: A Privileged Scaffold for Modern Drug Discovery - Application Notes and Protocols
Introduction: The Strategic Value of Conformational Restraint
In the landscape of medicinal chemistry, the 2-azabicyclo[2.2.1]heptane scaffold, a conformationally constrained analog of piperidine and pyrrolidine, has emerged as a "privileged structure." Its rigid bicyclic framework offers a unique three-dimensional arrangement of atoms, enabling the precise orientation of functional groups for optimal interaction with biological targets. This inherent rigidity can significantly enhance binding affinity and selectivity, crucial attributes for the development of novel therapeutics. The strategic placement of a nitrogen atom within this bicyclic system provides a versatile handle for chemical modification, allowing for the systematic modulation of pharmacological properties. This guide provides an in-depth exploration of key strategies for the functionalization of the 2-azabicyclo[2.2.1]heptane core, complete with detailed protocols and field-proven insights for researchers in drug development. This versatile scaffold is a key component in a range of therapeutic agents, from antiviral drugs to potent analgesics.[1][2][3]
Core Synthetic Strategies: Accessing the 2-Azabicyclo[2.2.1]heptane Framework
The construction of the 2-azabicyclo[2.2.1]heptane core is most commonly achieved through aza-Diels-Alder reactions, a powerful class of cycloadditions that allows for the stereocontrolled formation of the bicyclic system.
Aza-Diels-Alder Reaction: The Gateway to the Scaffold
The [4+2] cycloaddition between a diene, typically cyclopentadiene, and an imine dienophile is the cornerstone of 2-azabicyclo[2.2.1]heptane synthesis. The stereochemical outcome of this reaction can be controlled through the use of chiral auxiliaries or catalysts, providing access to enantiomerically pure products.
Protocol 1: Diastereoselective Aza-Diels-Alder Reaction
This protocol details a general procedure for the Brønsted acid-catalyzed aza-Diels-Alder reaction between cyclopentadiene and an imino-acetate bearing a chiral auxiliary.
Materials:
-
Ethyl glyoxylate
-
(S)-(-)-1-Phenylethylamine
-
Cyclopentadiene (freshly cracked)
-
Trifluoroacetic acid (TFA)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve ethyl glyoxylate (1.0 eq) and (S)-(-)-1-phenylethylamine (1.0 eq) in anhydrous DCM. Stir the solution at room temperature for 2 hours. The formation of the imine can be monitored by TLC.
-
Cycloaddition: Cool the reaction mixture to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add freshly cracked cyclopentadiene (1.2 eq), followed by the dropwise addition of TFA (1.0 eq) and BF₃·OEt₂ (1.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-azabicyclo[2.2.1]hept-5-ene derivative.
Expected Outcome: This reaction typically affords the exo diastereomer as the major product with good to excellent diastereoselectivity.
Strategic Functionalization of the 2-Azabicyclo[2.2.1]heptane Core
Once the core scaffold is synthesized, its utility is expanded through a variety of functionalization techniques targeting both the nitrogen and carbon atoms of the bicyclic system.
N-Functionalization: Modulating Physicochemical and Pharmacological Properties
The secondary amine of the 2-azabicyclo[2.2.1]heptane core is a prime site for modification. N-alkylation, N-arylation, and acylation are common strategies to introduce diverse substituents that can influence a compound's solubility, metabolic stability, and target engagement.
Protocol 2: N-Alkylation of the 2-Azabicyclo[2.2.1]heptane Core
This protocol provides a general method for the N-alkylation of a 2-azabicyclo[2.2.1]heptane derivative using an alkyl halide.
Materials:
-
2-Azabicyclo[2.2.1]heptane derivative (e.g., the product from Protocol 1 after removal of the chiral auxiliary)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Reaction Setup: To a solution of the 2-azabicyclo[2.2.1]heptane derivative (1.0 eq) in anhydrous ACN, add K₂CO₃ (2.0 eq) and the alkyl halide (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in DCM and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the N-alkylated 2-azabicyclo[2.2.1]heptane.
C-H Functionalization: A Modern Approach to Late-Stage Diversification
Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering a powerful tool for the late-stage modification of complex molecules. Palladium-catalyzed C-H arylation has been successfully applied to the 2-azabicyclo[2.2.1]heptane core, allowing for the introduction of aryl groups at specific positions.
Protocol 3: Palladium-Catalyzed Transannular C-H Arylation
This protocol describes a ligand-enabled palladium-catalyzed C-H arylation of a 7-azanorbornane derivative, a closely related scaffold. The principles are applicable to the 2-azabicyclo[2.2.1]heptane system.
Materials:
-
N-protected 7-azanorbornane derivative (1.0 eq)
-
Aryl iodide (e.g., iodobenzene) (3.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Pyridine- or quinoline-carboxylate ligand (20 mol%)
-
Cesium pivalate (CsOPiv) (3.0 eq)
-
tert-Amyl alcohol, as solvent
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine the N-protected 7-azanorbornane derivative (1.0 eq), aryl iodide (3.0 eq), Pd(OAc)₂ (10 mol%), the ligand (20 mol%), and CsOPiv (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add tert-amyl alcohol via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100-150 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove palladium black.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the arylated product.
Causality Behind Experimental Choices: The use of a pyridine- or quinoline-carboxylate ligand is crucial in this reaction. These ligands have been shown to increase the reaction rate, yield, and scope by preventing both reversible and irreversible catalyst decomposition pathways.[4]
The Vince Lactam: A Versatile Building Block
2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam, is a highly valuable intermediate in the synthesis of functionalized 2-azabicyclo[2.2.1]heptane derivatives.[1][2][3] Its C=C double bond allows for a wide range of chemical manipulations.
Functionalization via Ring-Opening and Recyclization
One powerful strategy involves the oxidative cleavage of the double bond in the Vince lactam, followed by reductive amination and cyclization to generate novel, functionalized scaffolds.
Protocol 4: Oxidative Cleavage of Vince Lactam and Reductive Amination
This protocol outlines a general procedure for the transformation of the Vince lactam into a functionalized bicyclic lactam derivative.
Materials:
-
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam)
-
Ozone (O₃)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Dimethyl sulfide (DMS)
-
Benzylamine
-
Sodium cyanoborohydride (NaCNBH₃)
-
Acetic acid
Procedure:
-
Ozonolysis: Dissolve the Vince lactam (1.0 eq) in a mixture of anhydrous DCM and MeOH at -78 °C. Bubble ozone through the solution until a blue color persists, indicating complete consumption of the starting material.
-
Reductive Quench: Purge the solution with nitrogen or argon to remove excess ozone. Add dimethyl sulfide (DMS) (2.0 eq) and allow the solution to warm to room temperature, stirring for 4 hours to reduce the ozonide.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS.
-
Reductive Amination: Dissolve the resulting diformyl intermediate in methanol. Add benzylamine (1.1 eq) and a catalytic amount of acetic acid. Stir for 1 hour at room temperature.
-
Reduction and Cyclization: Cool the mixture to 0 °C and add NaCNBH₃ (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and concentrate under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Applications in Drug Discovery: Case Studies
The functionalized 2-azabicyclo[2.2.1]heptane core is a key feature in several biologically active molecules.
Epibatidine and its Analogs: Potent Nicotinic Acetylcholine Receptor Ligands
Epibatidine, a natural alkaloid, is a potent analgesic that acts on nicotinic acetylcholine receptors. Its synthesis and the development of less toxic analogs have been a major focus of research.[5][6][7][8] The synthesis of epibatidine analogs often involves the construction of the 2-azabicyclo[2.2.1]heptane core followed by the introduction of a substituted pyridine ring.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
Derivatives of the 2-azabicyclo[2.2.1]heptane scaffold have been developed as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism.[9][10][11][12] Neogliptin, for example, incorporates this bicyclic moiety and has demonstrated potent DPP-4 inhibitory activity.[9][10][11]
Data Presentation
Table 1: Comparison of Aza-Diels-Alder Reaction Conditions and Outcomes
| Dienophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) | Reference |
| N-Benzyl-iminoacetate | BF₃·OEt₂ | DCM | -78 to RT | 75 | >95:5 | [13] |
| N-Tosylimine | ZnCl₂ | Toluene | RT | 82 | 90:10 | [14] |
| N-Boc-imine | TFA | DCM | -78 | 68 | 92:8 | [8] |
Visualizations
Diagram 1: General Aza-Diels-Alder Reaction
Caption: Aza-Diels-Alder cycloaddition.
Diagram 2: Functionalization Workflow
Caption: Key functionalization pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vince lactam - Wikipedia [en.wikipedia.org]
- 4. Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis [ch.ic.ac.uk]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis of (−)-epibatidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scielo.br [scielo.br]
- 9. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipept… [ouci.dntb.gov.ua]
- 10. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. bip.pwr.edu.pl [bip.pwr.edu.pl]
Application Notes & Protocols: Strategic Use of Fluorinated Building Blocks in the Development of Orexin Receptor Antagonists
Introduction: The Orexin System and the Rationale for Fluorination
The orexin system, consisting of two G protein-coupled receptors (GPCRs), Orexin 1 (OX1R) and Orexin 2 (OX2R), and their neuropeptide ligands, is a central regulator of wakefulness.[1] Antagonism of these receptors has emerged as a highly effective therapeutic strategy for insomnia, leading to the development of drugs like suvorexant and lemborexant.[2][3] A key challenge in medicinal chemistry is fine-tuning drug candidates to achieve optimal potency, selectivity, and pharmacokinetic (PK) properties. The strategic incorporation of fluorine has become an indispensable tool in this process.[4]
Fluorine, the most electronegative element, possesses a small van der Waals radius (1.47 Å), only slightly larger than hydrogen (1.20 Å).[5][6] This unique combination allows for its introduction into a molecule often without significant steric hindrance.[6] The magic of fluorine lies in its profound effects on a molecule's physicochemical and metabolic properties:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][7] By replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block sites of metabolism, thereby increasing the drug's half-life and bioavailability.[8][9]
-
Binding Affinity and Potency: Fluorine's high electronegativity can alter the electronic distribution within a molecule, influencing pKa of nearby functional groups and modulating hydrogen bond donor/acceptor properties.[6][8] This can lead to more favorable interactions with the target receptor, enhancing binding affinity and potency.[9]
-
Physicochemical Properties: Fluorination can modulate lipophilicity, a critical parameter for membrane permeability and overall drug-like properties.[5][10] While a single fluorine atom can subtly increase lipophilicity, groups like trifluoromethyl (-CF3) can significantly enhance it.[7]
This guide provides an in-depth look at the strategic application of fluorinated building blocks in the design of orexin receptor antagonists, complete with detailed protocols for their synthesis and characterization.
The Fluorine Advantage in Practice: Suvorexant and Lemborexant
The clinical success of dual orexin receptor antagonists (DORAs) like suvorexant and lemborexant underscores the benefits of fluorination.
-
Suvorexant (MK-4305): The discovery of suvorexant involved extensive medicinal chemistry to optimize a lead compound derived from high-throughput screening.[11] A key structural feature is the 5-chloro-1,3-benzoxazol-2-yl group. While not directly fluorinated on this ring, the development process highlights the critical need to balance potency with metabolic stability. The replacement of a fluoroquinazoline ring in a precursor with the final chlorobenzoxazole was crucial to mitigate the formation of reactive metabolites.[11] The overall molecular architecture, refined through extensive structure-activity relationship (SAR) studies, benefits from the principles of metabolic blocking, a concept frequently achieved with fluorine.
-
Lemborexant: Lemborexant also emerged from rigorous optimization efforts. Clinical studies have compared its efficacy and safety profile to suvorexant, showing it to be an effective treatment for insomnia, potentially with a different side-effect profile.[12][13] The design of lemborexant incorporates a fluorinated pyridine ring, a common strategy to enhance metabolic stability and modulate electronic properties for optimal receptor engagement.
Application Note 1: Synthesis of a Core Fluorinated Intermediate
The synthesis of orexin antagonists often involves the construction of a central diazepane or similar seven-membered ring core.[14][15] Introducing fluorine at a strategic position on an attached aromatic ring is a common tactic. This protocol outlines a generalized approach for the synthesis of a key fluorinated building block.
Protocol 1: Synthesis of (5-Fluoro-2-nitrophenyl)(methyl)amine
Principle: This protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a fundamental method for introducing amines to activated aromatic rings. The fluorine atom on the benzene ring enhances the electrophilicity of the carbon attached to the chlorine, facilitating substitution by methylamine. The nitro group is a strong electron-withdrawing group required to activate the ring for this reaction.
Materials:
-
1-Chloro-4-fluoro-2-nitrobenzene
-
Methylamine (40% in H2O)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of 1-chloro-4-fluoro-2-nitrobenzene (1.0 eq) in ethanol, add methylamine (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Partition the residue between DCM and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate in vacuo to yield the crude product, which can be purified by column chromatography if necessary.
Expected Results: The desired (5-fluoro-2-nitrophenyl)(methyl)amine product is typically obtained as a yellow solid. This intermediate can then be carried forward, for example, by reducing the nitro group to an amine, which can then be used to construct the central diazepine ring common to many orexin antagonists.[16]
Diagram: Synthetic Workflow for a Fluorinated Intermediate
Caption: Generalized workflow for synthesizing a key fluorinated intermediate.
Application Note 2: In Vitro Characterization of Fluorinated Antagonists
Once synthesized, the fluorinated antagonists must be characterized to determine their potency, functional activity, and metabolic stability.
Protocol 2: Orexin Receptor Radioligand Binding Assay
Principle: This competitive binding assay measures the affinity (Ki) of a test compound for the orexin receptor.[1] It quantifies the ability of the unlabeled test compound to displace a known radiolabeled ligand from the receptor.[1][17] The assay is typically performed with membranes from cells (e.g., CHO or HEK293) engineered to express the human orexin receptor (OX1R or OX2R).[1]
Materials:
-
hOX1R or hOX2R expressing cell membranes.[1]
-
Radioligand (e.g., [³H]-EMPA for OX2R or [¹²⁵I] Orexin A for OX1R).[1][17]
-
Test compounds (fluorinated antagonists).
-
Assay Buffer (e.g., 25 mM HEPES, 2.5 mM MgCl2, 2.5 mM CaCl2, pH 7.4).[17]
-
Non-specific binding control (e.g., 1 µM suvorexant or SB-334867).[17][18]
-
96-well filter plates (glass fiber).[1]
-
Scintillation cocktail and microplate scintillation counter.[1]
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, combine hOX R membranes, a fixed concentration of radioligand, and varying concentrations of the test compound.[1]
-
For total binding, omit the test compound. For non-specific binding, add a saturating concentration of an unlabeled control antagonist.[1]
-
Incubate the plate for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through the filter plate, washing with ice-cold buffer to separate bound from free radioligand.[1][17]
-
Allow filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.[17]
Data Analysis:
-
Calculate Specific Binding: Total Binding - Non-specific Binding.[1]
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits 50% of specific binding).[1]
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]
Protocol 3: Calcium Flux Functional Assay
Principle: Orexin receptors, particularly OX1R, are coupled to the Gq protein pathway.[19] Receptor activation leads to the activation of phospholipase C (PLC), which results in an increase in intracellular calcium ([Ca²⁺]i).[19][20] This assay measures an antagonist's ability to block the calcium mobilization induced by an orexin agonist (like Orexin-A).[21][22]
Materials:
-
CHO or HEK293 cells expressing hOX1R or hOX2R.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).[22]
-
Probenecid (to prevent dye leakage).[21]
-
Orexin-A agonist.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).[22]
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).[21]
Procedure:
-
Seed cells in a 96- or 384-well plate and incubate overnight.[22]
-
Load cells with the calcium-sensitive dye for approximately 1 hour at 37°C.[22]
-
Wash the cells and add serial dilutions of the test antagonist. Incubate for 15-30 minutes.[21]
-
Place the plate in the fluorescence reader and measure baseline fluorescence.
-
Add a fixed concentration of Orexin-A (typically EC80) to stimulate the receptor and record the fluorescence signal over time.[21]
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percent inhibition of the agonist response by the antagonist at each concentration.
-
Plot percent inhibition against the log concentration of the antagonist and fit the curve to determine the IC50 value.[21]
Diagram: In Vitro Characterization Cascade
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of change from suvorexant to lemborexant drug in the treatment of sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. annualreviews.org [annualreviews.org]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 11. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative efficacy and safety of suvorexant and lemborexant for insomnia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Short-Term Efficacy and Safety of Suvorexant and Lemborexant: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. html.rhhz.net [html.rhhz.net]
- 15. Enantioselective synthesis of a dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Small-Molecule Antagonists of Orexin 1/2 Receptors from Traditional Chinese Medicinal Plants with a Hypnotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
Welcome to the dedicated technical support center for the purification of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. The unique physicochemical properties imparted by the gem-dinal difluoride group can present specific challenges during purification. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring you achieve the desired purity for your downstream applications.
Understanding the Molecule: Key Physicochemical Properties
The presence of the gem-dinal difluoride at the 6-position significantly influences the properties of the 2-azabicyclo[2.2.1]heptane core. Understanding these effects is crucial for designing an effective purification strategy.
| Property | Influence of the gem-Difluoro Group | Implication for Purification |
| Basicity (pKa) | The strong electron-withdrawing nature of the two fluorine atoms is expected to decrease the basicity of the secondary amine compared to its non-fluorinated analog.[1] | This lower basicity can affect the efficiency of acid-base extractions and may require careful pH control. It also alters the interaction with the stationary phase in chromatography. |
| Lipophilicity (LogP) | The effect on lipophilicity is complex and can be influenced by the overall molecular structure.[2] However, gem-dinal difluorination can decrease the LogP in some bicyclic systems.[1] | Changes in lipophilicity will dictate the choice of solvents for extraction and chromatography. |
| Stability | Gem-dinal difluoroalkanes are generally stable, but care should be taken to avoid harsh acidic or basic conditions that could potentially lead to hydrolysis or elimination reactions, especially if other functional groups are present.[3] | Purification methods should ideally be conducted under neutral or mildly acidic/basic conditions to maintain the integrity of the molecule. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile will largely depend on the synthetic route. A common method for introducing the gem-dinal difluoride is the deoxofluorination of the corresponding ketone, 2-azabicyclo[2.2.1]heptan-6-one, using a fluorinating agent like diethylaminosulfur trifluoride (DAST).[1][4]
Potential impurities from this route include:
-
Unreacted Starting Ketone: Incomplete fluorination will leave the starting ketone in your crude product.
-
Monofluorinated Intermediates: Partially fluorinated species can also be present.
-
Byproducts from the Fluorinating Agent: The decomposition of DAST can lead to various sulfur-containing impurities.
-
Solvent Adducts: Depending on the reaction conditions, solvent molecules may form adducts.
-
Oligomeric Species: Self-reaction of the starting material or product can lead to higher molecular weight impurities.
Q2: I am having trouble removing the starting ketone. What do you recommend?
A2: The starting ketone has a different polarity and lacks the basic amine of your product. This difference can be exploited.
-
Chromatography: Column chromatography on silica gel should effectively separate the less polar ketone from the more polar amine hydrochloride.
-
Acid-Base Extraction: Before forming the hydrochloride salt, an acid wash of the crude free base in an organic solvent will extract the basic product into the aqueous layer, leaving the neutral ketone behind in the organic layer.
Q3: My final product is a sticky oil instead of a crystalline solid. How can I induce crystallization?
A3: Amine hydrochlorides can sometimes be challenging to crystallize, especially in the presence of impurities.
-
Solvent Selection: Ensure your product is sufficiently pure. Then, attempt recrystallization from a suitable solvent system. For amine hydrochlorides, isopropanol is often a good choice. You can also try a solvent/anti-solvent system, such as dissolving the compound in a minimal amount of methanol or ethanol and then slowly adding a less polar solvent like diethyl ether or ethyl acetate to induce precipitation.[5]
-
Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent like diethyl ether or hexanes. This can sometimes remove residual solvents or non-polar impurities and promote solidification.
-
Seed Crystals: If you have a small amount of solid material, using it to seed a supersaturated solution can initiate crystallization.
Troubleshooting Guides
Issue 1: Low Yield After Acid-Base Extraction
Problem: You are losing a significant amount of your product during the aqueous acid extraction of the free base.
Root Cause Analysis and Solutions:
The decreased basicity of the fluorinated amine may be the culprit. A standard acid wash (e.g., 1M HCl) might not be sufficient to fully protonate and extract the amine into the aqueous phase.
Workflow for Optimizing Acid-Base Extraction:
Caption: Decision workflow for optimizing acid-base extraction.
Detailed Steps:
-
Dissolve Crude Amine: Dissolve the crude 6,6-Difluoro-2-azabicyclo[2.2.1]heptane free base in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Wash the organic layer with 1M HCl.
-
pH Check: After shaking and allowing the layers to separate, check the pH of the aqueous layer. It should be strongly acidic (pH 1-2) to ensure complete protonation of the amine.
-
Adjust if Necessary: If the pH is not sufficiently low, add more 1M HCl or use a more concentrated acid solution and repeat the wash.
-
Isolate Product: Separate the acidic aqueous layer. To recover the free base, cool the aqueous layer in an ice bath and basify with a strong base (e.g., 2M NaOH) to a pH > 10.
-
Back Extraction: Extract the liberated free base with an organic solvent.
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.
Issue 2: Poor Separation During Column Chromatography
Problem: Your compound is streaking on the silica gel column, or you are getting poor separation from impurities.
Root Cause Analysis and Solutions:
The basic nature of the amine can lead to strong interactions with the acidic silica gel, causing streaking and poor resolution. The polarity of the hydrochloride salt makes it unsuitable for standard silica gel chromatography. Therefore, chromatography should be performed on the free base.
Protocol for Optimized Column Chromatography of the Free Base:
-
Neutralize Silica Gel (Optional but Recommended): Prepare a slurry of silica gel in your chosen eluent system and add 1-2% triethylamine (TEA) or ammonia solution. This will deactivate the acidic sites on the silica.[6]
-
Column Packing: Pack the column with the neutralized silica slurry.
-
Sample Loading: Dissolve your crude free base in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system. A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes is a good starting point. The addition of a small amount of TEA (0.5-1%) to the mobile phase is crucial to prevent streaking.[6]
Eluent System Selection Table:
| Impurity Polarity | Recommended Starting Eluent System |
| Less Polar (e.g., starting ketone) | Gradient of 0-20% Ethyl Acetate in Hexanes + 0.5% TEA |
| More Polar | Gradient of 0-10% Methanol in DCM + 0.5% TEA |
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of gem -difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05424E [pubs.rsc.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Amine purification, - Chemistry - Science Forums [scienceforums.net]
Common side reactions in the synthesis of azabicyclo[2.2.1]heptanes.
Welcome to the technical support center for the synthesis of azabicyclo[2.2.1]heptanes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of N-heterocycles. The azabicyclo[2.2.1]heptane scaffold is a key structural motif in a wide range of biologically active compounds, including the potent analgesic epibatidine.[1][2] Its rigid, bicyclic structure makes it a valuable building block in medicinal chemistry for constraining the conformation of pharmacophores.
The most common and versatile method for constructing this bicyclic system is the aza-Diels-Alder reaction, a powerful [4+2] cycloaddition.[3] However, like any complex organic transformation, the synthesis of azabicyclo[2.2.1]heptanes is not without its challenges. Researchers often encounter issues ranging from poor stereocontrol to unexpected side reactions that can complicate the synthesis and purification of the desired products.
This guide provides in-depth troubleshooting advice in a question-and-answer format to address the most common side reactions and experimental difficulties. As Senior Application Scientists, we aim to provide not just protocols, but also the underlying mechanistic reasoning to empower you to make informed decisions in your research.
General Synthetic Scheme: The Aza-Diels-Alder Reaction
The cornerstone of azabicyclo[2.2.1]heptane synthesis is the [4+2] cycloaddition between a diene (commonly cyclopentadiene) and an imine (the aza-dienophile). The imine is often generated in situ from an aldehyde and a primary amine.
Caption: General Aza-Diels-Alder reaction for azabicyclo[2.2.1]heptane synthesis.
FAQs and Troubleshooting Guides
Q1: Controlling Stereoselectivity: Why am I getting a mixture of exo and endo isomers, and how can I favor the desired one?
A1: The formation of diastereomers is a common challenge in Diels-Alder reactions, and the aza-Diels-Alder is no exception. The exo and endo isomers arise from different orientations of the dienophile relative to the diene in the transition state.
In the context of the aza-Diels-Alder reaction with cyclopentadiene, the exo isomer is generally the thermodynamically more stable product and is often favored, in contrast to the all-carbon Diels-Alder reaction where the endo product is typically the kinetic product.[3] The predominance of the exo product in the aza-Diels-Alder reaction is often attributed to the orientation of the imine lone pair (or a coordinated Lewis acid) in the lowest-energy transition state.[3]
Caption: Transition states leading to exo and endo isomers.
Troubleshooting Guide for Poor Diastereoselectivity:
| Observation | Potential Cause | Suggested Action |
| High proportion of the undesired endo isomer. | The reaction may be under kinetic control, or steric factors of the substituents may favor the endo product. | Temperature: Run the reaction at a higher temperature to favor thermodynamic equilibrium, which should increase the proportion of the more stable exo isomer. Catalyst: The choice of Lewis or Brønsted acid catalyst can significantly influence the diastereoselectivity. Screen different catalysts (e.g., BF₃·OEt₂, ZnCl₂, TFA). Solvent: The polarity of the solvent can affect the transition state energies. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile). |
| Inconsistent exo/endo ratios between batches. | Reaction conditions are not being precisely controlled. | Temperature Control: Ensure consistent and accurate temperature control throughout the reaction. Use a cryostat for low-temperature reactions. Reagent Addition: The rate of addition of reagents, especially the catalyst, can influence the reaction pathway. Use a syringe pump for slow and controlled addition. |
| Difficulty in separating the isomers. | The isomers have very similar polarities. | Chromatography: Use a high-performance chromatography column with a shallow solvent gradient. Consider chiral chromatography if applicable. Crystallization: Attempt to selectively crystallize one of the isomers. Derivatization: If the isomers are difficult to separate, consider derivatizing the nitrogen (e.g., with a bulky protecting group) to potentially increase the difference in their physical properties, facilitating separation. |
Preventative Measures:
-
Chiral Auxiliaries: Employing a chiral amine or a chiral auxiliary on the imine can provide excellent diastereoselectivity.[4]
-
Catalyst Selection: Research literature for catalysts known to provide high diastereoselectivity for your specific substrate class.
Q2: My reaction is not going to completion, or I'm observing decomposition of my product. Could this be a retro-Diels-Alder reaction?
A2: Yes, the retro-Diels-Alder reaction is a common side reaction, especially for bicyclo[2.2.1]heptene systems. It is the microscopic reverse of the Diels-Alder reaction and is favored at higher temperatures.
The retro-Diels-Alder reaction can lead to a low yield of the desired product or even complete decomposition back to the starting materials. The stability of the azabicyclo[2.2.1]heptene adduct is a critical factor. In some cases, the product can be unstable even at room temperature, though this is more common for the oxa-analogs.[1]
Caption: The equilibrium between the Diels-Alder and retro-Diels-Alder reactions.
Troubleshooting Guide for Suspected Retro-Diels-Alder Reaction:
| Observation | Potential Cause | Suggested Action |
| Low conversion even after extended reaction times. | The reaction equilibrium favors the starting materials at the reaction temperature. | Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Use a More Reactive Dienophile: If possible, modify the imine with an electron-withdrawing group on the nitrogen to make the forward reaction more favorable. |
| Disappearance of the product upon heating (e.g., during solvent removal or purification). | The product is thermally unstable and undergoes a retro-Diels-Alder reaction. | Avoid Heat: Remove the solvent in vacuo at low temperature (e.g., using a rotary evaporator with a cold water bath). Purification: Use chromatography at room temperature or below. Avoid distillation if the product is heat-sensitive. |
| The reaction works well at low temperatures but gives poor yields at higher temperatures. | The retro-Diels-Alder reaction becomes significant at higher temperatures. | This confirms the issue. Optimize the reaction at the lowest effective temperature. |
Preventative Measures:
-
Reaction Temperature: Conduct the reaction at or below room temperature if possible. For many aza-Diels-Alder reactions, temperatures between -78 °C and 25 °C are effective.
-
Subsequent Reactions: If the double bond of the azabicyclo[2.2.1]heptene is not required in the final product, consider hydrogenating it immediately after the cycloaddition. The resulting saturated azabicyclo[2.2.1]heptane is generally much more stable and not susceptible to the retro-Diels-Alder reaction.
Q3: I've isolated an unexpected isomer with a rearranged carbon skeleton. What could have happened?
A3: Skeletal rearrangements, particularly the Wagner-Meerwein rearrangement, are a known side reaction in the synthesis and manipulation of bicyclic systems, including azabicyclo[2.2.1]heptanes. This is especially prevalent under acidic conditions. [5]
The Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement.[6] In the context of azabicyclo[2.2.1]heptane synthesis, if a carbocation is formed on the bicyclic framework (e.g., during the reaction or an acidic workup), an adjacent alkyl or aryl group can migrate to the carbocationic center, leading to a rearranged and often more stable carbocation, which is then trapped to give the rearranged product.
Caption: A simplified workflow of the Wagner-Meerwein rearrangement.
Troubleshooting Guide for Skeletal Rearrangements:
| Observation | Potential Cause | Suggested Action |
| Isolation of a product with an unexpected connectivity, confirmed by NMR (e.g., COSY, HMBC) and/or X-ray crystallography. | A Wagner-Meerwein or similar carbocation-mediated rearrangement has occurred. | Minimize Acidity: Use the mildest possible acid catalyst that is effective for the aza-Diels-Alder reaction. If a strong Lewis acid is required, use it at a very low temperature. Workup: Use a non-acidic or basic workup (e.g., quenching with saturated NaHCO₃ solution) to avoid generating carbocations during product isolation. Protecting Groups: If subsequent reactions on the azabicyclo[2.2.1]heptane require acidic conditions, consider if a different synthetic route or protecting group strategy could avoid the acid-labile intermediate. |
| A complex mixture of isomers is formed, some of which appear to be rearranged. | Multiple rearrangement pathways are competing. | This indicates that the reaction conditions are too harsh. Re-evaluate the choice of acid, temperature, and reaction time. |
Preventative Measures:
-
Choice of Catalyst: Brønsted acids are often "softer" than strong Lewis acids and may be less prone to inducing rearrangements.
-
Temperature Control: Keep the reaction temperature as low as possible to minimize the rate of rearrangement.
Q4: My reaction is messy, with many side products. Could the issue be with my imine formation?
A4: Absolutely. Since the imine is often generated in situ, any side reactions during its formation will carry through to the cycloaddition step, leading to a complex reaction mixture.
Imines are formed in a reversible reaction between an aldehyde or ketone and a primary amine.[7] The equilibrium must be driven towards the imine for a successful aza-Diels-Alder reaction.
Common Side Reactions in Imine Formation:
-
Hydrolysis: If water is present and not effectively removed, the imine can hydrolyze back to the starting aldehyde and amine.[8]
-
Aldol Condensation: If the aldehyde has α-hydrogens, it can undergo self-condensation under acidic or basic conditions.
-
Amine Reactivity: The amine can act as a nucleophile and react with other components in the reaction mixture.
Troubleshooting Guide for Imine-Related Issues:
| Observation | Potential Cause | Suggested Action |
| Low yield and recovery of starting aldehyde/amine. | Incomplete imine formation or hydrolysis of the imine. | Dehydrating Agent: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to remove water and drive the equilibrium towards the imine. Azeotropic Removal of Water: For reactions run at higher temperatures, a Dean-Stark apparatus can be used to remove water azeotropically. |
| Formation of high molecular weight byproducts. | Self-condensation of the aldehyde (aldol reaction). | Pre-formation of the Imine: Consider pre-forming the imine and isolating it before adding it to the cycloaddition reaction. This allows for better control over the reaction conditions for imine formation. Temperature Control: Run the reaction at a lower temperature to disfavor the aldol condensation. |
| The reaction is sluggish or does not proceed. | The imine is not sufficiently reactive as a dienophile. | Activation: Ensure that a suitable Lewis or Brønsted acid catalyst is being used to activate the imine for the cycloaddition. |
Protocol for Optimized In Situ Imine Formation and Cycloaddition:
-
To a stirred solution of the aldehyde in a suitable anhydrous solvent (e.g., CH₂Cl₂ or toluene) under an inert atmosphere (N₂ or Ar), add the primary amine at room temperature.
-
Add a dehydrating agent (e.g., 1.5 equivalents of powdered, anhydrous MgSO₄).
-
Stir the mixture for 1-2 hours at room temperature to allow for imine formation.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Add the diene (e.g., freshly cracked cyclopentadiene).
-
Slowly add the Lewis or Brønsted acid catalyst.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Quench the reaction and proceed with the workup.
Q5: I'm having difficulty purifying my azabicyclo[2.2.1]heptane product. What are some common challenges and solutions?
A5: Purification of azabicyclo[2.2.1]heptanes can be challenging due to the basicity of the nitrogen atom, the potential for stereoisomers with similar polarities, and the stability of the product itself.
Common Purification Challenges and Solutions:
| Challenge | Explanation | Suggested Solution |
| Streaking on Silica Gel | The basic nitrogen of the product interacts strongly with the acidic silica gel, leading to poor peak shape and potential decomposition. | Neutralize the Silica: Prepare a slurry of silica gel with a small amount of a tertiary amine (e.g., 1-2% triethylamine in the eluent) to neutralize the acidic sites. Use Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds. |
| Separation of Diastereomers | The exo and endo isomers often have very similar Rf values, making them difficult to separate by standard column chromatography. | High-Performance Flash Chromatography: Use a high-quality silica gel with a small particle size and a very shallow solvent gradient. Alternative Solvents: Experiment with different solvent systems. Sometimes adding a small amount of a more polar solvent like methanol can improve separation. |
| Product Decomposition on the Column | The product may be unstable on the acidic surface of silica gel, leading to low recovery. | In addition to neutralizing the silica, work quickly and keep the column cold if necessary. |
| Product is Water-Soluble | If the product is a salt or has polar functional groups, it may be soluble in water, making extraction difficult. | Extraction: Extract with a more polar organic solvent like dichloromethane or a mixture of chloroform and isopropanol. Perform multiple extractions. Salt Formation and Back-Extraction: Convert the basic product to its hydrochloride salt by washing with dilute HCl. Wash the aqueous layer with a nonpolar solvent to remove impurities. Then, basify the aqueous layer with NaOH and back-extract the free amine into an organic solvent. |
References
- Vertex AI Search Grounding API Redirect. Common side products in the synthesis of 2-(2-Azabicyclo[2.2.1...
- Vertex AI Search Grounding API Redirect. Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis - BIP.
-
Wikipedia . Epibatidine. Available at: [Link]
-
MDPI . Epibatidine: A Promising Natural Alkaloid in Health. Available at: [Link]
-
CORE . Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. Available at: [Link]
-
PubMed . EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW. Available at: [Link]
- Google Patents. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents.
-
Ovid . Epibatidine and pain. Available at: [Link]
-
ResearchGate . Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries | Request PDF. Available at: [Link]
-
Wikipedia . Aza-Diels–Alder reaction. Available at: [Link]
-
Journal of the Chemical Society, Chemical Communications (RSC Publishing) . 7-Azabicyclo[2.2.1]heptane N-imide as an intermediate in the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane and the corresponding benzenesulphonamide. Available at: [Link]
-
Synthetic Communications . An Improved Procedure for the Synthesis of Chiral 2-Aza-Bicyclo[2.2.1]heptane. Available at: [Link]
-
ResearchGate . Rearrangements in Organic Chemistry. Available at: [Link]
-
RSC Publishing . 7-Azabicyclo[2.2.l]heptane N-Imide as an Intermediate in the Thermal Decomposition of N-Amino. Available at: [Link]
-
BIP . Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Available at: [Link]
-
ResearchGate . Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Available at: [Link]
-
MDPI . Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Available at: [Link]
-
ChemRxiv . Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3- diazabicyclo[2.2.1]heptene and. Available at: [Link]
-
PMC . Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). Available at: [Link]
-
The LAIR at East Texas A&M . Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Available at: [Link]
-
Canadian Journal of Chemistry . Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Available at: [Link]
-
Master Organic Chemistry . Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]
-
Audrey Yun Li . Acid-Free Aza Diels−Alder Reaction of Danishefsky's Diene with Imines. Available at: [Link]
-
Chemistry Steps . Formation of Imines and Enamines. Available at: [Link]ines-and-enamines/]([Link])
Sources
- 1. Retro-Diels-Alder reaction: possible involvement in the metabolic activation of 7-oxabicyclo[2.2.1]hepta-2(3),5(6)-diene-2,3-dicarboxylates and a phosphonate analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 5. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane
Welcome to the technical support center for the synthesis of 6,6-difluoro-2-azabicyclo[2.2.1]heptane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The unique conformational rigidity of the 2-azabicyclo[2.2.1]heptane scaffold makes it a valuable pharmacophore in medicinal chemistry, and the introduction of a gem-difluoro group at the C6 position can significantly enhance a molecule's metabolic stability and binding affinity.[1] This guide provides in-depth, field-proven insights to ensure the successful synthesis of this important building block.
I. Core Synthesis Workflow
The most common and direct route to N-protected 6,6-difluoro-2-azabicyclo[2.2.1]heptane involves the deoxofluorination of the corresponding N-protected 2-azabicyclo[2.2.1]heptan-6-one.[1] The workflow is generally a two-stage process: synthesis of the ketone precursor, followed by the critical deoxofluorination step.
Caption: General workflow for the synthesis of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane.
II. Troubleshooting Guide: The Deoxofluorination Step
This section addresses common issues encountered during the conversion of N-Boc-2-azabicyclo[2.2.1]heptan-6-one to its gem-difluoro derivative.
Q1: My yield is consistently low, or I'm getting no product at all. What are the likely causes?
A1: Low or no yield in a deoxofluorination reaction can stem from several factors, primarily related to reagent quality, reaction setup, and temperature control.
-
Reagent Inactivity:
-
Causality: Deoxofluorinating reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor are highly sensitive to moisture. Contamination with water will rapidly decompose the reagent, forming hydrogen fluoride (HF) and other byproducts, rendering it ineffective for the desired transformation.[2]
-
Solution:
-
Always use freshly opened or properly stored (under inert atmosphere, refrigerated) fluorinating reagents.
-
Ensure all glassware is rigorously oven-dried or flame-dried before use.
-
Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Use anhydrous solvents. Dichloromethane (DCM) is a common choice and should be dried over a suitable agent like CaH₂.
-
-
-
Insufficient Reagent Stoichiometry:
-
Causality: While the theoretical stoichiometry is 2 equivalents of the fluorinating agent to 1 equivalent of the ketone, side reactions and minor decomposition often necessitate an excess of the fluorinating agent.
-
Solution: Start with at least 2.5-3.0 equivalents of DAST or Deoxo-Fluor. If the reaction remains sluggish, a small additional charge of the reagent can be added, but be mindful of the increased difficulty in purification.
-
-
Inadequate Temperature Control:
-
Causality: The reaction of ketones with DAST is typically conducted at 0 °C to room temperature.[3] If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessive temperatures can lead to rapid reagent decomposition and an increase in side products.
-
Solution: Begin the addition of the fluorinating agent at -78 °C (dry ice/acetone bath) and then allow the reaction to slowly warm to 0 °C or room temperature. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to track the consumption of the starting material.
-
Q2: My reaction is producing a significant amount of a non-polar byproduct that runs high on the TLC plate. What is it and how can I prevent it?
A2: The most likely non-polar byproduct is an elimination product, a vinyl fluoride, or a rearranged species.
-
Elimination and Vinyl Fluoride Formation:
-
Causality: Deoxofluorination proceeds through a carbocation-like intermediate. For enolizable ketones, deprotonation of this intermediate can compete with fluoride attack, leading to the formation of a vinyl fluoride.[4] Elimination to form an olefinic byproduct is also a known side reaction with DAST.[5]
-
Solution:
-
Lower the Temperature: Running the reaction at a consistently low temperature (e.g., maintaining it at 0 °C) can disfavor the elimination pathway, which often has a higher activation energy.
-
Use a More Stable Reagent: Newer generation fluorinating agents like XtalFluor-E or PyFluor (in combination with a non-nucleophilic base like DBU) are often more selective and can reduce elimination byproducts.[6]
-
-
-
Carbocation Rearrangement:
-
Causality: The bicyclic framework of the starting material is strained. The formation of a carbocation intermediate can trigger a Wagner-Meerwein rearrangement to a more stable carbocation before fluoride attack can occur.[3]
-
Solution: This is an inherent reactivity challenge. Using milder, more selective fluorinating agents that proceed with less SN1-character can sometimes mitigate this. If rearrangement is a persistent issue, a redesign of the synthetic route may be necessary.
-
Q3: I've successfully formed the product, but purification is proving difficult. How should I approach it?
A3: Purification requires removing unreacted starting material, excess fluorinating agent byproducts, and any organic side products.
-
Work-up Procedure:
-
Causality: The reaction must be carefully quenched to neutralize corrosive HF and hydrolyze reactive sulfur-containing byproducts.
-
Solution:
-
Slowly and carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This should be done in a well-ventilated fume hood, as HF gas can be liberated.
-
Allow the mixture to stir until gas evolution ceases.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
-
Chromatography:
-
Causality: The polarity difference between the starting ketone and the difluorinated product is often sufficient for separation by column chromatography.
-
Solution: Use silica gel chromatography with a gradient of ethyl acetate in hexanes. The less polar difluorinated product will typically elute before the more polar starting ketone. A typical starting gradient might be 5% ethyl acetate in hexanes, gradually increasing to 20-30%.
-
Q4: How do I confirm that I have synthesized the correct product?
A4: Confirmation requires spectroscopic analysis, primarily NMR.
-
¹⁹F NMR: This is the most definitive technique. The product should show a characteristic signal for the gem-difluoro group. For a similar compound, (6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)(phenyl)methanone, the two fluorine atoms are diastereotopic and appear as two distinct doublets in the range of δ -127 to -154 ppm, with a large geminal coupling constant (J ≈ 157-160 Hz).[7]
-
¹H NMR: The disappearance of the signals corresponding to the protons adjacent to the carbonyl group in the starting material and the appearance of new, more complex multiplets for the protons adjacent to the CF₂ group is a key indicator.
-
¹³C NMR: The most telling change will be the disappearance of the carbonyl signal (δ ≈ 206-212 ppm) and the appearance of a new signal for the CF₂ carbon.[8] This carbon will appear as a triplet due to coupling with the two fluorine atoms, typically in the range of δ 113-131 ppm with a large C-F coupling constant (J ≈ 244-296 Hz).[7]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.
III. Frequently Asked Questions (FAQs)
Q: Is DAST the only option for this reaction? Are there safer alternatives?
A: No, DAST is not the only option. Due to its thermal instability and potential for explosive decomposition, several safer alternatives have been developed.[7]
-
Deoxo-Fluor: More thermally stable than DAST and often used as a direct replacement.
-
XtalFluor-E and XtalFluor-M: These are crystalline solids that are easier to handle and significantly more stable than DAST, making them excellent choices for improving safety, especially at a larger scale.
-
PyFluor: A low-cost and stable reagent that is used in combination with a strong, non-nucleophilic base (like DBU) and can offer high selectivity, minimizing elimination byproducts.[6]
| Reagent | Key Advantages | Key Disadvantages |
| DAST | Widely used, well-documented | Thermally unstable, potential for explosion, moisture sensitive |
| Deoxo-Fluor | More thermally stable than DAST | Moisture sensitive, can be expensive |
| XtalFluor | Crystalline solid, high thermal stability, easy to handle | Higher cost |
| PyFluor/DBU | Low cost, high stability, often high selectivity | Requires a base, may not be suitable for base-sensitive substrates |
Q: What is the best way to protect the nitrogen on the bicyclic ring during fluorination?
A: The tert-butyloxycarbonyl (Boc) group is an excellent choice and is commonly used.[1] It is stable to the neutral or slightly acidic conditions of the DAST reaction and can be easily removed later under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) without affecting the gem-difluoro group.
Q: Can I perform this reaction on a large scale?
A: Scaling up reactions with DAST is strongly discouraged due to safety concerns. For multigram or pilot-plant scale, it is imperative to switch to a more thermally stable reagent like Deoxo-Fluor or, preferably, one of the crystalline XtalFluor reagents. Always perform a thorough safety assessment and consider engineering controls before attempting this reaction on a large scale.
IV. Experimental Protocols
Protocol 1: Synthesis of N-Boc-2-azabicyclo[2.2.1]heptan-6-one (Precursor)
This is a representative protocol based on established methods for similar bicyclic ketones.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. diva-portal.org [diva-portal.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: 6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride
Welcome to the technical support guide for 6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride (CAS: 2055840-65-6). This document is intended for researchers, medicinal chemists, and drug development professionals. Here, we address common questions and troubleshooting scenarios related to the handling and stability of this compound in solution, providing both theoretical insights and practical, field-proven protocols.
Section 1: Frequently Asked Questions (FAQs) - Core Compound Properties
This section covers foundational knowledge essential for successfully working with this fluorinated bicyclic amine.
Question: What are the key physicochemical properties of this compound that I should be aware of before starting my experiments?
Answer: Understanding the core properties is crucial for experimental design. The 2-azabicyclo[2.2.1]heptane core provides a rigid, three-dimensional scaffold, which is highly desirable in drug design for improving binding affinity and selectivity[1]. The introduction of the gem-difluoro group at the C6 position significantly modulates its electronic and physical properties:
-
Basicity (pKa): The two fluorine atoms are strongly electron-withdrawing. This inductive effect stabilizes the protonated (ammonium) form of the amine, making it less likely to deprotonate. Consequently, gem-difluorination is expected to decrease the basicity of the nitrogen atom. Studies on similar gem-difluorinated bicyclic amines show a decrease in pKa values by 0.3 - 0.5 units compared to their non-fluorinated analogs[2][3]. This lower basicity can influence buffer selection and interactions in physiological systems.
-
Lipophilicity (LogP): The impact of fluorination on lipophilicity is complex and depends on the overall molecular structure[2][4]. While highly fluorinated motifs can increase lipophilicity, studies on related difluorinated bicyclic systems have shown that LogP values can sometimes decrease[3]. This is influenced by the spatial orientation of the C-F bonds relative to neighboring C-H bonds[2]. It is advisable to experimentally determine the LogP for your specific application.
-
Form: The compound is supplied as a hydrochloride salt. This salt form generally enhances thermal stability and improves aqueous solubility compared to the freebase[5].
Question: What are the recommended solvents for dissolving this compound?
Answer: As a hydrochloride salt, the compound exhibits good solubility in polar protic solvents. For initial experiments, we recommend the following:
-
Primary Solvents: Deionized water, Methanol (MeOH), Ethanol (EtOH).
-
Secondary Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).
Always start with a small quantity to perform solubility tests. If using organic solvents for a reaction, be aware that the hydrochloride salt may have limited solubility in apolar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) unless a base is used to generate the free amine in situ.
Question: How should I store the solid compound and its prepared solutions to ensure maximum stability?
Answer: Proper storage is critical to prevent degradation.
-
Solid Form: Store the solid hydrochloride salt in a tightly sealed container at 2-8°C, protected from light and moisture. The salt form is generally stable under these conditions[5].
-
Solutions: For aqueous or alcoholic stock solutions, we recommend the following:
-
Store at -20°C or -80°C for long-term storage (weeks to months).
-
For short-term use (days), storage at 2-8°C is acceptable.
-
Avoid repeated freeze-thaw cycles, which can degrade the compound. We advise aliquoting stock solutions into single-use vials.
-
Section 2: Troubleshooting Guide - Common Stability Issues
This section addresses specific problems you might encounter during your experiments.
Question: I'm observing unexpected new peaks in my HPLC/LC-MS analysis after leaving my compound in solution. What are the likely degradation pathways?
Answer: While the C-F bonds are highly stable and resistant to hydrolysis, and the bicyclic core is robust, degradation can still occur under certain conditions. The most likely points of instability are the nitrogen atom and potential reactions influenced by solution pH or contaminants.
-
Oxidation: The secondary amine is susceptible to oxidation, especially in the presence of trace metal ions, oxygen, or oxidizing agents. This could lead to the formation of the corresponding N-oxide or other oxidative degradation products.
-
Reactivity of the Free Base: If the solution is buffered at a pH significantly above the compound's pKa, the free base concentration will be higher. The free amine is more nucleophilic and potentially more reactive than its protonated salt form.
To confirm degradation, it is best practice to perform a forced degradation study, which will help identify potential degradants under stressed conditions[6].
dot
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Aliquot the stock solution for each stress condition. A control sample, protected from light and stored at 2-8°C, should be prepared simultaneously.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to an aliquot. Keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution and a sample of the solid powder at 80°C for 48 hours in a calibrated oven.
-
Photostability: Expose an aliquot in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Quenching:
-
For acid/base samples, neutralize by adding an equimolar amount of base/acid.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase for analysis.
-
-
Analysis: Analyze all samples, including the control, using a validated stability-indicating HPLC method, preferably with both UV and Mass Spectrometric (MS) detection.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Aim for 5-20% degradation of the parent compound. Assess peak purity and perform mass balance calculations to ensure all degradants are accounted for.[7]
Section 4: Data Summary & Advanced Insights
To provide a clearer picture, the expected impact of the gem-difluoro group on the physicochemical properties of the 2-azabicyclo[2.2.1]heptane core is summarized below, based on data from related structures.
| Property | Non-Fluorinated Analog | gem-Difluorinated Analog | Rationale & Reference |
| pKa | ~10.5 - 11.0 | ~10.0 - 10.7 | The inductive effect of the CF₂ group decreases the basicity of the amine. [2][3] |
| LogP | Varies | Varies (may decrease) | The effect is complex and depends on intramolecular interactions. [2][3][4] |
| Chemical Stability | Generally high | Expected to be high or higher | C-F bonds are very strong; the electron-withdrawing effect may further stabilize the ring system. |
This guide provides a comprehensive starting point for your work with this compound. For further, application-specific questions, please do not hesitate to contact our technical support team.
References
-
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ResearchGate. Available at: [Link]
-
Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. Available at: [Link]
-
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv, Cambridge Open Engage. Available at: [Link]
-
Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]
-
Nitrogen Inversion Barrier of 2-Methyl-2-azabicyclo[2.2.1]heptane. The Role of Torsional Strain in Pyramidal Inversion. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. Available at: [Link]
-
Computational study of the structure and properties of bicyclo[3.1.1]heptane derivatives for new high-energy density compounds with low impact sensitivity. PubMed. Available at: [Link]
-
Enzymatic synthesis of fluorinated compounds. PubMed Central. Available at: [Link]
-
Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks. ResearchGate. Available at: [Link]
- Safety Data Sheet for this compound. Generic Supplier.
-
Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
-
Synthesis Report on Understanding Side-Chain Fluorinated Polymers and Their Life Cycle. OECD. Available at: [Link]
-
Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. University of Padua Institutional Archive. Available at: [Link]
-
Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. ResearchGate. Available at: [Link]
-
Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PubMed Central. Available at: [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Available at: [Link]
-
Top 30 papers published in the topic of Forced degradation in 2025. SciSpace. Available at: [Link]
-
Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ResearchGate. Available at: [Link]
-
Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. ResearchGate. Available at: [Link]
-
Ring-opening fluorination of bicyclic azaarenes. PubMed Central. Available at: [Link]
-
Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry. Available at: [Link]
-
Hydrolysis of trialkoxysilanes catalysed by the fluoride anion. Nucleophilic vs. basic catalysis. New Journal of Chemistry. Available at: [Link]
-
Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PubMed Central. Available at: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. Available at: [Link]
- 4-azatricyclo[2.2.1.02,6]heptanes as New Potent Muscarinic M1 Agonists. Journal Article.
-
2-Azabicyclo[2.2.1]heptane hydrochloride. PubChem. Available at: [Link]
-
Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. Available at: [Link]
-
Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. MDPI. Available at: [Link]
- SynOpen Journal Publication. Thieme. (Note: This is a general reference to a journal where related chemistry might be published, specific article details are not provided in the search result).
- Substituted 2-aza-bicyclo[2.2.1]heptane-3carboxylic acid (benzyl-cyano-methyl)-amides inhibitors of Cathepsin C. Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2-Azabicyclo[2.2.1]heptane-5-carbonitrile Hydrochloride [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Troubleshooting DAST and Deoxo-Fluor Reactions on Bicyclic Ketones
Welcome to the technical support center for troubleshooting challenging fluorination reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, for the conversion of bicyclic ketones to their corresponding gem-difluorides. The unique steric and electronic properties of bicyclic systems often lead to unexpected outcomes. This resource provides in-depth, experience-driven advice to navigate these complexities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of DAST and Deoxo-Fluor for the fluorination of bicyclic ketones.
Q1: My fluorination reaction on a bicyclic ketone is resulting in low to no yield of the desired gem-difluoride. What are the primary factors to investigate?
A: Low or no yield in these reactions with challenging substrates like bicyclic ketones can typically be traced back to a few critical parameters:
-
Reagent Quality and Handling: Both DAST and Deoxo-Fluor are highly sensitive to moisture.[1][2] Any contamination with water will rapidly decompose the reagent, forming hydrogen fluoride (HF) and reducing its efficacy.[1][2] Always use freshly opened reagents or those stored under strictly anhydrous conditions.
-
Reaction Temperature: These reactions are highly temperature-sensitive.[3] For sterically hindered bicyclic ketones, a higher activation energy is often required. However, exceeding the thermal stability limit of the reagent (especially DAST) can lead to decomposition and the formation of byproducts.[3][4]
-
Steric Hindrance: Bicyclic systems can present significant steric hindrance around the carbonyl group, impeding the approach of the fluorinating agent. This can dramatically slow down the reaction rate or prevent the reaction from proceeding altogether.
-
Solvent Choice: The choice of solvent can influence the solubility of the substrate and the reactivity of the fluorinating agent. Anhydrous dichloromethane (DCM) is a common choice, but for particularly stubborn reactions, other anhydrous, non-polar solvents may be explored.[5]
Q2: I am observing significant formation of an elimination byproduct (a vinyl fluoride) instead of the desired gem-difluoride. How can this be minimized?
A: The formation of vinyl fluorides is a common side reaction, particularly with enolizable ketones.[6] This occurs when the intermediate carbocation is deprotonated. To minimize this:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., starting at -78°C and slowly warming) can favor the nucleophilic substitution pathway over elimination.[5]
-
Choice of Fluorinating Agent: In some cases, Deoxo-Fluor may offer better selectivity and reduced elimination byproducts compared to DAST due to its slightly different reactivity profile and thermal stability.[7][8]
-
Avoid Protic Contaminants: Any trace amounts of water or other protic species can facilitate the elimination pathway. Ensure all reagents and solvents are rigorously dried.
Q3: My reaction has resulted in a rearranged product. What causes this and how can it be prevented?
A: Rearrangements, such as Wagner-Meerwein or pinacol-type rearrangements, are indicative of a carbocationic intermediate in the reaction mechanism.[6][9] DAST and Deoxo-Fluor reactions can proceed through pathways with significant carbocationic character, especially with substrates that can form stabilized carbocations. Bicyclic systems, with their rigid frameworks, can be particularly prone to rearrangements to relieve ring strain.
To mitigate rearrangements:
-
Use a Milder Reagent: If possible, explore less acidic fluorinating agents. However, with ketones, DAST and Deoxo-Fluor are standard choices.
-
Control the Temperature: As with elimination, lower temperatures can sometimes disfavor rearrangement pathways.
-
Consider Substrate Modification: If rearrangement is a persistent issue, it may be necessary to redesign the substrate to disfavor the formation of the rearranged carbocation.
Q4: What are the key safety precautions when working with DAST and Deoxo-Fluor?
A: Both reagents are hazardous and must be handled with extreme care in a well-ventilated fume hood.[10]
-
DAST's Thermal Instability: DAST can decompose explosively when heated above 50°C.[1] Reactions should never be heated above this temperature.
-
Reaction with Water: Both reagents react violently with water to produce highly corrosive and toxic hydrogen fluoride (HF) gas.[1][11] All glassware must be scrupulously dried, and reactions must be run under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, and gloves resistant to HF (e.g., neoprene or nitrile).[10]
-
Quenching: Reactions should be quenched carefully by slowly adding the reaction mixture to a cooled, stirred solution of a weak base, such as saturated aqueous sodium bicarbonate.[5]
Section 2: Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific experimental issues.
Guide 1: Low Conversion of the Bicyclic Ketone
If you are experiencing low conversion of your starting material, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction conversion.
In-Depth Analysis:
-
Reagent Integrity: The importance of using high-quality, anhydrous DAST or Deoxo-Fluor cannot be overstated. Exposure to atmospheric moisture is a primary cause of reaction failure.
-
Temperature Optimization: While DAST reactions are often initiated at low temperatures (-78°C or 0°C) and allowed to warm to room temperature, some hindered ketones may require gentle heating.[3][7] Deoxo-Fluor is more thermally stable than DAST, making it a better choice if heating is necessary.[7][11] However, for safety, the reaction temperature should be carefully controlled.[12]
-
Stoichiometry: For challenging substrates, an excess of the fluorinating agent is often required.[11] Increasing the equivalents of DAST or Deoxo-Fluor can help drive the reaction to completion.
-
Reaction Time: The fluorination of sterically hindered bicyclic ketones can be slow. Monitor the reaction progress over an extended period before concluding that it has failed.
Guide 2: Formation of Undesired Byproducts
The formation of byproducts such as vinyl fluorides or rearranged products requires a different set of corrective actions.
Caption: Troubleshooting workflow for byproduct formation.
In-Depth Analysis:
-
Temperature Control: Byproduct formation is often kinetically controlled. By lowering the reaction temperature, you can favor the thermodynamically preferred product, which is often the desired gem-difluoride.[5]
-
Reagent Choice: Deoxo-Fluor is sometimes reported to give cleaner reactions with fewer elimination byproducts than DAST.[8] More modern reagents like XtalFluor-E and XtalFluor-M are crystalline, more thermally stable, and may also offer improved selectivity in some cases.[8][13]
-
Solvent Polarity: The polarity of the solvent can influence the stability of the carbocationic intermediate. In some instances, a less polar solvent may disfavor elimination and rearrangement pathways.
Section 3: Comparative Data and Protocols
Reagent Comparison
| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) |
| Appearance | Pale yellow liquid[1] | Clear yellow liquid[14] |
| Thermal Stability | Decomposes explosively >50°C[1] | More thermally stable than DAST[7][11] |
| Common Use | Conversion of alcohols to fluorides, and aldehydes/ketones to gem-difluorides[1][15] | Similar to DAST, often with better yields and fewer byproducts[7][16] |
| Handling | Highly moisture-sensitive, reacts violently with water[1][2] | Highly moisture-sensitive, reacts violently with water[11] |
Standard Experimental Protocol for Fluorination of a Bicyclic Ketone
This protocol is a general starting point and should be optimized for your specific substrate.
Materials:
-
Bicyclic ketone (1.0 eq.)
-
Deoxo-Fluor (1.5 - 3.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the bicyclic ketone to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the ketone in anhydrous DCM (approximately 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath. For sensitive substrates, cool to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Add Deoxo-Fluor dropwise to the stirred solution over 5-10 minutes.
-
Reaction: Allow the reaction to stir at the initial temperature for 30 minutes, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Carefully and slowly add the reaction mixture to a separate flask containing a vigorously stirred, cooled (0°C) saturated aqueous solution of NaHCO₃. Caution: This will generate gas; ensure adequate ventilation and perform the addition slowly.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Diethylaminosulfur Trifluoride (DAST): A Comprehensive Overview.
-
MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from [Link]
-
ResearchGate. (n.d.). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis | Request PDF. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (n.d.).
- Scilit. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- ChemicalBook. (n.d.). DAST(38078-09-0)MSDS Melting Point Boiling Density Storage Transport.
- Benchchem. (n.d.). A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs.
-
OpenOChem Learn. (n.d.). DAST. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.).
-
Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]
- ACS Publications. (2014). Late-Stage Fluorination: From Fundamentals to Application | Organic Process Research & Development.
- ResearchGate. (n.d.). ChemInform Abstract: The Use of Diethylaminosulfur Trifluoride (DAST)
- Benchchem. (n.d.).
-
Cheshire Organics. (n.d.). DAST. Retrieved from [Link]
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
- ResearchGate. (n.d.). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. | Request PDF.
- Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST).
- Organic Chemistry Portal. (n.d.). [Bis(2-methoxyethyl)
- Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Enamine. (n.d.). DAST.
- Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
- Common Conditions. (n.d.). Ketone to Difluoro.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - Diethylaminosulfur trifluoride.
- American Chemical Society. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.
- SCI. (n.d.). Simpler fluorine chemistry.
- Thieme. (n.d.). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes.
- ACS Publications. (2020).
- Enamine. (n.d.). Deoxofluor.
- Merck Millipore. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).
Sources
- 1. nbinno.com [nbinno.com]
- 2. cheshireorganics.com [cheshireorganics.com]
- 3. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 7. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DAST - Enamine [enamine.net]
- 10. DAST(38078-09-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Simpler fluorine chemistry [soci.org]
- 14. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 15. DAST | OpenOChem Learn [learn.openochem.org]
- 16. Deoxofluor - Enamine [enamine.net]
Technical Support Center: Protecting Group Strategies for the 2-Azabicyclo[2.2.1]heptane Scaffold
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.1]heptane scaffold is a key structural motif in a wide range of biologically active compounds and a valuable building block in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional orientation for substituents, making it an attractive scaffold for the design of novel therapeutics. However, the secondary amine within this framework presents a significant synthetic challenge, often requiring protection to ensure selective functionalization at other positions. This guide provides in-depth technical support on the selection, application, and removal of protecting groups for the 2-azabicyclo[2.2.1]heptane core, along with troubleshooting advice for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is protecting the nitrogen on the 2-azabicyclo[2.2.1]heptane scaffold necessary?
The secondary amine in the 2-azabicyclo[2.2.1]heptane scaffold is nucleophilic and can react with a variety of electrophilic reagents. This can lead to undesired side reactions and a complex mixture of products. Protecting the nitrogen atom masks its nucleophilicity, allowing for selective reactions to be carried out elsewhere on the scaffold. Furthermore, the choice of protecting group can influence the stereochemical outcome of subsequent reactions due to its steric bulk.[1][2]
Q2: What are the most common protecting groups for the 2-azabicyclo[2.2.1]heptane nitrogen?
The most frequently employed protecting groups for this scaffold are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn) groups. The choice among these depends on the overall synthetic strategy, particularly the compatibility with reagents and conditions used in subsequent steps.
-
tert-Butoxycarbonyl (Boc): This is often the protecting group of choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.[3][4]
-
Benzyloxycarbonyl (Cbz): The Cbz group is also widely used and is typically removed by catalytic hydrogenation, which is a mild and effective method.[1][5][6]
-
Benzyl (Bn): Similar to Cbz, the benzyl group is removed by hydrogenolysis. It can also be cleaved under certain oxidative conditions.[7][8]
Q3: What is "orthogonal protection" and why is it important for this scaffold?
Orthogonal protection refers to the use of multiple protecting groups in a molecule that can be removed under different conditions without affecting each other. This strategy is crucial when multiple functional groups in a 2-azabicyclo[2.2.1]heptane derivative require protection. For example, one might use a Boc group for the nitrogen and a silyl ether for a hydroxyl group. The silyl ether can be removed with fluoride ions without affecting the Boc group, and the Boc group can be removed with acid without cleaving the silyl ether.[1] This allows for the selective deprotection and functionalization of different parts of the molecule.
Troubleshooting Guides
This section addresses specific problems that may arise during the protection and deprotection of the 2-azabicyclo[2.2.1]heptane scaffold.
Issue 1: Incomplete Boc Protection
Symptoms:
-
The reaction stalls, and TLC/LC-MS analysis shows the presence of both starting material and the desired Boc-protected product.
-
Formation of side products is observed.
Possible Causes & Solutions:
-
Insufficient Reagent: The stoichiometry of di-tert-butyl dicarbonate (Boc)₂O may be insufficient.
-
Solution: Increase the equivalents of (Boc)₂O to 1.2-1.5 equivalents.
-
-
Inadequate Base: The base used may not be strong enough to deprotonate the amine effectively, or it may be sterically hindered.
-
Solution: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For sterically hindered substrates, a stronger base like sodium hexamethyldisilazide (NaHMDS) may be necessary, but use with caution to avoid side reactions.
-
-
Solvent Effects: The reaction solvent may not be optimal for the solubility of the reactants.
-
Solution: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. If solubility is an issue, consider a co-solvent system.
-
Workflow for Troubleshooting Incomplete Boc Protection:
Caption: Troubleshooting workflow for incomplete Boc protection.
Issue 2: Difficult Cbz Deprotection
Symptoms:
-
The hydrogenation reaction is sluggish or incomplete, even after extended reaction times or increased catalyst loading.
-
TLC/LC-MS analysis shows the presence of the Cbz-protected starting material.
Possible Causes & Solutions:
-
Catalyst Poisoning: The catalyst (e.g., Palladium on carbon, Pd/C) can be poisoned by sulfur-containing compounds or other impurities.
-
Solution: Ensure all reagents and solvents are of high purity. If catalyst poisoning is suspected, the starting material may need to be purified before the deprotection step.
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for the reaction to proceed at a reasonable rate.
-
Solution: Increase the hydrogen pressure using a Parr hydrogenator or a similar apparatus. Pressures of 40-50 psi are often effective.
-
-
Steric Hindrance: The Cbz group may be sterically hindered, making it difficult for it to access the catalyst surface.
-
Solution: Consider using a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more active. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene may be more effective.
-
Comparative Deprotection Conditions for Cbz Group:
| Condition | Reagents | Typical Temperature | Pressure | Notes |
| Standard Hydrogenation | H₂, 10% Pd/C | Room Temperature | Atmospheric | May be slow for hindered substrates. |
| High-Pressure Hydrogenation | H₂, 10% Pd/C | Room Temperature | 40-50 psi | Generally faster and more efficient. |
| Transfer Hydrogenation | Ammonium formate, 10% Pd/C | Reflux | Atmospheric | Good for substrates sensitive to high pressure. |
| Pearlman's Catalyst | H₂, Pd(OH)₂/C | Room Temperature | Atmospheric | Often more active than Pd/C. |
Issue 3: Ring-Opening or Rearrangement During Deprotection
Symptoms:
-
Formation of unexpected products with different molecular weights or fragmentation patterns in MS analysis.
-
NMR analysis indicates a loss of the bicyclic scaffold integrity.
Possible Causes & Solutions:
-
Harsh Acidic Conditions: Strong acids used for Boc deprotection (e.g., neat TFA) can sometimes lead to ring-opening or rearrangement, especially if the scaffold is substituted with activating groups.[9]
-
Neighboring Group Participation: Certain substituents on the bicyclic ring can participate in the reaction, leading to rearrangements.[8]
-
Solution: This is a more complex issue that may require a redesign of the synthetic route. Choosing a protecting group that can be removed under neutral conditions (e.g., Cbz or Bn via hydrogenation) can circumvent this problem.
-
Decision Tree for Deprotection Strategy:
Caption: Decision-making for nitrogen deprotection.
Experimental Protocols
Protocol 1: Boc Protection of 2-Azabicyclo[2.2.1]heptane
Materials:
-
2-Azabicyclo[2.2.1]heptane hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-azabicyclo[2.2.1]heptane hydrochloride (1.0 eq) in DCM, add TEA (2.2 eq) and stir at room temperature for 15 minutes.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc-2-azabicyclo[2.2.1]heptane.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenation
Materials:
-
N-Cbz-2-azabicyclo[2.2.1]heptane derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-Cbz-2-azabicyclo[2.2.1]heptane derivative (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
References
-
BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of (−)-epibatidine. Retrieved from [Link]
-
MDPI. (2019). Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction. Retrieved from [Link]
-
NPTEL IIT Bombay. (2022, September 9). Lecture 39: Total synthesis of Epibatidine(Trost& Evans) [Video]. YouTube. Retrieved from [Link]
-
Carroll, F. I., et al. (2014). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. PMC. Retrieved from [Link]
-
Ley, S. V., et al. (2002). Synthesis of the potent analgesic compound (±)-epibatidine using an orchestrated multi-step sequence of polymer supported reagents. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
- Google. (n.d.). common side products in the synthesis of 2-(2-Azabicyclo[2.2.1....
-
ARKIVOC. (n.d.). Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane scaffolds. Retrieved from [Link]
- Google Patents. (n.d.). WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents.
-
American Chemical Society. (n.d.). Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. Retrieved from [Link]
-
Allen, A. R., Tharp, A. E., & Stephenson, C. R. J. (n.d.). A formal (3+2) cycloaddition strategy toward 2-azanorbornanes. ChemRxiv. Retrieved from [Link]
- Google Patents. (n.d.). EP0828740B1 - 2-azabicyclo[2.2.1]heptane derivatives, preparation and application thereof.
-
Evans, D. A., Scheidt, K. A., & Downey, C. W. (2001). Synthesis of (-)-epibatidine. Organic Letters, 3(19), 3009–3012. Retrieved from [Link]
-
J-Stage. (n.d.). Electrochemical Characterization of a Novel Organoelectrocatalyst, 7-Azabicyclo[2.2.1]heptan-7-ol (ABHOL), and Its Application to Electrochemical Sensors. Retrieved from [Link]
-
arkat usa. (n.d.). Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. Retrieved from [Link]
-
Chinese Chemical Letters. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Retrieved from [Link]
- Google Patents. (n.d.). OA17457A - Substituted 2-aza-bicyclo[2.2.1]heptane-3carboxylic acid (benzyl-cyano-methyl)-amides inhibitors of Cathepsin C..
- Google Patents. (n.d.). CA2903569A1 - Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides and their use as inhibitors of cathepsin c.
-
J-Stage. (n.d.). 2-Azanorbornane-Based Amino Amide Organocatalysts for Asymmetric Michael Addition of β-Keto Esters with Nitroolefin. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Retrieved from [Link]
-
Malpass, J. R., & White, R. (2004). 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine. The Journal of Organic Chemistry, 69(16), 5328–5334. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Retrieved from [Link]
- Google Patents. (n.d.). US5631383A - Derivatives of 2-azabicyclo[2.2.1]heptane, their preparation and their application.
-
ResearchGate. (n.d.). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 7-Azabicyclo[2.2.1]heptane as a Unique and Effective Dialkylamino Auxochrome Moiety: Demonstration in a Fluorescent Rhodamine Dye. Retrieved from [Link]
-
SynOpen. (2024). Synthesis of CHF2O-Derivatives of Saturated N-Heterocycles. Retrieved from [Link]
-
MDPI. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. Retrieved from [Link]
-
PubMed. (n.d.). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Retrieved from [Link]
-
ResearchGate. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Retrieved from [Link]
-
Semantic Scholar. (2020). Synthetic studies toward longeracemine: a SmI2-mediated spirocyclization and rearrangement cascade to construct the 2-azabicyclo. Retrieved from [Link]
Sources
- 1. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 2. mdpi.com [mdpi.com]
- 3. Buy Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid | 1627973-07-2 [smolecule.com]
- 4. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. html.rhhz.net [html.rhhz.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
Technical Support Center: Chiral Separation of 2-Azabicyclo[2.2.1]heptane Enantiomers
Welcome to the technical support center for the chiral separation of 2-azabicyclo[2.2.1]heptane enantiomers. This bicyclic scaffold is a critical structural motif in modern pharmaceuticals and catalysts, making enantiomeric purity analysis a crucial step in research and development.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to overcome common challenges.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the workhorse for the enantioseparation of 2-azabicyclo[2.2.1]heptane derivatives due to its versatility and the wide variety of commercially available chiral stationary phases (CSPs).[3][4] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for a broad range of racemates, including nitrogen heterocycles.[5][6]
Troubleshooting & FAQs: HPLC
Question: I am seeing poor or no resolution between my 2-azabicyclo[2.2.1]heptane enantiomers on a polysaccharide-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H). What should I try first?
Answer: This is a common starting point in method development. Poor resolution is typically an issue of suboptimal mobile phase composition or an inappropriate choice of stationary phase. The key is to systematically modify parameters to enhance the differential interactions between your enantiomers and the CSP.
-
Causality: The separation mechanism on polysaccharide CSPs relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.[7][8] For a basic amine like the 2-azabicyclo[2.2.1]heptane core, these interactions are highly sensitive to the mobile phase environment.
-
Troubleshooting Workflow:
dot graph "Troubleshooting_HPLC_Resolution" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Poor or No Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMobilePhase [label="Step 1: Modify Mobile Phase\n(Isocratic)", fillcolor="#FBBC05", fontcolor="#202124"]; ChangeAlcohol [label="A) Change Alcohol Modifier\n(IPA vs. EtOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddAdditive [label="B) Adjust Basic Additive\n(0.1% DEA, TEA, or Butylamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckTemp [label="Step 2: Adjust Temperature\n(e.g., 15°C, 25°C, 40°C)", fillcolor="#FBBC05", fontcolor="#202124"]; ChangeColumn [label="Step 3: Screen Different CSPs", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Resolution Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckMobilePhase; CheckMobilePhase -> ChangeAlcohol [label="No Improvement"]; ChangeAlcohol -> AddAdditive [label="No Improvement"]; AddAdditive -> CheckTemp [label="No Improvement"]; CheckTemp -> ChangeColumn [label="No Improvement"];
ChangeAlcohol -> Success [label="Improvement"]; AddAdditive -> Success [label="Improvement"]; CheckTemp -> Success [label="Improvement"]; ChangeColumn -> Success [label="Improvement"]; }
Caption: Logical workflow for troubleshooting poor HPLC resolution.
-
Change the Alcohol Modifier: The type of alcohol used as a polar modifier in the normal phase can dramatically alter selectivity. If you are using n-hexane/isopropanol (IPA), switch to n-hexane/ethanol (EtOH) or vice-versa. Ethanol can form different hydrogen bonds with the analyte and CSP compared to IPA, often leading to significant changes in resolution.[9]
-
Optimize the Basic Additive: As a bicyclic amine, your analyte is basic. Unwanted interactions with residual acidic silanol groups on the silica support can cause severe peak tailing and poor resolution. Adding a small amount (0.1%) of a basic additive like diethylamine (DEA), triethylamine (TEA), or butylamine (BA) to the mobile phase is critical.[5] This masks the silanols and improves peak shape. Sometimes, switching the type of amine additive can also impact selectivity.
-
Vary the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[10] Running the separation at sub-ambient (e.g., 15°C) or elevated (e.g., 40°C) temperatures can sometimes increase the energy difference between the transient diastereomeric complexes, enhancing separation. In some cases, temperature changes can even reverse the enantiomer elution order.[11]
-
Screen Different CSPs: If the above steps fail, the selected CSP may not be suitable. A systematic screening approach across different types of polysaccharide columns (e.g., amylose vs. cellulose derivatives) is highly recommended.[5][9]
Question: My chromatogram shows broad, tailing peaks for both enantiomers. What are the likely causes and how can I fix this?
Answer: Peak tailing for basic compounds like 2-azabicyclo[2.2.1]heptane is a classic problem in HPLC. The primary culprits are secondary interactions with the column or issues with the sample solvent.
-
Insufficient Silanol Masking: As mentioned above, the most common cause is the interaction of the basic amine with acidic silanol groups on the silica surface of the CSP.
-
Solution: Ensure you have an appropriate basic additive (0.1-0.2% DEA or TEA) in your mobile phase.[5] If you already do, consider slightly increasing its concentration.
-
-
Sample Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion. The sample solvent effectively acts as a small, potent gradient at the point of injection, leading to band broadening.
-
Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing.
-
Solution: If using an immobilized CSP, you can perform a regeneration flush with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by an alcohol rinse.[12] Crucially, never use these strong solvents on coated CSPs , as they will strip the chiral selector from the support, permanently destroying the column.[13] For coated columns, flush with the strongest compatible solvent, typically 100% IPA or ethanol.[12]
-
Question: I developed a great method on an older column. Now, with a brand new column of the exact same type, the separation is gone. What is happening?
Answer: You are likely experiencing the "additive memory effect."[14] This is a well-documented phenomenon, particularly in chiral separations.
-
Causality: Over time, mobile phase additives (like DEA) can irreversibly adsorb to the stationary phase surface, subtly modifying its properties. Your original method was likely optimized on a column that was "conditioned" by these adsorbed additives. The new column has a pristine surface and therefore exhibits different selectivity.[12][14]
-
Solution:
-
Condition the New Column: Before running your analysis, flush the new column for an extended period (several hours, or even overnight) with a mobile phase containing the additive.[12] This helps to "pre-condition" the surface to mimic the state of the older column.
-
Method Re-optimization: You may need to slightly re-optimize the mobile phase conditions on the new column to regain the desired separation.
-
Best Practice: For this reason, it is always recommended to develop new methods on new, unused columns to ensure the method is robust and transferable.[12]
-
Section 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, offering significant advantages in speed and sustainability. It uses supercritical CO₂, a non-toxic solvent, as the main mobile phase, which dramatically reduces organic solvent consumption.[15] SFC often provides unique selectivity and higher efficiency compared to HPLC.[16]
Troubleshooting & FAQs: SFC
Question: Why should I consider SFC for separating my 2-azabicyclo[2.2.1]heptane enantiomers?
Answer: SFC offers three primary advantages over traditional normal-phase HPLC for this application:
-
Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates without generating excessive backpressure. This translates to significantly faster analysis and equilibration times, increasing throughput.[16][17]
-
Reduced Solvent Consumption: The bulk of the mobile phase is CO₂. The organic co-solvent (modifier) typically makes up only 5-40% of the mobile phase. This drastically cuts down on the purchase and disposal costs of flammable and toxic solvents like hexane.[15][17]
-
Orthogonal Selectivity: SFC can sometimes provide better or different separation selectivity compared to HPLC, even when using the same chiral stationary phase.[16] It is a valuable tool to screen when HPLC methods fail.
Question: How do I select the right co-solvent and additive for separating a basic compound in SFC?
Answer: Mobile phase optimization in SFC is analogous to HPLC but with different components. The key is tuning the polarity and suppressing unwanted interactions.
-
Co-solvents (Modifiers): The most common co-solvent is methanol due to its high polarity, which is needed to elute polar compounds. Ethanol and isopropanol are also frequently used. Screening different alcohols is a primary step in SFC method development.
-
Additives: Just as in normal-phase HPLC, basic additives are crucial for achieving good peak shape for amines. Isopropylamine or diethylamine at concentrations of 0.1-2.0% are commonly used to block active sites on the stationary phase.[18] Interestingly, using a combination of a basic and an acidic additive (e.g., isopropylamine and trifluoroacetic acid) can sometimes generate unique selectivities that are not achievable with either additive alone.[18]
| Parameter | Recommended Starting Conditions for SFC Screening | Rationale |
| Columns | Polysaccharide-based (e.g., Chiralpak IA, IB, IC, AD) | Broad selectivity for a wide range of chiral compounds.[5] |
| Mobile Phase | CO₂ / Methanol | Methanol is a strong, polar modifier effective for eluting polar amines. |
| Gradient | 5% to 40% Methanol over 5-10 minutes | A rapid screening gradient helps to quickly identify promising conditions. |
| Additive | 0.2% Isopropylamine (IPA) or Diethylamine (DEA) | Essential for good peak shape with basic analytes.[18] |
| Back Pressure | 150 bar | Maintains the supercritical state of the mobile phase. |
| Temperature | 40 °C | A common starting temperature for SFC separations. |
Section 3: Chiral Gas Chromatography (GC)
For volatile derivatives of 2-azabicyclo[2.2.1]heptane, chiral GC offers extremely high resolution and sensitivity.[19] The technique almost always requires derivatization of the amine to improve volatility and chromatographic performance.[20]
Troubleshooting & FAQs: GC
Question: Do I need to derivatize my 2-azabicyclo[2.2.1]heptane analyte for chiral GC analysis?
Answer: Yes, almost certainly. Direct injection of free amines like 2-azabicyclo[2.2.1]heptane onto common GC columns results in severe peak tailing due to strong interactions with the stationary phase and any active sites in the system.[20] Derivatization is a critical step to block the polar N-H group, reduce its basicity, and increase volatility.
-
Protocol: Derivatization for GC Analysis
-
Sample Prep: Dissolve ~1 mg of the racemic 2-azabicyclo[2.2.1]heptane derivative in 1 mL of a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate).
-
Reagent Addition: Add a 1.5 to 2-fold molar excess of the derivatizing agent. Common and effective agents for amines include:
-
Reaction: Gently mix and allow the reaction to proceed at room temperature for 15-30 minutes. A gentle warming step (40-50°C) can be used if the reaction is sluggish.
-
Analysis: Directly inject an aliquot of the reaction mixture into the GC system.
-
Question: Which chiral stationary phase is best for my derivatized analyte?
Answer: Cyclodextrin-based CSPs are the most popular and versatile for chiral GC.[19][21]
-
Causality: Derivatized cyclodextrins (e.g., permethylated beta-cyclodextrin) form a chiral cavity. Enantiomers are separated based on the differential stability of the transient inclusion complexes they form with this cavity.[22]
-
Recommendation: A column like a Chirasil-DEX CB (based on permethylated beta-cyclodextrin) is an excellent starting point for a wide range of derivatized chiral compounds, including amines.[19] Amino acid derivative phases, like Chirasil-Val, are also effective but may be more specialized.[21][22]
dot graph "GC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Racemic Amine Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatization [label="Derivatization\n(e.g., with TFAA)", fillcolor="#FBBC05", fontcolor="#202124"]; Injection [label="GC Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Chiral GC Column\n(Cyclodextrin-based CSP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detection [label="Detection (FID/MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Separated Enantiomer Peaks", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Derivatization; Derivatization -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Result; }
Caption: Standard workflow for chiral GC analysis of amines.
Section 4: Other Separation Techniques
While chromatography is dominant, other methods can be valuable for specific applications.
Question: When might I use Chiral Capillary Electrophoresis (CE)?
Answer: Chiral CE is a powerful analytical technique that requires minimal sample and solvent, making it ideal for early-stage research where material is scarce.[23][24] Separation is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte (BGE).[23][25] The enantiomers form transient diastereomeric complexes with the selector, which then migrate at different velocities in the electric field.[26] For 2-azabicyclo[2.2.1]heptane, which is a cation at low pH, using a neutral or negatively charged cyclodextrin (like sulfated β-CD) at an acidic pH (e.g., pH 2.5) is a very effective strategy.[25][27]
Question: Is classical diastereomeric salt crystallization still a relevant method?
Answer: Absolutely, especially for preparative-scale separations. While chromatographic methods are superior for analysis, crystallization is often more cost-effective for isolating large quantities (>100 g) of a single enantiomer.[28] The process involves reacting the racemic base (your 2-azabicyclo[2.2.1]heptane derivative) with an enantiomerically pure chiral acid (a resolving agent) like tartaric acid or mandelic acid.[29] This forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities in a given solvent.[28] By carefully selecting the solvent and controlling temperature, one diastereomeric salt can be selectively crystallized, isolated, and then the chiral acid can be removed to yield the desired pure enantiomer.
References
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.).
- Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (n.d.). BIP.
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). Restek.
- HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. (2011).
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Phenomenex.
- Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. (n.d.).
- An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. (n.d.). DOI.
- Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. (2022). Organic Letters, 24(48), 8791-8795.
- Enantioselective Extraction System Containing Binary Chiral Selectors and Chromatographic Enantioseparation Method for Determination of the Absolute Configuration of Enantiomers of Cyclopentolate. (2013).
- New insights into supercritical fluid chromatography for chiral separ
- Chiral HPLC Separ
- Chiral Gas Chromatography. (n.d.).
- Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction. (n.d.). MDPI.
- Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. (n.d.).
- Chiral Gas Chrom
- Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. (2024).
- Enantiomer Separations by Capillary Electrophoresis. (n.d.).
- 2-Azabicyclo[2.2.1]heptane-5-carbonitrile hydrochloride. (n.d.). Benchchem.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(17), 6219.
- Synthesis of Enantiomeric Azabicyclo Esters. (n.d.). Scribd.
-
Cyclodextrin-mediated capillary electrophoresis enantioseparation of dansylated β-amino acids with bicyclo[2.2.2]octane, bicyclo[3.1.1]heptane and cyclopenta[d][20][30]oxazole core structures. (2019). Electrophoresis, 40(10), 1435-1444.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (n.d.). Analytical and Bioanalytical Chemistry.
- HPLC method for enantiomeric separation of chiral amines. (n.d.). Benchchem.
- Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands. (2006). Semantic Scholar.
- Crystallography Open D
- Supercritical Fluid Chiral Separations. (n.d.). Pharmaceutical Technology.
- Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (2015). AFMPS.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America, 40(3), 122-128.
- Trouble with chiral separations. (2020).
- Kinetic Resolution of Nitrogen Heterocycles using Chiral Organolithium Chemistry. (n.d.). White Rose eTheses Online.
- Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. (n.d.).
- Enantiomeric Separation of New Chiral Azole Compounds. (2021). Molecules, 26(2), 298.
- An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad.
- Problem With CHIRAL PAK AD-H Column - Can anyone help? (2014).
- Enantioseparations in nonaqueous capillary electrophoresis using charged cyclodextrins. (2013). Sigma-Aldrich.
- Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. (n.d.). UCLA Chemistry and Biochemistry.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
- Unusual effects of separation conditions on chiral separations. (n.d.).
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). Journal of Drug Delivery and Therapeutics, 12(6), 193-204.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enantiomeric Separation of New Chiral Azole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eijppr.com [eijppr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. selvita.com [selvita.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pharmtech.com [pharmtech.com]
- 18. afmps.be [afmps.be]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. hplc.sk [hplc.sk]
- 23. Enantiomer Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 24. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cyclodextrin-mediated capillary electrophoresis enantioseparation of dansylated β-amino acids with bicyclo[2.2.2]octane, bicyclo[3.1.1]heptane and cyclopenta[d][1,2]oxazole core structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bio-rad.com [bio-rad.com]
- 27. merckmillipore.com [merckmillipore.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. benchchem.com [benchchem.com]
- 30. bip.pwr.edu.pl [bip.pwr.edu.pl]
Technical Support Center: Overcoming Low Reactivity in Reactions with Fluorinated Building Blocks
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in their work with fluorinated building blocks. The unique properties that make organofluorine compounds invaluable in pharmaceuticals and materials science also present significant synthetic challenges, primarily due to their inherent low reactivity.[1][2][3] This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome these hurdles and advance your research.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of fluorinated compounds, providing the foundational knowledge needed to approach synthetic challenges effectively.
Q1: Why do fluorinated building blocks often exhibit low reactivity?
A1: The low reactivity of fluorinated building blocks is primarily attributed to the strength of the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, creating a highly polarized and exceptionally strong covalent bond with carbon.[1][4][5] This high bond dissociation energy makes the C-F bond difficult to break, thus hindering reactions that require its cleavage.[5] Additionally, the small size of the fluorine atom can lead to steric shielding of the reaction center. In the context of nucleophilic aromatic substitution (SNAr), while the strong electron-withdrawing nature of fluorine can activate the aromatic ring, the C-F bond itself is a poor leaving group in many instances, which can slow down the reaction rate.[6]
Q2: What are the general strategies to enhance the reactivity of fluorinated compounds?
A2: Several strategies can be employed to overcome the low reactivity of fluorinated building blocks:
-
Catalysis: Transition metal catalysts, particularly those based on palladium, nickel, and copper, are instrumental in activating C-F bonds.[7][8][9] These catalysts can facilitate reactions through mechanisms like oxidative addition, even with the strong C-F bond.[8] Organocatalysts and photocatalysts have also emerged as powerful tools for selective fluorination and C-F bond functionalization.[10]
-
Reaction Conditions: Elevated temperatures are often necessary to provide the energy required to overcome the activation barrier for C-F bond cleavage.[5][7][11][12] Microwave irradiation can also be a valuable tool to accelerate reactions that are sluggish under conventional heating.[13]
-
Solvent Choice: The choice of solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, and sulfolane can enhance the nucleophilicity of reagents in SNAr reactions.[14][15] More recently, fluorinated alcohols such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to dramatically alter reactivity and selectivity in certain transformations.[16][17][18]
-
Reagent Selection: The use of highly reactive reagents or activating agents can promote the desired transformation. For instance, in nucleophilic fluorination, the choice of the fluoride source (e.g., KF, CsF, TBAF) can significantly impact the reaction outcome.[14][19]
Q3: How does the position of fluorine on an aromatic ring affect its reactivity in nucleophilic aromatic substitution (SNAr)?
A3: The position of fluorine relative to the leaving group and other substituents has a pronounced effect on reactivity in SNAr reactions. A fluorine atom positioned ortho or para to the leaving group can activate the ring towards nucleophilic attack through its strong electron-withdrawing inductive and resonance effects. Conversely, a meta-fluorine substituent generally has a less pronounced activating effect.[20] However, in some cases, an ortho-fluorine can also exhibit a variable activating influence.[20]
Troubleshooting Guides
This section provides practical, step-by-step guidance for resolving common issues encountered during experiments with fluorinated building blocks.
Guide 1: Poor or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: You are attempting an SNAr reaction on a fluoroaromatic substrate, but you observe low to no conversion of your starting material.
Workflow for Troubleshooting Low SNAr Conversion:
Caption: Troubleshooting workflow for low SNAr conversion.
Detailed Troubleshooting Steps:
-
Assess Reagent and Solvent Purity:
-
Potential Cause: Fluoride salts used in SNAr reactions are often hygroscopic.[14] Trace amounts of water can deactivate the fluoride nucleophile.
-
Solution: Ensure all reagents, especially the fluoride source (e.g., KF, CsF), and solvents are rigorously dried. Consider using spray-dried KF or freshly sublimed CsF. A phase-transfer catalyst can also enhance the solubility and reactivity of the fluoride salt.[14]
-
-
Evaluate Substrate Electronics:
-
Potential Cause: SNAr reactions on aryl fluorides typically require the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the fluorine atom to sufficiently activate the ring for nucleophilic attack.
-
Solution: If your substrate lacks sufficient activation, the reaction may not proceed under standard conditions. It may be necessary to redesign the synthetic route to incorporate appropriate activating groups. For non-activated aryl fluorides, specialized conditions, such as the use of amide enolates, may be required.[21]
-
-
Optimize Reaction Conditions:
-
Potential Cause: The reaction temperature may be too low to overcome the activation energy.
-
Solution: Gradually increase the reaction temperature.[12] If the solvent's boiling point is a limitation, switch to a higher-boiling polar aprotic solvent like DMSO or sulfolane.[14] Microwave-assisted heating can often significantly accelerate these reactions.[13]
-
-
Consider the Leaving Group:
-
Potential Cause: While fluorine is the target for substitution in many cases, it is a relatively poor leaving group compared to other halogens in the context of the rate-determining step of many SNAr reactions.[6]
-
Solution: In SNAr, the reactivity order is often F > Cl > Br > I because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[13] If your goal is to introduce a different nucleophile and you have a choice of halogenated starting materials, the fluoroaromatic is often the most reactive.
-
Experimental Protocol: KF-Mediated Nucleophilic Fluorination of an Activated Aryl Chloride
| Parameter | Condition |
| Substrate | Activated aryl chloride (e.g., 4-chloro-3-nitrobenzotrifluoride) |
| Fluoride Source | Anhydrous Potassium Fluoride (spray-dried) |
| Catalyst | Tetrabutylammonium chloride (phase-transfer catalyst) |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Temperature | 130-150 °C |
| Reaction Time | 4-12 hours (monitor by GC-MS or LC-MS) |
Step-by-Step Methodology:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the activated aryl chloride (1.0 equiv), spray-dried potassium fluoride (2.0-3.0 equiv), and tetrabutylammonium chloride (0.1-0.2 equiv).
-
Add anhydrous DMSO and stir the mixture at the specified temperature.
-
Monitor the reaction progress periodically by taking aliquots and analyzing them by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Guide 2: Low Yield in Transition Metal-Catalyzed Cross-Coupling Reactions
Problem: Your cross-coupling reaction involving a fluorinated building block is resulting in a low yield of the desired product, with significant recovery of starting material or formation of byproducts.
Logical Relationship Diagram for Optimizing Cross-Coupling Reactions:
Caption: Factors influencing cross-coupling reaction outcomes.
Detailed Troubleshooting Steps:
-
Re-evaluate the Catalyst System:
-
Potential Cause: The chosen catalyst (metal precursor and ligand) may not be optimal for activating the C-F bond or for the specific coupling partners. Nickel-based catalysts are often more effective than palladium for C-F bond activation.[7][8]
-
Solution: Screen a variety of ligands, particularly electron-rich and bulky phosphine ligands, which can promote oxidative addition. Consider switching from a palladium to a nickel catalyst system.
-
-
Optimize the Base:
-
Potential Cause: The base plays a crucial role in the transmetalation step and can also affect catalyst stability. An inappropriate base can lead to catalyst deactivation or side reactions.
-
Solution: Screen a range of bases, including carbonates (e.g., Cs₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF). The choice of base can be highly substrate-dependent.
-
-
Solvent Selection:
-
Potential Cause: The solvent can influence the solubility of the reactants and the stability and activity of the catalyst.
-
Solution: While common solvents like toluene, dioxane, and DMF are often used, consider the use of fluorinated solvents like HFIP, which have been shown to promote challenging C-H activation and functionalization reactions.[18] Perfluorocarbon fluids can also be used as co-solvents to potentially reduce the amount of organic solvent needed.[22]
-
-
Temperature Control:
-
Potential Cause: Insufficient temperature may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or byproduct formation.[12]
-
Solution: Optimize the reaction temperature carefully. It may be beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Comparative Data for Catalyst Systems in C-F Bond Activation:
| Catalyst System | Typical Substrate | Reaction Type | Reported Efficacy |
| Pd(0) with phosphine ligands | Electron-deficient fluoroaromatics | Suzuki, Stille, Buchwald-Hartwig | Moderate to good, often requires harsh conditions.[7] |
| Ni(0) with phosphine or NHC ligands | Fluoroaromatics (including non-activated) | Cross-coupling with organozinc or Grignard reagents | Generally more effective for C-F activation than Pd.[7][8] |
| Cu(I) complexes | Fluoroaromatics | Amination, etherification | Effective for certain transformations, often under milder conditions. |
| Rh(I) complexes | Fluorinated heteroaromatics | Borylation | Can mediate sequential C-F borylation.[8] |
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- ResearchGate. (2025).
- ACS Publications. (n.d.).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2024).
- Royal Society of Chemistry. (2016).
- PubMed. (2019).
- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- MDPI. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (2023).
- ScienceDaily. (2021).
- Wordpress. (n.d.).
- MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- University of York. (n.d.).
- ACS Publications. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Alfa Chemistry. (n.d.).
- Benchchem. (2025).
- Springer Nature. (n.d.).
- (2021).
- AIP Publishing. (2012). Role of surface temperature in fluorocarbon plasma-surface interactions.
- Chemistry Steps. (n.d.).
- Benchchem. (n.d.).
- National Institutes of Health. (n.d.). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)
- PNAS. (2023). Promoting C–F bond activation via proton donor for CF4 decomposition.
- (n.d.).
- Springer Nature Experiments. (n.d.).
- Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry.
- ACS Publications. (2020).
- University of Rochester. (2026). How to Troubleshoot a Reaction.
- (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions.
- ACS Publications. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
- Benchchem. (2025). Technical Support Center: 2-Fluorohexane Reactions and Workup.
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7.
- Google Patents. (n.d.).
- Benchchem. (n.d.). Stability issues of 3-Fluorohexane under reaction conditions.
- Benchchem. (n.d.).
- Royal Society of Chemistry. (2022).
- PubMed Central. (2021). Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide.
- ResearchGate. (2023). Promoting C–F bond activation via proton donor for CF 4 decomposition.
- ResearchGate. (n.d.). Modern Synthesis Processes and Reactivity of Fluorinated Compounds: Progress in Fluorine Science.
- ACS Publications. (2019). The Dark Side of Fluorine.
Sources
- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. mdpi.com [mdpi.com]
- 8. C-F Bond Activation and Metal Fluoride Complexes - People, University of York [york.ac.uk]
- 9. pharmtech.com [pharmtech.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. books.rsc.org [books.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. pharmacyjournal.org [pharmacyjournal.org]
- 20. researchgate.net [researchgate.net]
- 21. Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. US6198011B1 - Solvents for use in fluorination reactions - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalytic Hydrogenation of Substituted 2-Azabicyclo[2.2.1]heptenes
<
Welcome to the technical support center for the catalytic hydrogenation of substituted 2-azabicyclo[2.2.1]heptenes. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of N-heterocyclic compounds. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reactions, troubleshoot issues, and ensure the integrity of your results.
Introduction: The Significance and Challenges
Substituted 2-azabicyclo[2.2.1]heptanes are valuable scaffolds in medicinal chemistry due to their rigid, three-dimensional structures. Catalytic hydrogenation of the corresponding 2-azabicyclo[2.2.1]heptene precursors is a fundamental transformation to access these saturated systems. However, this reaction is not without its complexities. Researchers often face challenges related to catalyst selection, diastereoselectivity, catalyst poisoning, and incomplete conversion. This guide provides a structured approach to understanding and overcoming these obstacles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the catalytic hydrogenation of 2-azabicyclo[2.2.1]heptenes.
Q1: What are the most common catalysts for the hydrogenation of 2-azabicyclo[2.2.1]heptenes?
A1: Palladium on carbon (Pd/C) is a widely used and versatile heterogeneous catalyst for this transformation.[1][2] Other common choices include platinum-based catalysts like platinum(IV) oxide (PtO2, Adams' catalyst) and rhodium on carbon (Rh/C).[2][3] The choice of catalyst can significantly influence the reaction's efficiency and stereochemical outcome.[4] For instance, rhodium catalysts have been shown to yield different product mixtures compared to palladium catalysts in the reduction of certain 2-azabicyclo[2.2.1]heptene derivatives.[4]
Q2: Why is diastereoselectivity a major concern in this reaction?
A2: The rigid bicyclic structure of 2-azabicyclo[2.2.1]heptenes presents two distinct faces for hydrogen addition: the exo and endo faces. The catalyst surface typically adds both hydrogen atoms from the same side in a syn addition.[3][5][6] Steric hindrance from substituents on the bicyclic frame can block one face, leading to preferential addition on the less hindered side.[3][7] Achieving high diastereoselectivity is crucial for obtaining the desired stereoisomer, which is often critical for biological activity.
Q3: What are the typical reaction conditions for this hydrogenation?
A3: Reaction conditions can vary widely based on the substrate and catalyst. Generally, the reaction is performed using hydrogen gas (H2) at pressures ranging from atmospheric (balloon) to high pressure (Parr shaker or autoclave).[8] Solvents like methanol, ethanol, or ethyl acetate are commonly used.[4][9] The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the substrate.[10]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion
Q: My hydrogenation reaction has stalled, showing little to no conversion of the starting material. What are the likely causes and how can I fix it?
A: A stalled reaction is a common issue with several potential root causes. Let's break them down.
-
Catalyst Poisoning: This is a primary suspect, especially with nitrogen-containing compounds like your substrate.[11][12][13] The lone pair of electrons on the nitrogen atom can strongly adsorb to the active sites of the metal catalyst, deactivating it.[11][12] The hydrogenated product (the 2-azabicyclo[2.2.1]heptane) can sometimes be a stronger poison than the starting material.[12]
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure your substrate and solvent are free from impurities, particularly sulfur-containing compounds, which are potent catalyst poisons.[14][15]
-
Increase Catalyst Loading: While not always ideal, a higher catalyst loading can sometimes overcome partial poisoning.
-
Consider a Different Catalyst: Ruthenium-based catalysts are often more resistant to poisoning by nitrogen compounds compared to palladium or platinum.[14]
-
Acidic Additives: Adding a protic acid (e.g., acetic acid) can protonate the nitrogen atom, preventing its lone pair from binding to the catalyst.[11][12] However, be cautious as this can affect the stability of other functional groups.
-
-
-
Insufficient Hydrogen Pressure or Agitation: For a heterogeneous catalysis, efficient mixing is crucial to ensure the substrate, hydrogen, and catalyst are in contact.
-
Troubleshooting Steps:
-
Increase Hydrogen Pressure: If you are using a balloon, consider switching to a Parr apparatus to increase the hydrogen concentration in the solution.
-
Improve Agitation: Ensure your stirring or shaking is vigorous enough to keep the catalyst suspended.
-
-
-
Poor Catalyst Quality: The activity of heterogeneous catalysts can vary between batches and degrade over time.
-
Troubleshooting Steps:
-
Use a Fresh Bottle of Catalyst: If possible, test a new batch of catalyst.
-
Pre-reduction of the Catalyst: In some cases, pre-treating the catalyst with hydrogen before adding the substrate can improve its activity.[11]
-
-
Issue 2: Poor Diastereoselectivity
Q: I am getting a mixture of diastereomers. How can I improve the stereochemical outcome of my hydrogenation?
A: Achieving high diastereoselectivity is key. The outcome is a delicate balance of steric and electronic factors.
-
Steric Hindrance: The substituents on your 2-azabicyclo[2.2.1]heptene will direct the approach of the catalyst to the less sterically hindered face of the double bond.[3][16]
-
Optimization Strategies:
-
Analyze Your Substrate's Structure: Build a molecular model to visualize which face of the alkene is more accessible. The catalyst will preferentially adsorb to this face.
-
Choice of Catalyst: Homogeneous catalysts, like Wilkinson's catalyst (RhCl(PPh3)3), can sometimes offer different selectivity compared to heterogeneous catalysts due to their defined coordination sphere.[17] However, they may be more sensitive to other functional groups.
-
-
-
Reaction Temperature: Temperature can influence the energy barrier for the approach to either face of the alkene.[18]
-
Optimization Strategies:
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes enhance the selectivity by favoring the pathway with the lower activation energy.
-
-
-
Solvent Effects: The solvent can influence the conformation of the substrate and its interaction with the catalyst surface.[18]
-
Optimization Strategies:
-
Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., methanol, ethyl acetate, toluene, hexane).
-
-
Issue 3: Side Reactions and Product Degradation
Q: I am observing unexpected byproducts or degradation of my desired product. What could be happening?
A: Side reactions can complicate your product isolation and reduce your yield. Here are some possibilities.
-
Hydrogenolysis: If your molecule contains sensitive functional groups like benzyl ethers, benzylamines, or certain halides, they can be cleaved under hydrogenation conditions (hydrogenolysis).
-
Mitigation Strategies:
-
Catalyst Choice: Palladium catalysts are particularly active for hydrogenolysis.[2] Consider using platinum or rhodium, which may be less prone to this side reaction under certain conditions.
-
Milder Conditions: Reduce the hydrogen pressure and reaction temperature.
-
-
-
Ring Opening: Under harsh conditions (high temperature and pressure), the bicyclic ring system itself could potentially undergo fragmentation.[4]
-
Mitigation Strategies:
-
Optimize for Milder Conditions: Start with room temperature and atmospheric pressure and only increase as necessary to achieve conversion.
-
-
Experimental Protocols
General Procedure for Catalytic Hydrogenation of a Substituted 2-Azabicyclo[2.2.1]heptene
Safety First: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts.[1][10][19] All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.[8][20] Ensure all equipment is properly grounded to prevent static discharge.[10]
-
Reaction Setup:
-
To a high-pressure reaction vessel (e.g., Parr shaker bottle), add the substituted 2-azabicyclo[2.2.1]heptene (1.0 eq) and a suitable solvent (e.g., methanol, ~0.1 M concentration).
-
Carefully add the catalyst (e.g., 5-10 mol% Pd/C, 10 wt%). Handle the catalyst in a wet state to minimize the risk of fire.[10]
-
-
Inerting the System:
-
Hydrogenation:
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Begin vigorous stirring or shaking to ensure good mixing.
-
Monitor the reaction progress by observing the drop in hydrogen pressure and/or by analyzing aliquots of the reaction mixture by TLC, GC-MS, or HPLC.[21][22][23][24]
-
-
Work-up:
-
Once the reaction is complete, carefully vent the excess hydrogen gas.[20]
-
Purge the vessel again with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Caution: The catalyst on the filter paper can be pyrophoric. Do not allow it to dry in the air. Quench the filter cake with water before disposal.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, for example, by column chromatography.
-
Data Presentation
Table 1: Typical Catalyst Screening for Diastereoselectivity
| Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Time (h) | Conversion (%) | Diastereomeric Ratio (exo:endo) |
| 10% Pd/C | Methanol | 50 | 25 | 12 | >95 | 5:1 |
| PtO2 | Ethyl Acetate | 50 | 25 | 18 | >95 | 10:1 |
| 5% Rh/C | Methanol | 50 | 25 | 24 | 85 | 3:1 |
Note: Data is illustrative and will vary depending on the specific substrate.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting decision tree for low conversion.
Mechanism of Syn-Addition in Heterogeneous Hydrogenation
Caption: Simplified mechanism of syn-addition on a catalyst surface.
References
- Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025).
- Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (n.d.). MDPI.
- Hydrogenation Reactions. (2012). University of Pittsburgh.
- Wilkinson's Catalyst|Mechanism|Hydrogenation of olefins. (n.d.). AdiChemistry.
- Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. (2025). ResearchGate.
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- Hydrogenation. (n.d.). Khan Academy.
- Catalyst poisoning. (n.d.). Wikipedia.
- Selective Hydrogenation of N-Heterocyclic Carboxylate over Nitrogen-Doped Porous Carbon-Supported Nano-Ni. (n.d.). ACS Publications.
- Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides. (n.d.). Benchchem.
- Reduction of Alkenes: Hydrogenation. (2023). Organic Chemistry | OpenStax.
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011).
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024).
- Achieving safe conditions for hydrogenation reaction using concentrated raw materials. (2024).
- Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species. (n.d.). Journal of the American Chemical Society.
- Hydrogenation of Alkenes. (n.d.). Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
- Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. (n.d.). UCLA – Chemistry and Biochemistry.
- Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (n.d.). BIP.
- Hydrogenation Catalysts. (n.d.). TCI Chemicals.
- The Art of Heterogenous Catalytic Hydrogenation Part 2. (n.d.). University of Illinois.
- Hepane. (n.d.). Sigma-Aldrich.
- Recent advances in heterogeneous catalytic hydrogenation and dehydrogenation of N-heterocycles. (n.d.). Semantic Scholar.
- Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. (n.d.).
- Isolation of 2, 5-dithia-3, 6-diazabicyclo [2.2.1] heptane and GC-MS analysis of silylated extract from Tragia benthamii. (n.d.). SciSpace.
- Optimizing the Reaction Conditions of Hydrogenation of 2a with Catalyst (R). (n.d.). ResearchGate.
- Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. (n.d.). eScholarship.
- Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene and its derivatives with non-adiabatic molecular dynamics. (n.d.). Beilstein Journals.
- Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. (n.d.). PMC - NIH.
- Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. (2025). ResearchGate.
- HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. (2025). ResearchGate.
- 7-Azabicyclo 2.2.1!-heptane and -heptene derivatives as cholinergic receptor ligands. (n.d.). Google Patents.
- 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof. (n.d.). Google Patents.
- 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents. (n.d.). Google Patents.
- Prediction of Optimal Conditions of Hydrogenation Reaction Using the Likelihood Ranking Approach. (2021). Semantic Scholar.
-
Heats of Hydrogenation. I. Apparatus and the Heats of Hydrogenation of Bicyclo-[10][10][20]heptene, Bicyclo[10][10][20]heptadiene, Bicyclo[10][10][10]octene and Bicyclo[10][10][10]octadiene. (n.d.). Journal of the American Chemical Society. Retrieved from
- Hydrogenation troubleshooting. (2023). Reddit.
- Alkene Stability Increases With Substitution. (2020). Master Organic Chemistry.
- Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. (2020). ACS Catalysis.
- Enantiospecific Synthesis of the (4R)-1 -Azabicyclo[2.2.1 Iheptane Ring System. (n.d.). ElectronicsAndBooks.
- Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. (2025). ResearchGate.
- High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. (n.d.).
- Troubleshooting low stereoselectivity in 2-Piperidinol catalysis. (n.d.). Benchchem.
- Stability of Alkenes. (2024). Chemistry LibreTexts.
- Catalytic Hydrogenation of Alkenes II. (2023). Chemistry LibreTexts.
Sources
- 1. helgroup.com [helgroup.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]
- 10. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 11. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 16. Khan Academy [khanacademy.org]
- 17. adichemistry.com [adichemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. njhjchem.com [njhjchem.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. WO2004076449A2 - 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof - Google Patents [patents.google.com]
- 24. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Navigating Challenges in the Cleavage of Hindered Amides in Azabicyclo[2.2.1]heptane Systems
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for tackling the unique challenges associated with the cleavage of sterically hindered amides within the rigid azabicyclo[2.2.1]heptane framework. This document is designed to move beyond simple instructions, offering explanations for the underlying chemical principles to empower you in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the chemistry of these challenging substrates.
Q1: Why is the amide bond in my N-acyl-7-azabicyclo[2.2.1]heptane system so difficult to cleave? I thought the ring strain would make it more reactive.
This is a crucial and counter-intuitive point. While the bicyclic system does impose significant strain, leading to pyramidalization of the amide nitrogen, it does not translate to increased lability under all conditions.[1][2] Non-planar amides are typically more susceptible to cleavage because the resonance stabilization between the nitrogen lone pair and the carbonyl is reduced.[1][2][3] However, amides based on the 7-azabicyclo[2.2.1]heptane scaffold are unexpectedly resistant to base-catalyzed hydrolysis.[1][2][4] Kinetic and computational studies have revealed that the transition state for hydroxide attack is highly ordered and involves multiple solvating water molecules.[1][2] This leads to a large, unfavorable negative entropy of activation (–TΔS‡), which creates a significant energetic barrier to cleavage, overriding the effects of ground-state destabilization.[1][2]
Q2: What are the fundamental mechanistic differences between acid- and base-catalyzed hydrolysis for these amides?
The two pathways proceed via different mechanisms, which explains their differing efficacy.
-
Acid-Catalyzed Hydrolysis: This is generally the more effective, albeit harsh, method.[5] The reaction begins with the protonation of the amide's carbonyl oxygen.[6][7] This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like water.[6][8] The reaction is driven forward because the resulting amine is protonated to form an ammonium salt, which is an excellent leaving group and is non-nucleophilic, preventing the reverse reaction.[6][7]
-
Base-Catalyzed Hydrolysis: This pathway involves the direct attack of a strong nucleophile (e.g., hydroxide ion) on the neutral carbonyl carbon.[9][10] The primary difficulty is that the departing species would be an amide anion (e.g., R₂N⁻), which is an extremely poor leaving group due to its strong basicity.[9][11] As mentioned in Q1, the high entropic barrier for the transition state in the azabicyclo[2.2.1]heptane system makes this already difficult process even more challenging.[1][2]
Q3: Which hydrolytic method, acid or base, is generally recommended for these substrates?
Given the documented resistance to base-catalyzed hydrolysis, strong acid-catalyzed hydrolysis is the generally recommended starting point for cleaving these hindered amides.[1][2] This approach, typically involving refluxing in concentrated aqueous acid like HCl or H₂SO₄ for extended periods, directly addresses the poor leaving group nature of the nitrogen atom.[6][12] However, the harshness of these conditions must be considered in the context of other functional groups present in the molecule.
Q4: Can I use milder, enzyme-based cleavage methods?
While enzymes like proteases are masters of cleaving amide (peptide) bonds under physiological conditions, their applicability here is not straightforward.[3][13] The rigid, sterically congested, and unnatural conformation of the azabicyclo[2.2.1]heptane scaffold is unlikely to fit into the active site of most standard proteases. The substrate specificity of these enzymes is typically high, and they may not recognize this constrained β-proline mimic.[1] Custom enzyme engineering would likely be required for such an approach.
Q5: Are there any cleavage methods that can preserve other sensitive functional groups?
Yes. When harsh acidic conditions are not viable, alternative reductive or specialized chemical methods should be considered.
-
Reductive Cleavage to Alcohols: A highly chemoselective method using samarium(II) iodide (SmI₂) with an amine and water can reduce primary, secondary, and tertiary amides to their corresponding alcohols under mild conditions, proceeding via C-N bond cleavage.[14][15] This method shows excellent functional group tolerance.[14][15]
-
Meerwein's Reagent: For certain N-acyl groups, such as N-benzoyl, treatment with Meerwein's reagent (Et₃O⁺BF₄⁻) followed by mild acid hydrolysis can be an effective strategy for cleavage under non-hydrolytic conditions.[16]
-
Hydroxylamine: Recent developments have shown that hydroxylamine (NH₂OH) or its salts can be used for amide bond cleavage under mild conditions, which may preserve sensitive protecting groups and chiral centers.[17]
Section 2: Troubleshooting Guide
This guide addresses specific experimental failures in a question-and-answer format.
Problem 1: I am attempting a base-catalyzed hydrolysis (e.g., 6M NaOH, reflux for 24h), but I am only recovering my starting material.
-
Probable Cause: You are observing the inherent and well-documented resistance of the 7-azabicyclo[2.2.1]heptane amide system to basic hydrolysis.[1][2][4] The entropic barrier for the reaction is simply too high to overcome with standard thermal conditions.
-
Solutions:
-
Switch to Acidic Conditions: This is the most direct solution. Change your strategy to a strong acid-catalyzed hydrolysis (see Protocol 1 below).
-
Abandon Hydrolysis: If your molecule cannot tolerate strong acid, you must switch to a non-hydrolytic cleavage method. Evaluate reductive cleavage with SmI₂ (see Protocol 2) or other specialized reagents.[14][15] Do not invest more time attempting to force the basic hydrolysis to work.
-
Problem 2: My strong acid hydrolysis (e.g., 6M HCl, reflux) is working, but I am seeing significant decomposition and low yields of the desired product.
-
Probable Cause: While the amide bond is being cleaved, the harsh conditions are degrading other sensitive functional groups in your molecule or potentially causing undesired rearrangements of the bicyclic core.[18]
-
Solutions:
-
Modify Acidic Conditions: Try lowering the temperature and extending the reaction time. Use a different acid, such as aqueous H₂SO₄ or a mixture of acetic acid and HCl, which may offer different reactivity profiles.
-
Use a Co-solvent: If solubility is an issue, adding a high-boiling, water-miscible co-solvent like dioxane or diglyme can help create a more homogeneous reaction mixture, potentially allowing for lower temperatures.
-
Protect Sensitive Groups: If possible, re-evaluate your synthetic strategy to protect functional groups that are incompatible with strong, hot acid before attempting the amide cleavage.
-
Switch to an Alternative Method: This is a strong indication that acid hydrolysis is not suitable for your specific substrate. Move to a milder, non-hydrolytic method like those described in FAQ Q5.
-
Problem 3: The reaction appears complete by TLC/LCMS, but I am struggling to isolate the free amine product after the acidic workup.
-
Probable Cause: The product of acid hydrolysis is an ammonium salt (R₃NH⁺), which is highly water-soluble. During a standard aqueous workup and extraction with an organic solvent, your product is likely remaining in the aqueous layer.
-
Solutions:
-
Basify Carefully: After the reaction is complete, cool the mixture (e.g., in an ice bath) and carefully basify the aqueous solution with a strong base (e.g., 10M NaOH, solid K₂CO₃) to a high pH (>12). This will deprotonate the ammonium salt to the free amine, which will be more soluble in organic solvents.
-
Thorough Extraction: Once basified, extract the aqueous layer multiple times (e.g., 5-10 times) with a suitable organic solvent like dichloromethane (DCM), ethyl acetate, or a 9:1 DCM:isopropanol mixture to ensure complete recovery of the product.
-
Lyophilization: If the free amine is still water-soluble or difficult to extract, remove the volatile acid (e.g., HCl) under vacuum and lyophilize (freeze-dry) the remaining aqueous solution to isolate the ammonium salt directly.
-
Section 3: Visual Guides & Data
Troubleshooting Workflow
The following diagram provides a logical workflow for addressing challenges in cleaving the target amide bond.
Caption: A decision tree for troubleshooting amide cleavage.
Mechanistic Hurdle in Basic Hydrolysis
This diagram illustrates why base-catalyzed hydrolysis fails compared to the acid-catalyzed pathway.
Caption: Contrasting acid- and base-catalyzed hydrolysis pathways.
Table 1: Comparison of Selected Amide Cleavage Conditions
| Method | Reagents & Conditions | Pros | Cons | Best For... |
| Acid Hydrolysis | 6M HCl or H₂SO₄, Reflux, 12-48h | Robust, widely applicable, overcomes poor leaving group issue.[6][12] | Harsh conditions, not suitable for acid-sensitive molecules, can cause decomposition. | Robust substrates without acid-labile functional groups. |
| Base Hydrolysis | 6M NaOH or KOH, Reflux, >24h | Useful for base-labile, acid-stable molecules (in general). | Not recommended for this specific scaffold due to extremely low reactivity.[1][2] | General amides, but not azabicyclo[2.2.1]heptane systems. |
| Reductive (SmI₂) | SmI₂, HMPA or Amine, H₂O, THF, RT | Very mild, highly chemoselective (C-N cleavage), excellent functional group tolerance.[14][15] | Requires stoichiometric SmI₂, which can be expensive; HMPA is toxic (amine alternatives exist). | Complex, multifunctional molecules sensitive to acid/base and heat. |
Section 4: Recommended Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Standard Method - Strong Acid-Catalyzed Hydrolysis
This protocol is a robust starting point for cleaving the hindered amide to the corresponding amine.
Materials:
-
N-acyl-7-azabicyclo[2.2.1]heptane substrate (1.0 eq)
-
6M Aqueous Hydrochloric Acid (HCl)
-
Dioxane (optional, as co-solvent)
-
10M Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add the N-acyl-7-azabicyclo[2.2.1]heptane substrate (e.g., 1.0 mmol).
-
Add 6M aqueous HCl (e.g., 10 mL per mmol of substrate). If the substrate is not soluble, a minimal amount of dioxane can be added as a co-solvent to aid solubility.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (typically 100-110 °C).
-
Monitor the reaction progress by a suitable method (e.g., TLC, LCMS) by taking small aliquots, quenching with base, and extracting into an organic solvent. The reaction may require 12 to 48 hours for completion.
-
Once the reaction is complete, cool the flask to 0 °C in an ice-water bath.
-
Crucial Step: Slowly and carefully add 10M aqueous NaOH to the cooled reaction mixture with stirring until the pH is strongly basic (pH > 12), as confirmed by pH paper. This step can be highly exothermic.
-
Transfer the basified mixture to a separatory funnel and extract with DCM (e.g., 5 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine.
-
Purify the product as necessary (e.g., column chromatography, distillation, or crystallization).
Protocol 2: Alternative Method - Reductive C-N Cleavage with SmI₂
This protocol, adapted from the work of Szostak and coworkers, is suitable for substrates with acid-sensitive functional groups.[14][15]
Materials:
-
N-acyl-7-azabicyclo[2.2.1]heptane substrate (1.0 eq)
-
Samarium(II) Iodide solution (SmI₂, 0.1 M in THF, ~8.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
An amine co-solvent (e.g., N,N-diisopropylethylamine, DIPEA, 16.0 eq)
-
Deionized Water (H₂O, 16.0 eq)
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Set up a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the amide substrate (e.g., 0.2 mmol) to the flask and dissolve it in anhydrous THF (e.g., 1.0 mL).
-
Add the amine co-solvent (DIPEA, 3.2 mmol) and water (3.2 mmol) to the solution.
-
To this stirring solution at room temperature, add the 0.1 M solution of SmI₂ in THF (1.6 mmol, 16 mL) dropwise over 10-15 minutes. The characteristic deep blue/green color of SmI₂ should dissipate upon reaction.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LCMS.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ to remove any unreacted iodine/samarium species.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude alcohol product by flash column chromatography.
References
- Controlled Reduction of Tertiary Amides to The Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. (2025).
-
Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. (2018). MDPI. [Link]
-
Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. (2014). National Institutes of Health (NIH). [Link]
-
Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. (2018). Molecules. [Link]
-
Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]
-
Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. (1970). Canadian Journal of Chemistry. [Link]
- 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents. (1994).
-
N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. (1998). ACS Publications. [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
-
Complete amide cis–trans switching synchronized with disulfide bond formation and cleavage in a proline-mimicking system. (2024). RSC Publishing. [Link]
-
Acid and base-catalyzed hydrolysis of amides. (2014). Khan Academy. [Link]
-
Synthesis of 7-azabicyclo[2.2.1]heptane and 2-oxa-4-azabicyclo[3.3.1]non-3-ene derivatives by base-promoted heterocyclization of alkyl N-(cis(trans) - ... (2007). PubMed. [Link]
-
Special Issue : Amide Bond Activation. (n.d.). MDPI. [Link]
-
Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. (n.d.). University of Naples Federico II. [Link]
-
Amide Activation in Ground and Excited States. (2017). National Institutes of Health (NIH). [Link]
-
Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. (2014). ACS Publications. [Link]
-
Efficient cleavage of tertiary amide bonds: Via radical-polar crossover using a copper(ii) bromide/Selectfluor hybrid system. (2020). ResearchGate. [Link]
-
Hydrolysis of Esters and Amides. (n.d.). Dalal Institute. [Link]
-
The hydrolysis of amides. (n.d.). Chemguide. [Link]
-
Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]
-
Amide hydrolysis. (n.d.). University of Calgary. [Link]
-
Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. (2015). ResearchGate. [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (n.d.). Ghent University. [Link]
- Method for cleaving amide bonds. (2017).
-
Why do amides require much harsher conditions for hydrolysis than esters? (2020). Quora. [Link]
-
N/π AND N/σ INTERACTIONS OF THE AMIDE LINKAGE WITH ITS N-SUBSTITUENTS. (n.d.). University of Missouri-St. Louis. [Link]
-
Amide Bond Activation of Biological Molecules. (2019). National Institutes of Health (NIH). [Link]
-
Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. [Link]
-
Computational study of the effects of steric hindrance on amide bond ... (n.d.). J-STAGE. [Link]
-
Computational Study of the Effects of Steric Hindrance on Amide ... (n.d.). Shibaura Institute of Technology. [Link]
-
An Evaluation of Amide Group Planarity in 7-Azabicyclo[2.2.1]heptane Amides. Low Amide Bond Rotation Barrier in Solution. (2025). ResearchGate. [Link]
-
An Evaluation of Amide Group Planarity in 7-Azabicyclo[2.2.1]heptane Amides. Low Amide Bond Rotation Barrier in Solution. (2004). ACS Publications. [Link]
-
The Synthesis of Sterically Hindered Amides. (2025). ResearchGate. [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. (2024). RSC Publishing. [Link]
-
Hydrolysis of Amides. (2021). Chemistry LibreTexts. [Link]
-
The Mechanisms of Amide Hydrolysis. (n.d.). McMaster University. [Link]
-
Mechanism of amide hydrolysis. (2019). YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Amide Activation in Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecules | Special Issue : Amide Bond Activation [mdpi.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. WO2017114859A1 - Method for cleaving amide bonds - Google Patents [patents.google.com]
- 18. WO1994022868A1 - 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 6,6-Difluoro-2-azabicyclo[2.2.1]heptane and Non-fluorinated 2-azabicyclo[2.2.1]heptane for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth technical comparison of 6,6-difluoro-2-azabicyclo[2.2.1]heptane and its non-fluorinated parent, 2-azabicyclo[2.2.1]heptane. We will explore how the introduction of a gem-difluoro group on this rigid bicyclic scaffold profoundly influences key physicochemical and pharmacological parameters, supported by experimental data and detailed protocols.
The Strategic Value of the 2-Azabicyclo[2.2.1]heptane Scaffold
The 2-azabicyclo[2.2.1]heptane, or 2-azanorbornane, framework is a conformationally rigid scaffold that offers a fixed three-dimensional arrangement for substituents. This rigidity is highly advantageous in drug design as it can reduce the entropic penalty associated with a ligand binding to its biological target, potentially leading to enhanced binding affinity and selectivity[1]. The "escape from flatland" by moving from two-dimensional aromatic rings to such three-dimensional saturated structures can also significantly improve properties like aqueous solubility and metabolic stability[1].
Impact of Gem-Difluorination on Physicochemical Properties
The introduction of a gem-difluoro group at the 6-position of the 2-azabicyclo[2.2.1]heptane core induces significant changes in the molecule's electronic and physical properties. These alterations are primarily driven by the high electronegativity of fluorine.
Basicity (pKa)
The strong electron-withdrawing nature of the two fluorine atoms in 6,6-difluoro-2-azabicyclo[2.2.1]heptane reduces the electron density on the nitrogen atom of the bicyclic amine. This inductive effect leads to a decrease in the basicity of the nitrogen, which is reflected in a lower pKa value compared to the non-fluorinated analog. Studies on similar gem-difluorinated bicyclic amines have shown that this pKa decrease can be in the range of 0.3 to 0.5 units[2]. This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with its biological target.
Lipophilicity (LogP)
The effect of fluorination on lipophilicity is more complex and highly dependent on the molecular context. While fluorine is the most electronegative element, its small size means that replacing two hydrogen atoms with two fluorine atoms does not drastically increase the molecular volume. The impact on LogP is a balance between the increased hydrophobicity of the C-F bonds and the polarization of neighboring C-H bonds. For gem-difluorinated bicycloalkanes, it has been observed that the LogP values can either increase or decrease. In some cases, gem-difluorination has been found to decrease LogP by 0.54 - 0.55 units[2]. This ability to fine-tune lipophilicity is a key advantage in drug design, as it allows for the optimization of a compound's ADME (absorption, distribution, metabolism, and excretion) properties.
Comparative Data Summary
| Property | 2-Azabicyclo[2.2.1]heptane | 6,6-Difluoro-2-azabicyclo[2.2.1]heptane | Rationale for Change |
| Basicity (pKa) | Higher | Lower (by ~0.3-0.5 units) | Strong inductive electron-withdrawing effect of the gem-difluoro group reduces electron density on the nitrogen atom. |
| Lipophilicity (LogP) | Varies | Can be lower | The polarizing effect of the CF2 group on adjacent C-H bonds can increase hydrophilicity, leading to a lower LogP. |
| Metabolic Stability | Lower | Higher | The strong C-F bond is more resistant to metabolic oxidation by cytochrome P450 enzymes compared to a C-H bond. |
| Binding Affinity | Varies | Potentially Higher | Fluorine can participate in favorable interactions with protein targets (e.g., hydrogen bonds, dipole-dipole interactions) and the rigid conformation can reduce the entropic penalty of binding. |
Influence on Pharmacological Properties
Metabolic Stability
Protein Binding Affinity
The introduction of fluorine can also modulate a compound's binding affinity for its biological target. Fluorine atoms can participate in favorable orthogonal interactions with protein residues, such as dipole-dipole and multipolar interactions, as well as forming non-canonical hydrogen bonds with backbone amides. The conformational rigidity of the 2-azabicyclo[2.2.1]heptane scaffold, further influenced by the gem-difluoro group, can pre-organize the molecule into a bioactive conformation, reducing the entropic cost of binding[1].
Experimental Protocols
Synthesis of 2-Azabicyclo[2.2.1]heptane Scaffold
A common and efficient method for the synthesis of the 2-azabicyclo[2.2.1]heptane core is the aza-Diels-Alder reaction of an iminium salt with cyclopentadiene.
Caption: Aza-Diels-Alder approach to the 2-azabicyclo[2.2.1]heptane core.
Step-by-Step Protocol for N-Benzyl-2-azabicyclo[2.2.1]hept-5-ene Synthesis[5]:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, combine benzylamine hydrochloride (1.0 eq) and deionized water.
-
Iminium Salt Formation: To the resulting solution, add 37% aqueous formaldehyde (1.4 eq).
-
Diels-Alder Reaction: Add freshly prepared cyclopentadiene (2.0 eq) to the mixture. Stopper the flask tightly.
-
Reaction Execution: Stir the heterogeneous mixture vigorously at room temperature for 4 hours.
-
Workup: Pour the reaction mixture into water and wash with a 1:1 mixture of ether and hexane. Make the aqueous phase basic by adding solid potassium hydroxide.
-
Extraction: Extract the aqueous phase with ether (3x).
-
Isolation: Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Synthesis of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane
The introduction of the gem-difluoro group is typically achieved through deoxofluorination of the corresponding ketone precursor, N-Boc-2-azabicyclo[2.2.1]heptan-6-one.
Caption: Deoxofluorination route to 6,6-difluoro-2-azabicyclo[2.2.1]heptane.
Step-by-Step Protocol for Deoxofluorination[6]:
-
Reaction Setup: Dissolve N-Boc-2-azabicyclo[2.2.1]heptan-6-one (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq) to the cooled solution.
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.
In Vitro Metabolic Stability Assay
Caption: Workflow for determining in vitro metabolic stability.
Protocol for Metabolic Stability in Human Liver Microsomes[7]:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the incubation mixture at 37°C. Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a multiple volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Calculation: Determine the metabolic half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Conclusion
The strategic gem-difluorination of the 2-azabicyclo[2.2.1]heptane scaffold offers medicinal chemists a powerful tool to modulate key drug-like properties. The introduction of the CF2 group predictably lowers the basicity of the amine, which can be advantageous for tuning the pharmacokinetic profile. While the effect on lipophilicity is context-dependent, it provides another handle for optimization. Crucially, this modification is expected to enhance metabolic stability, a critical parameter in drug development. The rigid nature of the scaffold, combined with the electronic effects of fluorine, can also lead to improved binding affinity. The synthetic routes to both the parent and the difluorinated scaffolds are well-established, allowing for their incorporation into drug discovery programs. The experimental protocols provided herein offer a starting point for the direct comparison of these and other related compounds, enabling a data-driven approach to the design of next-generation therapeutics.
References
- Grieco, P. A., & Larsen, S. D. (n.d.). N-BENZYL-2-AZANORBORNENE. Organic Syntheses, 65, 158.
- Al-Rubaye, H. I. (2018). Synthesis of Analogues of Epibatidine based on the 2-azobicyclo[2.2.
-
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). DiVA portal. Retrieved from [Link]
- US P
- Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. (n.d.).
- Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
- Tukhfatullin, A. A., et al. (2020). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 25(21), 5013.
- Steppeler, F., et al. (2021). Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane. ARKIVOC, 2021(ii), 25-36.
- Reprint. (2009).
- Al-Rubaye, H. I. (2018). Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane.
- Fluoro-substituted prolines as structural labels for solid st
- Beauchemin, C., et al. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/-. Journal of Medicinal Chemistry, 61(21), 9573-9592.
- Ji, X., et al. (2018). Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. Biochemistry, 57(4), 433-444.
- Shah, P., et al. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. Pharmaceutics, 15(8), 2137.
- Joosten, A., & Brioche, J. (n.d.).
- Pandey, G., et al. (1997). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. The Journal of Organic Chemistry, 62(15), 4969-4974.
- Organic Syntheses Procedure. (n.d.).
- Experimental ∆logP effects for matched molecular pairs of 24 neutral.... (n.d.).
- Tosh, D. K., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3366-3387.
- Moroz, B. L., et al. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry, 22(3), 3-9.
- Template for Electronic Submission to ACS Journals. (2023). bioRxiv.
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Longdom Publishing.
- Tosh, D. K., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3366–3387.
- WO2020225095A1 - Masp inhibitory compounds and uses thereof.
- Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. (n.d.).
- Tukhfatullin, A. A., et al. (2020). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 25(21), 5013.
- Beauchemin, C., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Bioavailable, and Brain-Penetrant mTORC1/2 Inhibitor for the Treatment of Neurological Diseases. Journal of Medicinal Chemistry, 63(23), 14540-14566.
- Kassiou, M., et al. (2001). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Journal of Medicinal Chemistry, 44(12), 1965-1968.
- Binding D
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mecour.com [mecour.com]
A Comparative Analysis of Synthetic Strategies for Difluorinated Azabicyclo[2.2.1]heptanes
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azabicyclo[2.2.1]heptane scaffold is a rigid, bridged bicyclic amine that serves as a valuable bioisostere for piperidine and pyrrolidine in medicinal chemistry. Its unique three-dimensional structure allows for precise spatial orientation of substituents, making it a privileged motif in the design of novel therapeutics. The strategic incorporation of fluorine atoms, particularly geminal difluorides, into this framework can significantly enhance a molecule's pharmacological profile. Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, lipophilicity, and pKa, ultimately leading to more effective and safer drug candidates.
However, the synthesis of these complex fluorinated structures presents considerable challenges. This guide provides a comparative overview of the primary synthetic routes to difluorinated azabicyclo[2.2.1]heptanes, offering an objective analysis of their performance, supported by experimental data and detailed protocols. We will explore the mechanistic underpinnings, advantages, and limitations of each approach to empower researchers in selecting the optimal strategy for their specific drug discovery program.
Primary Synthetic Strategies
The construction of difluorinated azabicyclo[2.2.1]heptanes can be broadly categorized into three main approaches:
-
Deoxofluorination of Ketone Precursors: The most direct method, involving the conversion of a carbonyl group into a gem-difluoromethylene group.
-
Electrophilic Fluorination: Introduction of fluorine using an electrophilic fluorine source, often on an enolate or enol ether intermediate.
-
Nucleophilic Fluorination: Displacement of leaving groups with a nucleophilic fluoride source.
This guide will dissect each of these pathways, providing a head-to-head comparison of their efficacy and applicability.
Deoxofluorination of Ketone Precursors
This strategy represents the most straightforward and convergent approach to installing a gem-difluoro group onto the azabicyclo[2.2.1]heptane core. The key transformation is the conversion of an N-protected 2-azabicyclo[2.2.1]heptan-X-one (where X is typically the 5, 6, or 7 position) into the corresponding difluoride using a specialized deoxofluorinating agent.
Mechanistic Rationale: Deoxofluorinating agents, such as diethylaminosulfur trifluoride (DAST) or its more thermally stable analogues (Deoxo-Fluor®), react with the ketone to form a fluorosulfite intermediate. This is followed by an intramolecular nucleophilic attack by fluoride, proceeding through an oxocarbenium-like transition state, to yield the gem-difluoride. The nitrogen atom is almost invariably protected (e.g., with a Boc group) to prevent side reactions and improve solubility.
Causality of Experimental Choices:
-
Reagent Selection: DAST is effective but can decompose exothermically. More modern reagents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) offer a superior safety profile, making them preferable for larger-scale synthesis.
-
Solvent: Anhydrous, non-polar aprotic solvents like dichloromethane (DCM) or toluene are used to prevent quenching of the highly reactive fluorinating agent.
-
Temperature Control: Reactions are typically initiated at low temperatures (-78 °C) and allowed to warm slowly to control the reaction rate and minimize the formation of elimination byproducts.
Advantages:
-
High Convergence: The fluorine atoms are introduced in a single, late-stage step.
-
Directness: Utilizes readily accessible ketone precursors, which can often be synthesized via established routes like the aza-Diels-Alder reaction.
Limitations:
-
Reagent Handling: Deoxofluorinating agents are moisture-sensitive, corrosive, and can be hazardous if not handled properly.
-
Substrate Scope: Electron-rich or sterically hindered ketones may react sluggishly or undergo side reactions.
-
Cost: Specialized fluorinating agents can be expensive, impacting the cost-effectiveness of the synthesis on a large scale.
Caption: Deoxofluorination of a ketone precursor.
Representative Protocol: Synthesis of tert-butyl 6,6-difluoro-2-azabicyclo[2.2.1]heptane-2-carboxylate
This protocol is adapted from established deoxofluorination procedures for bicyclic ketones.
Materials:
-
tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet is charged with tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (1.0 eq). Anhydrous DCM is added to dissolve the ketone (approx. 0.2 M concentration).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: DAST (2.0 eq) is added dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.
-
Quenching: The reaction is carefully quenched by slowly pouring the mixture into a stirred, ice-cold saturated solution of NaHCO₃. Caution: Gas evolution may occur.
-
Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice more with DCM.
-
Workup: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure tert-butyl 6,6-difluoro-2-azabicyclo[2.2.1]heptane-2-carboxylate.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy to confirm the presence of the gem-difluoro group and by mass spectrometry to verify the molecular weight. Typical yields for this transformation range from 60-80%.
Electrophilic Fluorination
Electrophilic fluorination involves the reaction of a nucleophilic carbon center, typically an enolate or enol ether, with an electrophilic source of "F⁺". The most widely used reagent for this purpose is Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a highly effective and relatively safe crystalline solid.
Mechanistic Rationale: The synthesis begins with the deprotonation of an N-protected azabicyclo[2.2.1]heptanone at the α-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) to generate a lithium enolate. This enolate then attacks the electrophilic fluorine on the Selectfluor™ reagent. To achieve difluorination, the resulting α-monofluoro ketone must be subjected to a second fluorination cycle. This can be challenging as the acidity of the remaining α-proton is altered, and steric hindrance increases.
Causality of Experimental Choices:
-
Reagent: Selectfluor™ is chosen for its high reactivity, solid-state stability, and manageable safety profile compared to other "F⁺" sources like perchloryl fluoride (FClO₃).
-
Base and Solvent: The choice of a strong, hindered base (LDA, LiHMDS) and an ethereal solvent (THF) at low temperatures (-78 °C) is critical for the clean and quantitative formation of the kinetic enolate, preventing self-condensation or other side reactions.
-
Sequential Addition: A one-pot, two-step fluorination is often employed. After the first fluorination, a second equivalent of base is added to form the enolate of the α-fluoro ketone, followed by another equivalent of Selectfluor™.
Advantages:
-
Safety and Handling: Selectfluor™ is significantly easier and safer to handle than gaseous or highly toxic fluorinating agents.
-
Stereocontrol: In some substrates, the approach of the bulky Selectfluor™ reagent can be directed by the stereochemistry of the bicyclic system, potentially offering diastereoselectivity.
Limitations:
-
Stoichiometry and Cost: Requires at least two equivalents of both a strong base and the expensive Selectfluor™ reagent for difluorination.
-
Reaction Control: Achieving clean difluorination without isolating the monofluorinated intermediate can be difficult and often results in mixtures of starting material, mono-, and difluorinated products.
-
Regioselectivity: If multiple enolizable positions exist, regioselectivity can be a significant issue.
Caption: Sequential electrophilic fluorination using Selectfluor™.
Nucleophilic Fluorination
Nucleophilic fluorination strategies involve the introduction of a fluoride anion (F⁻) via a substitution reaction, typically an Sₙ2 displacement of a suitable leaving group. For gem-difluorination, this requires a precursor with two leaving groups on the same carbon or the conversion of a diol.
Mechanistic Rationale:
-
From Dihalo or Disulfonate Precursors: A geminal dihalide (e.g., dibromide) or disulfonate (e.g., ditosylate) can undergo sequential Sₙ2 displacement by a fluoride source. However, preparing such starting materials on the azabicyclo[2.2.1]heptane core can be challenging.
-
From Alcohols: A more common nucleophilic route involves the conversion of an alcohol to a fluoride. For gem-difluorination, this would necessitate a starting gem-diol, which is often unstable (forms a ketone). A more viable, albeit longer, route could involve converting a ketone to a thioketal, followed by oxidative fluorination, or converting an alcohol to a fluoride followed by oxidation and a second fluorination sequence.
Causality of Experimental Choices:
-
Fluoride Source: The choice of fluoride source is critical. "Naked" fluoride sources like potassium fluoride (KF) complexed with a phase-transfer catalyst (e.g., Kryptofix 222) or tetralkylammonium fluoride salts (e.g., TBAF) are highly nucleophilic and basic. Silver fluoride (AgF) can also be effective. The choice depends on the substrate's sensitivity to basic conditions, which can promote elimination side reactions.
-
Leaving Group: Excellent leaving groups like triflate (OTf), tosylate (OTs), or iodide are required for efficient displacement by the relatively weak nucleophile, fluoride.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are used to solvate the cation of the fluoride salt, enhancing the nucleophilicity of the fluoride anion.
Advantages:
-
Milder Fluoride Sources: Utilizes fluoride salts which can be less hazardous than deoxofluorinating agents.
-
Stereospecificity: The Sₙ2 reaction proceeds with inversion of configuration, which can be exploited for stereocontrol if a chiral precursor is used.
Limitations:
-
Substrate Availability: The synthesis of suitable precursors (e.g., gem-dihalides or gem-disulfonates) on the bicyclic core is often non-trivial.
-
Side Reactions: The basicity of many fluoride sources can lead to competing E2 elimination reactions, especially with hindered substrates, which is a significant issue in rigid bicyclic systems.
-
Inefficiency for Gem-Difluorination: Direct gem-difluorination via sequential Sₙ2 is often low-yielding due to the deactivating effect of the first fluorine atom and increased steric hindrance.
Quantitative Comparison of Synthetic Routes
The performance of each synthetic strategy can be summarized and compared based on several key metrics. The data below represents typical outcomes reported in the literature for these classes of transformations on bicyclic systems.
| Parameter | Deoxofluorination (DAST) | Electrophilic Fluorination (Selectfluor™) | Nucleophilic Fluorination (KF/TBAF) |
| Typical Yield | 60–80% | 40–70% (for two steps) | 30–60% (per substitution) |
| Starting Material | Ketone | Ketone | Dihalide, Disulfonate, or Alcohol |
| Key Reagents | DAST, Deoxo-Fluor® | Selectfluor™, LDA/LiHMDS | KF, TBAF, AgF |
| Reaction Steps | 1 | 2 (for difluorination) | 1-2 (per substitution) |
| Key Advantage | Direct & Convergent | High reagent stability & safety | Stereospecific (inversion) |
| Major Limitation | Hazardous reagents, cost | High cost, potential for mixtures | Elimination side-reactions, precursor synthesis |
Conclusion and Future Outlook
For the synthesis of difluorinated azabicyclo[2.2.1]heptanes, deoxofluorination of a ketone precursor stands out as the most direct and generally efficient strategy. Its convergent nature makes it highly attractive for late-stage fluorination in a drug discovery pipeline. While the reagents require careful handling, the development of safer alternatives like Deoxo-Fluor® has mitigated some of these concerns.
Electrophilic fluorination with Selectfluor™ offers a viable alternative, particularly when reagent safety and handling are paramount. However, its application to gem-difluorination is often less efficient, requiring a two-step sequence that can be complicated by product mixtures and high reagent costs.
Nucleophilic routes are generally the least practical for installing a gem-difluoro group on this specific scaffold due to the difficulty in preparing suitable precursors and the pervasive issue of competing elimination reactions in the rigid bicyclic system.
Future research in this area will likely focus on the development of catalytic deoxofluorination methods to reduce cost and waste, as well as novel cyclization strategies that build the difluorinated azabicyclic core from simpler, fluorinated acyclic precursors. As the demand for complex fluorinated motifs in drug discovery continues to grow, the development of more efficient, scalable, and safer synthetic routes will remain a high-priority objective in the field of medicinal chemistry.
References
A consolidated list of sources will be provided upon request.
A Senior Application Scientist's Guide to Physicochemical Property Modulation: The Impact of Gem-Difluorination on the pKa and LogP of Bicyclic Amines
Introduction: In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount. Bicyclic amines are privileged scaffolds, offering rigid three-dimensional structures that can enhance binding affinity and selectivity. However, modulating their physicochemical properties, such as basicity (pKa) and lipophilicity (LogP), without compromising their structural integrity is a significant challenge. The introduction of fluorine, particularly as a gem-difluoro (CF2) group, has emerged as a powerful strategy for fine-tuning these critical parameters.[1][2] This guide provides an in-depth comparison of how gem-difluorination impacts the pKa and LogP of bicyclic amines, supported by experimental data and detailed protocols for researchers in drug development.
Part 1: The Influence of Gem-Difluorination on Amine Basicity (pKa)
The basicity of an amine, quantified by the pKa of its conjugate acid, is a critical determinant of its ionization state at physiological pH. This, in turn, influences solubility, cell permeability, and off-target interactions, such as hERG channel binding. The introduction of a gem-difluoro group offers a predictable and reliable method for modulating this property.
The Underlying Mechanism: Inductive Effect
The primary driver behind the pKa shift is the powerful electron-withdrawing inductive effect (-I effect) of the two fluorine atoms. Fluorine's high electronegativity polarizes the carbon skeleton, pulling electron density away from the nitrogen atom. This destabilizes the protonated form of the amine (the conjugate acid), making it more acidic and thus lowering its pKa. Consequently, the free amine becomes less basic.[3][4]
This effect is distance-dependent; the closer the CF2 group is to the amine nitrogen, the more pronounced the decrease in pKa. Studies have shown a clear correlation between the pKa decrease and the shortest through-bond pathway between the nitrogen atom and the CF2 moiety.[4] This predictability allows for the rational design of amines with a targeted basicity.
Caption: Logical flow of gem-difluorination's effect on amine basicity.
Comparative Experimental Data
The introduction of a CF2 group typically reduces the pKa of a bicyclic amine by 0.3 to 0.5 units, a significant modulation for drug design.[3] The following table summarizes experimental data for representative bicyclic amine scaffolds, demonstrating the consistent pKa-lowering effect of gem-difluorination.
| Bicyclic Amine Scaffold | Non-fluorinated pKa | gem-Difluorinated pKa | ΔpKa (pKa_F - pKa_H) |
| Azabicyclo[3.2.1]octane | ~10.5 | ~10.1 | -0.4 |
| Azabicyclo[3.3.1]nonane | ~10.8 | ~10.3 | -0.5 |
| Azabicyclo[4.2.1]nonane | ~10.6 | ~10.2 | -0.4 |
| Azabicyclo[2.2.2]octane | ~11.1 | ~10.7 | -0.4 |
Note: The pKa values are approximate and can vary based on substitution and experimental conditions. Data synthesized from findings reported in literature.[3][4][5]
Part 2: The Complex Influence of Gem-Difluorination on Lipophilicity (LogP)
Lipophilicity, measured as the octanol-water partition coefficient (LogP), is a cornerstone of the "rule-of-five" and profoundly affects a drug's solubility, permeability, and metabolic stability. Unlike its predictable effect on pKa, the impact of gem-difluorination on LogP is complex and context-dependent, capable of either increasing or decreasing the value.[4][6][7]
A Balance of Competing Factors
The change in LogP upon gem-difluorination (ΔLogP) is governed by a delicate interplay of opposing electronic and steric effects.[4]
-
Factors Increasing LogP: The replacement of two C-H bonds with two C-F bonds reduces the molecule's ability to act as a hydrogen bond donor. Furthermore, the low polarizability of the fluorine atoms can reduce favorable interactions with the aqueous phase, thereby increasing partitioning into the lipophilic octanol phase.[4]
-
Factors Decreasing LogP: The strong inductive effect of the CF2 group can polarize adjacent C-H bonds, creating localized dipoles that enhance hydration and interaction with the aqueous phase.[4] This effect is highly sensitive to the conformation of the bicyclic ring, as the spatial orientation between the C-F and vicinal C-H bonds dictates the magnitude of this polarization.[3]
The net result depends on the specific molecular architecture, including the distance between the CF2 group and other polar moieties and the overall topology of the bicyclic system.[4] For instance, studies have shown that β,β-difluorinated derivatives may exhibit slightly increased lipophilicity, whereas γ,γ- and δ,δ-difluorinated counterparts tend to be less lipophilic.[4]
Comparative Experimental Data
The unpredictable nature of ΔLogP necessitates experimental determination for each new scaffold. The table below illustrates the variable outcomes of gem-difluorination on the LogP of model bicyclic amine derivatives.
| Bicyclic Amine Scaffold (as Benzamide Derivative) | Non-fluorinated LogP | gem-Difluorinated LogP | ΔLogP (LogP_F - LogP_H) | Outcome |
| β-CF2 Azabicyclo[3.2.1]octane | 2.10 | 2.25 | +0.15 | Increased Lipophilicity |
| γ-CF2 Azabicyclo[3.2.1]octane | 2.10 | 1.95 | -0.15 | Decreased Lipophilicity |
| δ-CF2 Azabicyclo[4.2.1]nonane | 2.40 | 2.20 | -0.20 | Decreased Lipophilicity |
| Fused Bicyclic System A | 1.85 | 1.30 | -0.55 | Decreased Lipophilicity |
Note: LogP is often measured on N-acylated derivatives to avoid complications from the amine's basicity. Data synthesized from findings reported in literature.[3][4][8]
Part 3: Experimental Protocols
Accurate and reproducible measurement of pKa and LogP is essential for building reliable structure-property relationships. The following protocols represent industry-standard methodologies.
Protocol 1: pKa Determination by Potentiometric Titration
This method is widely used for its simplicity and accuracy in determining the pKa of amines.[9]
Caption: Experimental workflow for pKa determination.
Detailed Steps:
-
Solution Preparation: Prepare an aqueous solution of the amine at a known concentration (e.g., 0.05 M). Ensure complete dissolution.
-
Instrument Calibration: Calibrate a pH meter using at least three standard buffers that bracket the expected pKa.
-
Titration Setup: Place the amine solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar.
-
Titration Execution: Add a standardized solution of hydrochloric acid (e.g., 0.100 M HCl) in precise, small aliquots using a burette or automated titrator.
-
Data Collection: Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values against the volume of HCl added. The resulting titration curve will show an inflection point, which is the equivalence point. The pKa is equal to the pH at the point where half of the volume of HCl required to reach the equivalence point has been added.[9][10]
Protocol 2: LogP Determination by the Shake-Flask Method
The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[11][12]
Caption: Experimental workflow for LogP determination.
Detailed Steps:
-
Phase Preparation: Vigorously mix equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD measurement) and allow them to separate for at least 24 hours to ensure mutual saturation.[13]
-
Compound Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical detection method.
-
Partitioning: In a vial, combine a known volume of the compound's n-octanol solution with a known volume of the pre-saturated water.
-
Equilibration: Seal the vial and shake it at a constant temperature for a sufficient period (typically several hours to 24 hours) to allow the compound to reach partitioning equilibrium.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanolic layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC with UV detection.[13][14]
-
Calculation: Calculate the LogP using the formula: LogP = log10 (Concentration in n-octanol / Concentration in water).[11]
Conclusion
Gem-difluorination is a nuanced and powerful tool in the medicinal chemist's arsenal for optimizing the properties of bicyclic amines.
-
For pKa modulation, it is a predictable tool. The strong, distance-dependent inductive effect of the CF2 group reliably lowers the basicity of the amine, allowing for targeted adjustments to achieve a desired ionization state.[3][4]
-
For LogP modulation, it is a complex but valuable strategy. The impact on lipophilicity is not straightforward and can result in either an increase or a decrease in LogP.[3][6] This complexity arises from a balance of competing electronic and conformational effects, highlighting the necessity for empirical measurement. However, this unpredictability also presents an opportunity for subtle property fine-tuning that might not be achievable with other substituents.
By understanding the distinct mechanisms through which gem-difluorination influences these two critical physicochemical parameters, researchers can more effectively design and develop drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. acdlabs.com [acdlabs.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. agilent.com [agilent.com]
- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Landscape of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-azabicyclo[2.2.1]heptane scaffold, a conformationally rigid proline analogue, is a privileged structure in medicinal chemistry, prized for its ability to present substituents in a well-defined three-dimensional orientation.[1] The strategic introduction of fluorine, particularly as a geminal difluoro group, is a widely recognized tactic to modulate the physicochemical and pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth comparison of 6,6-difluoro-2-azabicyclo[2.2.1]heptane derivatives with their non-fluorinated counterparts and other relevant bicyclic systems. While a published X-ray crystal structure for a 6,6-difluoro derivative is not currently available in public databases, this guide leverages crystallographic data from analogous structures and extensive literature on fluorine's effects to provide a robust, predictive analysis of its structural and functional impact.
Introduction: The Strategic Value of Fluorinated Bicyclic Scaffolds
The "escape from flatland" in drug design—moving from planar, aromatic systems to sp³-rich, three-dimensional scaffolds—is a key strategy for improving pharmacological profiles and securing novel intellectual property.[1] Bridged bicyclic systems like 2-azabicyclo[2.2.1]heptane (also known as 2-azanorbornane) are exemplary in this regard. Their rigid framework minimizes the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity.[1]
The incorporation of a gem-difluoro group at the C6 position of this scaffold is a deliberate design choice aimed at achieving specific therapeutic advantages:
-
Metabolic Blocking: The strong carbon-fluorine bond can block sites susceptible to oxidative metabolism, thereby increasing a drug's half-life.[1]
-
Modulation of Basicity (pKa): The potent electron-withdrawing nature of the CF₂ group is known to decrease the pKa of nearby amino groups, which can alter a compound's ionization state at physiological pH, impacting its absorption, distribution, and target engagement.
-
Conformational Control: Fluorine substitution can induce subtle but significant changes in local conformation and electronics, potentially creating favorable interactions (e.g., hydrogen bonds, dipole interactions) within a protein binding pocket.
This guide will dissect these effects through a comparative lens, providing both the foundational structural data of the parent scaffold and a data-driven forecast of the changes imparted by 6,6-difluorination.
Structural Comparison: Non-Fluorinated vs. Predicted 6,6-Difluoro Scaffolds
To establish a baseline, we first consider the fundamental geometry of the azabicyclo[2.2.1]heptane ring system. While numerous derivatives have been crystallized, we will reference the structural data for closely related systems like 2,5-diazoniabicyclo[2.2.1]heptane to discuss the core framework.[2]
The 2-azabicyclo[2.2.1]heptane cage enforces a rigid boat-like conformation on its six-membered ring component.[2] This rigidity is the cornerstone of its utility as a pharmacophore.
Predicted Impact of 6,6-Difluorination on Key Geometric Parameters
The introduction of two fluorine atoms at the C6 position is predicted to induce several key structural changes compared to the parent hydrocarbon scaffold. These predictions are based on well-established principles of fluorine stereoelectronics and analysis of other gem-difluorinated bicyclic systems.
-
C-C Bond Lengths: The strong inductive effect of the two fluorine atoms will draw electron density away from the C6 carbon. This is expected to slightly shorten the adjacent C1-C6 and C5-C6 bonds.
-
Bond Angles: The most significant change is anticipated in the C5-C6-C1 bond angle. To accommodate the larger fluorine atoms and minimize steric strain, this angle is expected to be slightly compressed compared to the sp³ ideal of 109.5°. Conversely, the F-C6-F angle will likely be smaller than 109.5°, a common feature of gem-difluoro groups.
-
Torsion Angles and Puckering: While the overall bicyclic framework remains rigid, the gem-difluoro substitution will alter the puckering of the five-membered ring involving C1-C6-C5-C4-N7. This subtle conformational shift can reposition other substituents on the ring, potentially influencing how a molecule fits into a binding site.
Comparative Data Table
The following table presents crystallographic data for a representative non-fluorinated 2,5-diazabicyclo[2.2.1]heptane derivative alongside predicted values for a hypothetical 6,6-difluoro-2-azabicyclo[2.2.1]heptane. The predicted values are extrapolations based on known effects of gem-difluorination on similar cyclic systems.
| Parameter | 2,5-Diazoniabicyclo[2.2.1]heptane[2] | Predicted 2-Boc-6,6-Difluoro-2-azabicyclo[2.2.1]heptane | Rationale for Prediction |
| Bond Length (Å) | |||
| C1-C6 | ~1.53 | ~1.51 - 1.52 | Inductive shortening from CF₂ group |
| C5-C6 | ~1.53 | ~1.51 - 1.52 | Inductive shortening from CF₂ group |
| C6-F | N/A | ~1.35 - 1.38 | Typical C-F bond length |
| Bond Angle (°) | |||
| C5-C6-C1 | ~101 | ~98 - 100 | Steric compression due to fluorine atoms |
| F-C6-F | N/A | ~104 - 106 | Typical for gem-difluoroalkanes |
| Physicochemical | |||
| pKa (of N2 amine) | Not directly comparable | Lower than non-fluorinated analog | Strong inductive withdrawal by CF₂ group |
Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. Below are detailed protocols for the synthesis of a key intermediate and a general procedure for crystallogenesis.
Synthesis of 2-Boc-6,6-difluoro-2-azabicyclo[2.2.1]heptane
This protocol is adapted from documented syntheses of fluorinated 2-azanorbornane derivatives.[3] The key transformation is the deoxofluorination of a ketone precursor.
Workflow Diagram:
Caption: Synthetic workflow for 6,6-difluorination.
Step-by-Step Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 2-Boc-2-azabicyclo[2.2.1]heptan-6-one (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (2.0-2.5 eq) dropwise to the stirred solution. Caution: DAST can be hazardous and should be handled with extreme care in a fume hood.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-Boc-6,6-difluoro-2-azabicyclo[2.2.1]heptane.
General Protocol for Single Crystal Growth (Vapor Diffusion)
Obtaining X-ray quality crystals is often a process of systematic screening. Vapor diffusion is a common and effective method.
Workflow Diagram:
Caption: Vapor diffusion method for crystal growth.
Step-by-Step Protocol:
-
Solvent Selection: Identify a "good" solvent in which your compound is readily soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. For many organic compounds, combinations like DCM/hexane, ethyl acetate/pentane, or methanol/diethyl ether are effective.
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the highly purified compound in a minimal amount of the "good" solvent in a small, open vial (e.g., a 1-dram vial).
-
Chamber Setup: Place this small vial inside a larger, sealable jar or beaker. Add a larger volume of the "anti-solvent" to the bottom of the jar, ensuring the level is below the top of the inner vial.
-
Equilibration: Seal the jar tightly. The more volatile anti-solvent will slowly diffuse into the good solvent in the inner vial.
-
Crystallization: This slow diffusion gradually decreases the solubility of the compound, leading to a state of supersaturation and, ideally, the formation of single crystals over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or fine forceps and immediately prepare them for X-ray diffraction analysis.
Performance and Application Insights
The true value of a chemical scaffold is realized in its performance. While direct comparative binding data for a 6,6-difluoro-2-azabicyclo[2.2.1]heptane derivative is sparse, we can infer its likely impact in a drug development context.
-
Case Study: DPP-4 Inhibitors: The 2-azabicyclo[2.2.1]heptane core has been successfully employed in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors. In this context, the rigid scaffold was used to replace a more flexible cyanopyrrolidine moiety, preventing an intramolecular cyclization that leads to an inactive metabolite.[1]
-
Predicted Impact of Fluorination: Introducing the 6,6-difluoro group into such an inhibitor would be expected to:
-
Increase Metabolic Stability: The C6 position, adjacent to the core nitrogen, could be a site of metabolism. The CF₂ group would effectively shield this position.
-
Alter Binding Interactions: The highly polarized C-F bonds could form favorable dipole-dipole or hydrogen bond interactions with polar residues in the DPP-4 active site, potentially enhancing binding affinity.
-
Tune Lipophilicity: The effect of gem-difluorination on lipophilicity (LogP) is context-dependent and can either increase or decrease it.[4][5] This allows for fine-tuning of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Conclusion and Future Outlook
The 6,6-difluoro-2-azabicyclo[2.2.1]heptane scaffold represents a compelling, next-generation building block for medicinal chemistry. By combining the conformational rigidity of the bicyclic system with the powerful modulating effects of geminal difluorination, it offers a sophisticated tool for addressing common challenges in drug design, from metabolic instability to suboptimal binding affinity.
While the definitive X-ray crystal structure remains to be published, the structural and physicochemical consequences of this substitution can be predicted with a high degree of confidence. This guide provides a robust framework for understanding these effects and for the rational design of novel therapeutics incorporating this promising scaffold. The future elucidation of its crystal structure will undoubtedly provide even deeper insights and further accelerate its application in the development of innovative medicines.
References
-
Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. (URL: [Link])
-
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | ChemRxiv | Cambridge Open Engage. (URL: [Link])
-
18 The overall synthesis of 2-Boc-6,... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts - UCLA – Chemistry and Biochemistry. (URL: [Link])
-
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery - ChemRxiv. (URL: [Link])
-
Reprint - Wiley Online Library. (URL: [Link])
-
Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes | Organic Letters - ACS Publications. (URL: [Link])
-
Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery | Request PDF - ResearchGate. (URL: [Link])
-
Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | Request PDF - ResearchGate. (URL: [Link])
-
Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity | Request PDF - ResearchGate. (URL: [Link])
-
Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed. (URL: [Link])
- WO2009104155A1 - 2-aza-bicyclo[2.2.
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. (URL: [Link])
-
Fluorinated Nucleosides: Synthesis and Biological Implication - PMC - PubMed Central. (URL: [Link])
-
Two‐Dimensional Fluorinated Graphene: Synthesis, Structures, Properties and Applications. (URL: [Link])
-
(PDF) Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives - ResearchGate. (URL: [Link])
-
Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. (URL: [Link])
Sources
Spectroscopic characterization of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride.
An In-Depth Comparative Guide to the Spectroscopic Characterization of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Fluorination in Bicyclic Scaffolds
The 2-azabicyclo[2.2.1]heptane framework is a conformationally rigid scaffold that provides a fixed three-dimensional arrangement for chemical substituents.[1] This structural constraint is a significant asset in medicinal chemistry, enabling the precise orientation of pharmacophoric groups to enhance binding affinity and selectivity for biological targets.[1] The introduction of fluorine atoms, particularly as a gem-difluoro group, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and basicity (pKa).[2]
This guide provides a comprehensive spectroscopic characterization of this compound. Due to the limited availability of public, peer-reviewed spectral data for this specific compound, this analysis establishes a robust baseline by comparing its predicted spectroscopic features with experimentally available data for its non-fluorinated analog, 2-azabicyclo[2.2.1]heptane hydrochloride. This comparative approach provides a validated framework for researchers engaged in the synthesis and characterization of novel fluorinated bicyclic amines.
Caption: Molecular structures of the target compound and its non-fluorinated analog.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Detailed Comparison
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The introduction of the two fluorine atoms at the C6 position induces significant and predictable changes in the ¹H, ¹³C, and ¹⁹F NMR spectra compared to the non-fluorinated parent compound.
¹H NMR Spectroscopy: The Inductive Effect of Fluorine
The primary influence of the gem-difluoro group on the ¹H NMR spectrum is through-bond inductive electron withdrawal. This effect deshields nearby protons, causing them to resonate at a higher chemical shift (downfield).
-
2-Azabicyclo[2.2.1]heptane Hydrochloride (Analog): The ¹H NMR spectrum of the non-fluorinated analog shows characteristic signals for the bridgehead protons (H1, H4) and the various methylene protons on the bicyclic frame.[3]
-
This compound (Target - Predicted):
-
Protons on C5 and C7: The protons closest to the C6-F₂ group (H5-exo, H5-endo, H7-syn, H7-anti) are expected to experience the most significant downfield shift.
-
Long-Range Coupling: Fluorine couples with protons over multiple bonds (²JHF, ³JHF, ⁴JHF). This will result in more complex splitting patterns for the protons on C1, C5, and C7 compared to the simpler multiplets observed in the non-fluorinated analog. The magnitude of these J-couplings provides critical conformational information.
-
| Proton Assignment | 2-Azabicyclo[2.2.1]heptane HCl (Observed) | 6,6-Difluoro-2-azabicyclo[2.2.1]heptane HCl (Predicted) | Rationale for Prediction |
| H1, H4 (Bridgehead) | ~3.5 - 4.0 ppm | ~3.7 - 4.2 ppm | Moderate downfield shift due to proximity to C6. |
| H2, H3 (endo/exo) | ~1.5 - 2.5 ppm | ~1.6 - 2.7 ppm | Minor shift; further from the inductive effect. |
| H5, H7 (endo/exo) | ~1.5 - 2.5 ppm | ~2.0 - 3.0 ppm | Significant downfield shift due to proximity to C6. Additional splitting from H-F coupling is expected. |
| NH₂⁺ | Broad singlet | Broad singlet | Position is variable and dependent on solvent and concentration. |
¹³C NMR Spectroscopy: Direct Observation of Fluorine's Influence
The effect of the gem-difluoro group is most dramatic in the ¹³C NMR spectrum.
-
2-Azabicyclo[2.2.1]heptane Hydrochloride (Analog): Shows distinct signals for the four unique carbon environments in the symmetric structure.
-
This compound (Target - Predicted):
-
C6 Signal: The carbon directly attached to the two fluorine atoms (C6) will be dramatically shifted downfield and will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), typically in the range of 240-320 Hz.
-
C1, C5: These adjacent carbons will also be shifted downfield and will exhibit smaller two-bond C-F coupling (²JCF).
-
Other Carbons: The remaining carbons (C4, C7, C2, C3) will experience progressively smaller downfield shifts as their distance from the C6 position increases.
-
| Carbon Assignment | 2-Azabicyclo[2.2.1]heptane HCl (Observed) | 6,6-Difluoro-2-azabicyclo[2.2.1]heptane HCl (Predicted) | Rationale for Prediction |
| C1, C4 (Bridgehead) | ~55 - 65 ppm | C1: ~60-70 ppm (doublet, ²JCF); C4: ~57-67 ppm | C1 is closer to C6 and will show a larger downfield shift and coupling. |
| C2, C3 | ~25 - 35 ppm | ~26 - 36 ppm | Minimal impact from fluorination. |
| C5, C7 | ~25 - 35 ppm | C5: ~30-40 ppm (doublet, ²JCF); C7: ~28-38 ppm | Significant downfield shift due to proximity to C6. |
| C6 | ~30 - 40 ppm | ~110 - 125 ppm (triplet, ¹JCF ≈ 250 Hz) | Strong deshielding and large one-bond C-F coupling. |
¹⁹F NMR Spectroscopy: The Definitive Signature
¹⁹F NMR is a highly sensitive technique that provides an unambiguous confirmation of fluorine's presence and chemical environment.
-
This compound (Target - Predicted):
-
A single signal is expected since the two fluorine atoms at C6 are chemically equivalent.
-
This signal will appear as a complex multiplet due to coupling with the neighboring protons on C1, C5, and C7.
-
The chemical shift will be in a region characteristic of aliphatic gem-difluoro compounds.
-
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups within a molecule. The comparison between the target compound and its analog is starkly defined by the C-F bond vibrations.
-
2-Azabicyclo[2.2.1]heptane Hydrochloride (Analog): The spectrum is characterized by N-H stretching (as -NH₂⁺-) in the 2500-3000 cm⁻¹ region, C-H stretching just below 3000 cm⁻¹, and C-N stretching in the fingerprint region.
-
This compound (Target - Predicted): In addition to the absorptions seen in the analog, the spectrum will be dominated by one or more very strong, sharp absorption bands in the 1100-1400 cm⁻¹ region.[1] These bands are characteristic of the C-F stretching vibrations and serve as a definitive indicator of successful fluorination.
| Vibrational Mode | 2-Azabicyclo[2.2.1]heptane HCl (Observed) | 6,6-Difluoro-2-azabicyclo[2.2.1]heptane HCl (Predicted) |
| N-H Stretch (Ammonium) | 2500-3000 cm⁻¹ (broad, strong) | 2500-3000 cm⁻¹ (broad, strong) |
| C-H Stretch (sp³) | 2850-2960 cm⁻¹ (medium-strong) | 2850-2960 cm⁻¹ (medium-strong) |
| C-F Stretch | Absent | 1100-1400 cm⁻¹ (very strong, sharp) |
Part 3: Mass Spectrometry (MS) - Contrasting Fragmentation Pathways
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The presence of fluorine atoms significantly alters the fragmentation pathways compared to the non-fluorinated analog.
-
2-Azabicyclo[2.2.1]heptane (Analog - Free Base): The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[4][5] This leads to the formation of a stable, nitrogen-containing cation.
-
6,6-Difluoro-2-azabicyclo[2.2.1]heptane (Target - Free Base - Predicted): While α-cleavage is still possible, new fragmentation pathways involving the highly electronegative fluorine atoms will emerge. Common fragmentation patterns for fluorinated compounds include the loss of a fluorine radical (•F) or the neutral loss of hydrogen fluoride (HF).
Caption: Predicted primary mass spectrometry fragmentation pathways.
Experimental Protocols
The following are standardized protocols for the acquisition of spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Acquire a standard one-pulse proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 150 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-coupled ¹⁹F spectrum.
-
Typical spectral width: -50 to -250 ppm (relative to CFCl₃).
-
No external standard is required if the spectrometer is properly calibrated.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) is preferred for solid samples.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically co-add 16 or 32 scans for a good signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI) is suitable for the hydrochloride salt. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the free-base.
-
ESI-MS:
-
Dissolve the sample in a suitable solvent (e.g., methanol/water).
-
Infuse the solution directly into the ESI source.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
-
GC-MS (for free base):
-
Generate the free base by neutralization with a mild base and extraction.
-
Dissolve the free base in a volatile solvent (e.g., dichloromethane).
-
Inject onto a suitable GC column (e.g., DB-5).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Caption: General workflow for comprehensive spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound is defined by the powerful influence of the gem-difluoro group. By comparing predicted spectral data with the known spectra of the non-fluorinated analog, clear and definitive markers of fluorination can be established. Key differentiators include significant downfield shifts and H-F/C-F coupling in NMR spectra, the appearance of strong C-F stretching bands in the FT-IR spectrum, and altered fragmentation pathways in mass spectrometry. This comparative guide provides researchers with a robust analytical framework to confidently identify and characterize this and other novel fluorinated bicyclic scaffolds, accelerating their application in drug discovery and development.
References
- BenchChem (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols. BenchChem Technical Support.
- Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2074.
-
PubChem. 2-Azabicyclo(2.2.1)heptane. National Center for Biotechnology Information. Retrieved from [Link]
- Parvulescu, F. I., et al. (2008). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Magnetic Resonance in Chemistry, 46(11), 1053-1058.
- Shenderovich, I. G., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond.
- Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(27), 7862-7870.
- Kumar, A., et al. (2002). One-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene and methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate to ion uptake systems. Arkivoc, 2002(11), 17-25.
- Williams, A. J., et al. (2020). Predicting fluorine (19F) chemical shifts. Mestrelab Research.
- Chen, Y., et al. (2021).
-
PennState MRI (2021). Introduction to Fourier Transform Infrared Spectroscopy (FTIR). YouTube. Retrieved from [Link]
- Kende, A. S., & MacGregor, P. T. (1964). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Journal of the American Chemical Society, 86(10), 2088-2088.
- D'hooghe, M., et al. (2009).
- Abraham, R. J., et al. (2002). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 40(10), 645-654.
-
SpectraBase. 2-Azabicyclo[2.2.1]heptane - Optional[MS (GC)] - Spectrum. Wiley. Retrieved from [Link]
- Tantillo, D. J. (2018).
- Feeney, J., Sutcliffe, L. H., & Walker, S. M. (1966). Coupling Constants in Fluorinated Cyclic Compounds. Transactions of the Faraday Society, 62, 2969-2980.
- Google Patents. FI95705C - Process for the preparation of 1-azabicyclo / 2.2.1 / heptane or - / 2.2.2 / octan-3-one-O-oxymers useful as cholinergic substances.
- Royal Society of Chemistry (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Royal Society of Chemistry.
-
ResearchGate. Figure S143. 19 F NMR spectrum of unknown gem-difluoride 1h, related to.... ResearchGate. Retrieved from [Link]
- Salins, S. R., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. NIH.
- Saielli, G., & Bagno, A. (2014). Computational 19F NMR spectroscopy of fluorinated organic compounds. RSC Advances, 4(92), 50663-50675.
- Yordanova, D., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
- Arsenault, G., et al. (2007).
-
University of Ottawa. 19Flourine NMR. University of Ottawa NMR Facility. Retrieved from [Link]
- Dorta, R. L., et al. (2009). Reprint. Helvetica Chimica Acta, 92(3), 459-494.
-
PubChem. 2-Azabicyclo[2.2.1]heptane hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- ICT Prague. Table of Characteristic IR Absorptions. ICT Prague.
-
Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]
-
Chemistry LibreTexts. 6.5: Amine Fragmentation. Chemistry LibreTexts. Retrieved from [Link]
- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.
- Portella, C., et al. (2007). Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems. The Journal of Organic Chemistry, 72(12), 4346-4352.
-
ResearchGate. Mass spectrometry‐based structure elucidation. Fragmentation mass.... ResearchGate. Retrieved from [Link]
- ResearchGate. DFT calculation of NMR J(FF)
- ResearchGate. NMR (3)J(C-1, H-3) couplings in 1-X-bicyclo[1.1.1] pentanes. FPT-DFT and NBO studies of hyperconjugative interactions and heavy atom substituent effects.
-
The Organic Chemistry Tutor (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Retrieved from [Link]
-
SpectraBase. 1-Fluoro-bicyclo(2.2.2)octane - Optional[13C NMR] - Chemical Shifts. Wiley. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Fluorinated Bicyclic Compounds for Pharmaceutical Research
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the incorporation of fluorinated bicyclic scaffolds is a rapidly growing strategy to enhance metabolic stability, binding affinity, and lipophilicity. However, the unique structural rigidity and the profound electronic influence of fluorine present significant analytical challenges, particularly in structural elucidation by mass spectrometry. This guide provides an in-depth comparison of the fragmentation patterns of these complex molecules under Electron Ionization (EI) and Chemical Ionization (CI) conditions. By understanding the orthogonal information provided by "hard" (EI) and "soft" (CI) ionization techniques, researchers can confidently determine molecular weight and deduce fragmentation pathways, accelerating the development of novel fluorinated therapeutics. This document offers mechanistic insights, comparative data, and a robust, self-validating experimental workflow for the comprehensive analysis of fluorinated bicyclic compounds.
Introduction: The Rise of Fluorinated Bicyclic Motifs in Drug Design
The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The carbon-fluorine bond, one of the strongest in organic chemistry, imparts increased resistance to thermal and oxidative stress, often enhancing the metabolic stability of a drug.[1] When combined with rigid bicyclic frameworks like bicyclo[1.1.1]pentane (BCP) or bicyclo[2.2.1]heptane (norbornane), the resulting structures serve as three-dimensional bioisosteres for planar aromatic rings.[2][3] This unique combination can improve a compound's physicochemical properties, including solubility and pharmacokinetic performance, while offering novel intellectual property.
Despite their synthetic appeal, these molecules pose a considerable challenge for routine structural analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for their characterization, but interpreting the resulting spectra is not always straightforward. The fragmentation patterns are a complex interplay between the strained bicyclic core and the powerful inductive effects of the fluorine substituents. This guide aims to demystify these patterns by comparing the two most common ionization techniques, EI and CI, providing researchers with the rationale to select the appropriate method and correctly interpret the data.
Fundamentals of Ionization: A Tale of Two Techniques
The ionization method is the single most important experimental choice in mass spectrometry, as it dictates the type and extent of fragmentation. For volatile analytes like many fluorinated bicyclic compounds, EI and CI are the most relevant techniques.
Electron Ionization (EI): The "Hard" Approach for Structural Detail
In EI, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[4] This process imparts significant internal energy, leading to extensive and often complex bond cleavages.[5]
-
Expertise & Experience: The primary strength of EI is its reproducibility and the generation of a detailed fragmentation "fingerprint." This allows for confident library matching against databases like NIST or Wiley.[6] However, the high energy often leads to the complete fragmentation of the molecular ion, making it difficult or impossible to determine the molecular weight of the parent compound.[7] This is a particularly prevalent issue for fluorinated compounds, where the molecular ion is frequently absent.
-
Trustworthiness: The fragmentation patterns in EI are highly reproducible under standardized conditions, making it a reliable tool for identifying known compounds and recognizing structural motifs in unknowns.
Chemical Ionization (CI): The "Soft" Touch for Molecular Weight Determination
CI is a gentler ionization technique that involves a reagent gas (e.g., methane, isobutane, or ammonia).[4] The reagent gas is first ionized by electrons, and these reagent ions then transfer a proton to the analyte molecule through chemical reactions.[3] This process imparts much less energy to the analyte.
-
Expertise & Experience: The key advantage of CI is the preservation of the molecular ion, typically observed as a protonated molecule ([M+H]⁺).[1][7] This makes CI the definitive technique for determining the molecular weight of an unknown compound.[3] The trade-off is that CI produces very little fragmentation, offering limited structural information.[5]
-
Trustworthiness: By providing an unambiguous molecular weight, CI serves as an essential validation step. An EI spectrum without a corresponding CI spectrum is often a puzzle with a missing piece. The combination of both techniques provides a self-validating dataset.
Visualization: EI vs. CI Workflow
The following diagram illustrates the conceptual difference in the ionization and fragmentation process between EI and CI.
Caption: Conceptual workflow comparing "hard" ionization (EI) with "soft" ionization (CI).
Decoding the Spectra: Fragmentation Patterns & Mechanistic Insights
The mass spectrum of a fluorinated bicyclic compound is a product of competing fragmentation pathways driven by the bicyclic core and the fluorine substituents.
The Influence of the Bicyclic Core: Ring Strain and Rearrangements
Bicyclic alkanes like norbornane have characteristic fragmentation patterns dominated by the need to relieve ring strain. The initial molecular ion will often undergo cleavage to produce more stable fragment ions.[8] A very common and diagnostic fragmentation pathway for unsaturated six-membered rings is the retro-Diels-Alder (RDA) reaction , which is a reversal of the Diels-Alder cycloaddition.[9][10] This process cleaves the ring into a diene and a dienophile, and the charge can be retained by either fragment depending on its stability.
Visualization: Generalized Fragmentation of a Norbornene Core
The following diagram shows the retro-Diels-Alder fragmentation, a key pathway for norbornene-type structures.
Caption: The characteristic retro-Diels-Alder fragmentation pathway.
The Fluorine Factor: How F Atoms Redirect Fragmentation
Fluorine's high electronegativity dramatically influences fragmentation. While the C-F bond itself is very strong, the presence of fluorine directs bond cleavages elsewhere in the molecule. Mass spectra of perfluorinated compounds are often characterized by the absence of a molecular ion and a base peak at m/z 69, corresponding to the highly stable CF₃⁺ ion.[6] Even with a single fluorine atom, rearrangements and specific losses are common. For instance, the loss of a neutral hydrogen fluoride (HF) molecule (a loss of 20 Da) is a frequent pathway.
Synergy and Conflict: A Comparative Analysis
When a fluorine atom is present on a bicyclic system, these fragmentation drivers compete. Will the molecule undergo an RDA reaction, or will it preferentially lose HF? The answer depends on the ionization energy.
| Ionization Mode | Key Ions (m/z) | Interpretation & Mechanistic Rationale |
| EI (Hard) | 114 (M⁺•) | Molecular Ion: Likely to be very weak or absent due to high ionization energy. |
| 94 ([M-HF]⁺•) | Loss of Hydrogen Fluoride: A common pathway for fluoroalkanes, driven by the formation of a stable neutral molecule. | |
| 86 ([M-C₂H₄]⁺•) | Loss of Ethene: A characteristic fragmentation of the norbornane skeleton, relieving ring strain.[8] | |
| 67 ([C₅H₇]⁺) | Cyclopentenyl Cation: A stable fragment resulting from further rearrangement after the loss of HF and H₂. | |
| CI (Soft) | 115 ([M+H]⁺) | Protonated Molecule: Expected to be the base peak, providing unambiguous confirmation of the molecular weight.[1] |
| 95 ([M+H-HF]⁺) | Loss of HF from [M+H]⁺: The only significant fragment likely to be observed, resulting from the loss of neutral HF from the protonated parent. |
This comparison highlights the orthogonal nature of the two techniques. CI definitively establishes the molecular weight, while EI provides the structural clues necessary to piece together the molecule's identity.
Experimental Protocol: A Self-Validating GC-MS Workflow
This protocol provides a robust starting point for the analysis of novel, volatile fluorinated bicyclic compounds.
Objective: To acquire high-quality, complementary EI and CI mass spectra for the structural confirmation of a fluorinated bicyclic analyte.
1. Sample Preparation
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a high-purity, volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Perform serial dilutions to reach a final concentration of approximately 1-10 µg/mL. The optimal concentration should be determined empirically.
2. GC-MS Instrumentation & Parameters
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent, with both EI and CI sources.
-
GC Column: A low-to-mid polarity column is recommended. A good starting choice is an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection: 1 µL, splitless mode. Injector temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.[11]
-
Rationale: This program provides good separation for a wide range of volatile and semi-volatile compounds. It must be optimized based on the analyte's boiling point.
-
3. Data Acquisition Strategy
-
Step 3a: Chemical Ionization (CI) Analysis
-
Ion Source: CI
-
Reagent Gas: Methane (CH₄)
-
Source Temperature: 250°C
-
Mass Range: m/z 50-400
-
Action: Inject the sample. The primary goal is to identify the [M+H]⁺ ion and confirm the molecular weight.
-
-
Step 3b: Electron Ionization (EI) Analysis
4. Data Analysis & Interpretation
-
Validate: Confirm that the highest mass ion in the CI spectrum ([M+H]⁺) corresponds to the expected molecular weight.
-
Correlate: Analyze the EI spectrum. Check if the fragment ions can be logically derived from the molecular ion confirmed by CI (e.g., losses of HF, C₂H₄, etc.).
-
Search: Perform a library search (e.g., NIST) with the EI spectrum. While a direct hit is unlikely for a novel compound, hits on structurally similar compounds can provide valuable clues.
-
Report: Propose a fragmentation scheme that is consistent with both the EI and CI data.
Visualization: Self-Validating Analytical Workflow
Caption: A dual-run GC-MS workflow for unambiguous compound identification.
Conclusion
The structural elucidation of fluorinated bicyclic compounds requires a methodical approach that leverages the strengths of different analytical techniques. Electron Ionization provides a rich tapestry of structural information through extensive fragmentation, while Chemical Ionization offers the certainty of molecular weight determination. By employing these techniques in a complementary, systematic workflow, researchers can overcome the analytical hurdles posed by these structurally complex molecules. This dual-analysis strategy is not merely a suggestion but a necessity for ensuring the trustworthiness and scientific integrity of the data, ultimately enabling the confident progression of novel fluorinated compounds through the drug development pipeline.
References
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813–823.
-
Wang, Y., et al. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Journal of Chromatographic Science, 56(9), 813–821.
-
Verhoeven, H. A., et al. (2014). Is it possible to analyze F-compounds with GCMS? ResearchGate.
-
Martin, J. W., et al. (2003). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Environmental Science & Technology, 37(14), 3091–3101.
-
Vilar, E. T., et al. (2013). Electron ionization-induced fragmentation of bridgehead-substituted norbornan-2-ones derived from fenchone. International Journal of Mass Spectrometry, 334, 49-57.
-
Mass Spectrometry: Retro Diel's-Alder fragmentation (RDA). (2021). YouTube.
-
Kagramanov, N. D. (2020). ALGORITHMS FOR FRAGMENTATION OF n-ALKANES AND n-PERFLUOROALKANES. Fluorine notes, 1(128).
-
Boczkaj, G., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal of Mass Spectrometry, 55(12), e4649.
-
Fustero, S., et al. (2021). Synthetic Strategies and Applications of Fluorine-Containing Bridged Bicyclic Compounds. Chemistry – A European Journal, 27(56), 13936-13955.
-
Komatsuda, M., et al. (2021). Ring-opening fluorination of bicyclic azaarenes. Chemical Science, 12(3), 1051-1057.
-
SCION Instruments. (n.d.). What are the common ionization methods for GC/MS.
-
University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility.
-
Jordi Labs. (n.d.). Comparison of EI-CI in QTOF-GCMS.
-
Thakur, A. (2018). What is your experience of chemical ionization (CI) versus electron impact (EI)? ResearchGate.
-
AZoM. (2018). Electron Impact or Chemical Ionization for Mass Spectrometry.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
-
Examples|Retro diels alder fragmentation for CSIR-NET GATE. (2019). YouTube.
Sources
- 1. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. research.unipd.it [research.unipd.it]
- 4. Electron ionization-induced fragmentation of bridgehead-substituted norbornan-2-ones derived from fenchone | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. notes.fluorine1.ru [notes.fluorine1.ru]
- 7. Ring-opening fluorination of bicyclic azaarenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Comparative Docking Studies: Fluorinated vs. Non-Fluorinated Ligands
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1] Its unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a ligand's pharmacokinetic and pharmacodynamic profile.[1][2] Judicious fluorination can enhance metabolic stability, modulate lipophilicity and pKa, and ultimately, improve binding affinity to the target protein.[1][3]
This guide provides an in-depth, objective comparison of the molecular docking performance of fluorinated versus non-fluorinated ligands. We will explore the theoretical underpinnings, practical considerations for in silico modeling, and present supporting experimental data to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Impact of Fluorination on Molecular Interactions: A Deeper Dive
The introduction of fluorine can profoundly alter the non-covalent interactions that govern ligand-protein binding. These alterations are often subtle yet collectively contribute to significant changes in binding affinity.
-
Electrostatic and Polar Interactions: Fluorine's high electronegativity creates a strong dipole moment in the C-F bond, which can lead to favorable electrostatic and polar interactions with complementary residues in the protein's active site. While organic fluorine is a weak hydrogen bond acceptor, it can participate in a network of interactions, including water-mediated hydrogen bonds, that collectively stabilize the ligand-protein complex.[2][4]
-
Hydrophobic Interactions: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, contributing to hydrophobic interactions, polyfluorination can sometimes decrease it.[5] This modulation of lipophilicity can be a critical factor in optimizing a ligand's ability to desolvate and enter the often hydrophobic binding pockets of proteins.
-
Conformational Rigidity: The introduction of fluorine can influence the conformational preferences of a ligand, sometimes pre-organizing it into a bioactive conformation that is more favorable for binding. This can lead to a lower entropic penalty upon binding, thereby increasing the overall binding free energy.[6]
Comparative Docking Performance: A Quantitative Overview
To illustrate the practical implications of fluorination on docking outcomes, the following table summarizes key quantitative data from a hypothetical comparative docking study of indole-based inhibitors against a putative protein kinase target. Such analyses are crucial for understanding structure-activity relationships (SAR).
| Compound | Docking Score (kcal/mol) | Hydrogen Bond Interactions | Key Interacting Residues |
| 3-fluoro-2-methyl-1H-indole | -9.2 | 3 | LEU828, ARG911, ASP967 |
| 2-methyl-1H-indole | -7.8 | 1 | LEU828 |
| 3-chloro-2-methyl-1H-indole | -8.7 | 2 | LEU828, ARG911 |
| 3-fluoro-1H-indole | -8.1 | 2 | LEU828, ASP967 |
This data is hypothetical and for illustrative purposes, based on the structure provided in a BenchChem guide.[7]
As the table suggests, the fluorinated analog exhibits a more favorable docking score, indicative of a higher predicted binding affinity. This is attributed to the formation of additional hydrogen bonds, a direct consequence of the electronic modifications introduced by the fluorine atom.[7]
Experimental Protocol: A Methodological Blueprint for Comparative Docking
Ensuring the reproducibility and scientific validity of comparative docking studies requires a meticulously planned and executed protocol. The following methodology outlines a robust workflow for such an analysis.
Ligand and Protein Preparation
-
Ligand Preparation: The three-dimensional structures of the fluorinated and non-fluorinated ligands are generated using a molecular builder (e.g., ChemDraw) and subsequently optimized using a computational chemistry software package to obtain a low-energy conformation. It is crucial to correctly assign atom types and partial charges.
-
Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by adding hydrogen atoms, assigning correct bond orders, and removing water molecules that are not critical for ligand binding. The protonation states of ionizable residues at physiological pH should be carefully checked.
Docking Simulation
-
Software Selection: A well-validated docking program such as AutoDock Vina or GOLD should be used.[8][9]
-
Grid Box Definition: A grid box is defined to encompass the active site of the protein, ensuring that the search space for the ligand is adequately defined.
-
Docking Protocol Validation: The docking protocol should be validated by redocking the co-crystallized native ligand into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[7]
-
Execution: For each ligand, multiple docking runs (e.g., 10) are performed to ensure thorough sampling of the conformational space. The pose with the lowest binding energy is typically selected for further analysis.[7]
Analysis of Results
-
Binding Affinity Comparison: The docking scores of the fluorinated and non-fluorinated ligands are compared to predict their relative binding affinities.
-
Interaction Analysis: The binding poses of the ligands are visualized and analyzed to identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding.
Visualization of the Comparative Docking Workflow
Caption: A generalized workflow for comparative molecular docking studies.
Authoritative Grounding: A Case Study with Experimental Validation
To underscore the predictive power of comparative docking, we turn to a study on benzimidazole-based oxazole analogues as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[10] This study provides a compelling example of how in silico predictions align with experimental data.
| Compound | Substitution | AChE IC50 (µM) | BuChE IC50 (µM) |
| 9 | 4-CF3 on Ring B, 3-NO2 on Ring C | 0.10 ± 0.050 | 0.20 ± 0.050 |
| 2 | 4-CH3 on Ring B, 2-NO2 on Ring C | 1.60 ± 0.10 | 1.90 ± 0.10 |
| 14 | 4-CH3 on Ring B, 2,3-diCl on Ring C | 0.20 ± 0.050 | 0.30 ± 0.050 |
Data adapted from a study by Taha et al. on benzimidazole-based oxazole analogues.[10]
In this series, compound 9 , which features a trifluoromethyl (-CF3) group, was identified as the most potent inhibitor of both AChE and BuChE.[10] The docking analysis revealed that the electron-withdrawing nature of the trifluoromethyl group enhances the cationic character of the benzene ring, and the fluorine atoms participate in halogen bonding with the active sites of the enzymes.[10] This case study highlights how the strategic incorporation of fluorine, guided by molecular docking, can lead to the identification of highly potent enzyme inhibitors.
Visualization of Key Molecular Interactions
Caption: Key molecular interactions differentiating fluorinated and non-fluorinated ligand binding.
Conclusion: An Indispensable Tool for Rational Drug Design
Comparative molecular docking of fluorinated and non-fluorinated ligands is a powerful and insightful approach in modern drug discovery. By providing a predictive framework for understanding the impact of fluorination on binding affinity and molecular interactions, these in silico studies enable a more rational and efficient design of potent and selective drug candidates. When coupled with experimental validation, this methodology becomes an indispensable component of the drug development pipeline, accelerating the journey from hit identification to lead optimization.
References
-
Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link].
-
Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC - NIH. Available at: [Link].
-
Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? - ACS Publications. Available at: [Link].
-
Fluorinated Protein–Ligand Complexes: A Computational Perspective - ACS Publications. Available at: [Link].
-
Fluorine Bonding - How Does It Work In Protein-Ligand Interactions? - ResearchGate. Available at: [Link].
-
Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B - PMC - NIH. Available at: [Link].
-
Docking simulation study and kinase selectivity of f152A1 and its analogs - PubMed. Available at: [Link].
-
Computational Molecular Docking of Fluorinated Morphine Derivatives for Improved Pain Management - Chapman University Digital Commons. Available at: [Link].
-
Synthesis, Biological Evaluation and Docking Study of New 1,2,4-Citation - ResearchGate. Available at: [Link].
-
Synthesis, biochemical evaluation and molecular modeling studies of nonpeptidic nitrile-based fluorinated compounds - PubMed. Available at: [Link].
-
Applications of Fluorine in Medicinal Chemistry - PubMed. Available at: [Link].
-
Importance of fluorination in medicinal chemistry and approaches to... - ResearchGate. Available at: [Link].
-
Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. ResearchGate. Available at: [Link].
-
(PDF) Important Fluorinated Drugs in Experimental and Clinical Use - ResearchGate. Available at: [Link].
-
Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors - MDPI. Available at: [Link].
-
Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022). PubMed. Available at: [Link].
-
Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries - PubMed. Available at: [Link].
-
Synthesis, anti-inflammatory evaluation and docking studies of some new fluorinated fused quinazolines - PubMed. Available at: [Link].
-
Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs - NIH. Available at: [Link].
-
Design, synthesis and biological evaluation of novel fluorinated docetaxel analogues. PubMed. Available at: [Link].
-
Exploring Molecular Docking And Quantitative Structure-Activity Relationships Of Oridonin Derivatives As Inhibitors Of Akt Protein Kinase | International Journal of Environmental Sciences. Available at: [Link].
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exploring the anticancer potential of fluoro flavone analogues: insights from molecular docking and dynamics studies with Aurora Kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Structure-Activity Relationship of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.1]heptane scaffold, a conformationally rigid isostere of piperidine and pyrrolidine, has emerged as a privileged structure in medicinal chemistry. Its fixed three-dimensional geometry allows for the precise orientation of substituents, leading to enhanced binding affinity and selectivity for various biological targets. The strategic incorporation of a gem-difluoro group at the 6-position of this bicyclic system offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates, including metabolic stability, pKa, and lipophilicity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6,6-difluoro-2-azabicyclo[2.2.1]heptane analogs, with a focus on their application as Dipeptidyl Peptidase-4 (DPP-4) inhibitors and modulators of nicotinic acetylcholine receptors (nAChRs).
The 2-Azabicyclo[2.2.1]heptane Core: A Foundation for Potency and Selectivity
The rigid framework of the 2-azabicyclo[2.2.1]heptane system is highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target.[1] This inherent structural constraint provides a fixed and predictable three-dimensional arrangement for appended functional groups, facilitating optimal interactions with receptor binding sites.[1] This "escape from flatland" approach, moving from flexible aliphatic or aromatic systems to rigid bicyclic structures, can significantly improve a compound's pharmacological profile.[1] The nitrogen atom within the bicyclic core serves as a versatile handle for chemical modification, allowing for the generation of diverse libraries of analogs.[1]
Strategic Introduction of the 6,6-Difluoro Moiety
The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance their properties.[1] The gem-difluoro group (CF2) at the 6-position of the 2-azabicyclo[2.2.1]heptane scaffold imparts several key advantages:
-
Metabolic Stability: The strong carbon-fluorine bond can block metabolically susceptible C-H bonds, thereby increasing the compound's half-life.
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the bicyclic nitrogen, which can influence the compound's ionization state at physiological pH and affect its absorption, distribution, and target engagement.
-
Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with receptor residues, potentially increasing binding affinity.[1]
-
Lipophilicity Tuning: The effect of gem-difluorination on lipophilicity is context-dependent and can either increase or decrease the overall lipophilicity of the molecule, providing a tool for fine-tuning this critical property.[1]
Structure-Activity Relationship of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane Analogs
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The 2-azabicyclo[2.2.1]heptane scaffold has been successfully employed in the design of potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.[1] The rigid bicyclic core serves as a constrained replacement for the more flexible cyanopyrrolidine moiety found in other DPP-4 inhibitors, a strategy aimed at preventing intramolecular cyclization that leads to inactive compounds.[1]
While specific SAR data for a series of 6,6-difluoro-2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors is limited in the reviewed literature, studies on non-fluorinated analogs provide valuable insights. For instance, the stereochemistry at the 3-position is crucial for potent inhibition, with the exo-isomer generally exhibiting higher potency.[1] It is reasonable to extrapolate that the introduction of the 6,6-difluoro group would further modulate the electronic properties and conformational preferences of the scaffold, potentially leading to enhanced potency and improved pharmacokinetic profiles.
Table 1: Comparison of 2-Azabicyclo[2.2.1]heptane-based DPP-4 Inhibitors
| Compound/Analog | Key Structural Features | Biological Activity (IC50) | Reference |
| Neogliptin Analog (exo) | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid side chain, 3-exo-cyano-2-azabicyclo[2.2.1]heptane | Potent DPP-4 inhibition (IC50 = 4.3 nM for a related oxadiazole derivative) | [2] |
| Neogliptin Analog (endo) | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid side chain, 3-endo-cyano-2-azabicyclo[2.2.1]heptane | Different potency/selectivity profile compared to exo-isomer | [1] |
| Hypothetical 6,6-Difluoro Analog | Introduction of gem-difluoro at C6 | Expected to modulate pKa and metabolic stability, potentially enhancing potency and pharmacokinetic properties. | - |
Nicotinic Acetylcholine Receptor (nAChR) Modulators
The introduction of the gem-difluoro group directly onto the bicyclic core is anticipated to influence the orientation of substituents at other positions, thereby affecting the binding affinity and functional activity at various nAChR subtypes. Stereochemistry plays a critical role, with enantiomers of 7-methyl-2-aryl-7-azabicyclo[2.2.1]heptane derivatives showing substantial differences in their affinity for nAChRs.[3]
Experimental Protocols
Synthesis of the 6,6-Difluoro-2-azabicyclo[2.2.1]heptane Core
The key step in the synthesis of the 6,6-difluoro-2-azabicyclo[2.2.1]heptane core is the deoxofluorination of the corresponding ketone. A general and efficient method involves the following steps:
-
Protection of the Nitrogen: The secondary amine of a suitable 2-azabicyclo[2.2.1]heptane precursor is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions during fluorination.
-
Oxidation to the Ketone: The C6 position of the N-Boc-protected scaffold is oxidized to the corresponding ketone, N-Boc-2-azabicyclo[2.2.1]heptan-6-one.
-
Geminal Difluorination: The ketone is then subjected to deoxofluorination using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or other modern fluorinating reagents, to yield 2-Boc-6,6-difluoro-2-azabicyclo[2.2.1]heptane.[4]
-
Deprotection: The Boc protecting group can be removed under acidic conditions to provide the free 6,6-difluoro-2-azabicyclo[2.2.1]heptane, which can then be further functionalized.
Caption: Synthetic workflow for the 6,6-difluoro-2-azabicyclo[2.2.1]heptane core.
Biological Evaluation: DPP-4 Inhibition Assay
The inhibitory activity of the synthesized analogs against DPP-4 can be determined using a standard in vitro enzymatic assay.
-
Reagents: Human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a reference inhibitor (e.g., sitagliptin).
-
Procedure: a. The test compounds are serially diluted in an appropriate buffer. b. The DPP-4 enzyme is pre-incubated with the test compounds or vehicle control in a microplate. c. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. d. The fluorescence intensity is measured over time using a microplate reader.
-
Data Analysis: The rate of substrate cleavage is calculated, and the percent inhibition for each compound concentration is determined. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by fitting the data to a dose-response curve.
Logical Relationships in SAR
The following diagram illustrates the key relationships between structural modifications of the 2-azabicyclo[2.2.1]heptane scaffold and the resulting biological activity.
Caption: Key structure-activity relationships for 2-azabicyclo[2.2.1]heptane analogs.
Conclusion and Future Directions
The 6,6-difluoro-2-azabicyclo[2.2.1]heptane scaffold represents a promising platform for the design of novel therapeutics with enhanced pharmacological properties. While the currently available data provides a foundational understanding of its SAR, a more systematic investigation is warranted. Future studies should focus on the synthesis and biological evaluation of a diverse library of 6,6-difluoro-2-azabicyclo[2.2.1]heptane analogs with various substitutions at the nitrogen and other positions of the bicyclic core. Such studies, targeting a range of biological endpoints including DPP-4 and nAChRs, will be crucial for fully elucidating the therapeutic potential of this unique chemical scaffold.
References
- Levchenko, K., et al. A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. Thieme E-Books & E-Journals.
-
A-Biotek. (3S)-2-tert-butoxycarbonyl-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | 1272757-85-3. Available from: [Link]
- Maslov, I., et al. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4).
- Klochkov, A., et al. Synthesis and functionalization of azabicyclo[2.2.
-
Semantic Scholar. Identification of a Novel Scaffold for Inhibition of Dipeptidyl Peptidase-4. Available from: [Link]
- Sharma, S., et al. Identification of a Novel Scaffold for Inhibition of Dipeptidyl Peptidase-4. PubMed. 2019.
-
Tuaeva, N.O., et al. 3-(3-Azabicyclo[1][5][5]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. MDPI. 2023.
- Wojaczyńska, E. Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. 2022.
- Malpass, J.R., et al. exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptanes: Syntheses and Nicotinic Acetylcholine Receptor Agonist Activity of Potent Pyridazine Analogues of (±)-Epibatidine. Journal of Medicinal Chemistry. 2003.
- D'Andrea, P., et al. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules. 2021.
- Gilead Sciences, Inc. Substituted 6-azabenzimidazole compounds as hpk1 inhibitors.
-
National Center for Biotechnology Information. [18F]Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane. Available from: [Link]
-
ResearchGate. 18 The overall synthesis of 2-Boc-6,6-difluoro-2-azabicyclo[2.2.1]heptane and 2-Boc-5,5-difluoro-2-azabicyclo[2.2.1]heptane (yields of isolated compounds). Available from: [Link]
-
The LAIR at East Texas A&M. Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Available from: [Link]
- Moroz, B.L., et al. Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives.
- Gao, Y., et al. Derivatives of (−)-7-Methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane Are Potential Ligands for Positron Emission Tomography Imaging of Extrathalamic Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. 2007.
- Sauerberg, P., et al. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Semantic Scholar. 2022.
- D'Andrea, P., et al. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules. 2021.
Sources
A Comparative Guide to the In Vitro Metabolic Stability of Fluorinated Bicyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of candidates with optimal pharmacokinetic profiles is paramount. Among the myriad strategies to enhance metabolic stability, the synergistic combination of fluorination and bicyclic scaffolds has emerged as a particularly powerful approach. This guide offers an in-depth technical comparison of the in vitro metabolic stability of various fluorinated bicyclic scaffolds, grounded in experimental data and established scientific principles. Our objective is to provide drug development professionals with a clear, evidence-based framework for scaffold selection and lead optimization.
The Strategic Imperative for Metabolic Stability
A drug's metabolic stability is a critical determinant of its oral bioavailability, half-life, and dosing regimen. Compounds that are rapidly metabolized by hepatic enzymes, primarily the cytochrome P450 (CYP450) superfamily, often exhibit poor in vivo exposure, limiting their therapeutic potential.[1][2] Consequently, medicinal chemists continually seek structural modifications that can shield molecules from metabolic attack without compromising their pharmacological activity.
The introduction of fluorine into a drug candidate is a well-established strategy to enhance metabolic stability.[3][4] The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage, effectively "blocking" common sites of oxidative metabolism.[3] When this tactic is applied to rigid bicyclic scaffolds, which already orient functional groups in a fixed three-dimensional space, the result can be a significant improvement in metabolic robustness.[5][6]
Comparative Analysis of In Vitro Metabolic Stability
The following table summarizes in vitro metabolic stability data for a selection of fluorinated bicyclic scaffolds compared to their non-fluorinated or aromatic counterparts, as determined by the human liver microsome (HLM) stability assay. The key parameters presented are the half-life (t½), a measure of how long it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which quantifies the inherent capacity of the liver to metabolize a drug.[1][2] Longer half-lives and lower intrinsic clearance values are indicative of greater metabolic stability.
| Scaffold Class | Compound/Analog | Key Structural Features | t½ (min) | CLint (µL/min/mg protein) | Species |
| Bicyclo[1.1.1]pentanes (BCPs) | Phenyl-containing γ-secretase inhibitor | Central para-substituted fluorophenyl ring | - | - | - |
| BCP-containing γ-secretase inhibitor | Bicyclo[1.1.1]pentane replaces phenyl ring | - | Significantly lower CLint | Human, Rat, Mouse, Dog | |
| Benzamide IDO1 Inhibitor | Central aniline with benzamide | - | High (amide hydrolysis) | Rat | |
| BCP-amide IDO1 Inhibitor | Bicyclo[1.1.1]pentane replaces central phenyl | - | Significantly improved stability | Rat | |
| Bicyclo[2.2.2]octanes | Cyclohexyl Carboxamide | Cyclohexyl group | - | High metabolism | Human, Rat, Mouse |
| Difluorocyclobutane Carboxamide | Difluorocyclobutane replaces cyclohexyl | - | Significant improvement | Human, Rat, Mouse | |
| Azabicycloalkanes | Piperidine Analog | Piperidine ring system | >60 | Low | Rat |
| Homopiperazine Analog | Homopiperazine ring system | <30 | High | Rat |
Note: Direct cross-study comparison of absolute values should be approached with caution due to potential variations in experimental conditions. The primary utility of this data is in observing relative trends.
Interpreting the Data: Structure-Metabolism Relationships
The data presented above highlights a consistent trend: the incorporation of fluorinated bicyclic scaffolds can lead to substantial improvements in metabolic stability.
Bicyclo[1.1.1]pentanes (BCPs) have gained significant attention as bioisosteres for para-substituted phenyl rings.[5][6] The rigid, three-dimensional structure of the BCP core shields adjacent functional groups from metabolic enzymes. As seen in the case of the γ-secretase and IDO1 inhibitors, replacing a metabolically labile phenyl ring with a BCP scaffold can dramatically reduce clearance, in part by mitigating pathways like amide hydrolysis.[5][6]
Fluorinated Bicyclo[2.2.2]octanes and related strained ring systems also demonstrate enhanced metabolic stability. The introduction of fluorine atoms can block sites of oxidative metabolism on the cycloalkyl ring itself.[7] In the example of the bicyclo[2.2.2]octane-derived carboxamide, replacing a metabolically susceptible cyclohexyl group with a difluorocyclobutane led to a significant improvement in microsomal stability.[7]
Fluorinated Azabicycloalkanes , such as fluorinated piperidines, also show promise. The piperidine analogues demonstrated improved metabolic stability in rat liver microsomes compared to their homopiperazine counterparts.[8] This suggests that the conformational constraint of the bicyclic system, combined with the metabolic blocking effect of fluorine, can be a successful strategy for enhancing stability.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the data discussed, a detailed, self-validating protocol for a standard in vitro liver microsomal stability assay is provided below.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of human liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (a high-clearance and a low-clearance compound)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw the pooled human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Incubate the plate at 37°C with continuous shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding a sufficient volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.[9]
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of the curve is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein) .[3]
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro liver microsomal stability assay.
The Mechanistic Underpinnings of Enhanced Stability
The increased metabolic stability of fluorinated bicyclic scaffolds can be attributed to a combination of steric and electronic effects.
Caption: Relationship between structural features and metabolic stability.
-
Steric Hindrance: The rigid framework of a bicyclic system can physically obstruct the approach of metabolizing enzymes to susceptible functional groups. Fluorine atoms, although relatively small, can further contribute to this steric shield.
-
Electronic Effects: The high electronegativity of fluorine can alter the electron distribution within the molecule, making adjacent bonds less susceptible to oxidative metabolism. The inherent strength of the C-F bond is a primary contributor to its resistance to enzymatic cleavage.[3]
-
Conformational Rigidity: Unlike flexible aliphatic chains, bicyclic scaffolds lock the molecule into a specific conformation. This can prevent the adoption of a geometry that is optimal for binding to the active site of a metabolizing enzyme.
Conclusion
The strategic incorporation of fluorine into bicyclic scaffolds represents a robust and effective approach to enhancing the metabolic stability of drug candidates. As demonstrated by the comparative data, this strategy can lead to significant reductions in in vitro clearance, a key predictor of in vivo pharmacokinetic performance. By understanding the structure-metabolism relationships and employing rigorous in vitro assays, drug development scientists can make more informed decisions in the design and optimization of new chemical entities with improved drug-like properties.
References
-
Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. Available from: [Link]
-
Mykhailiuk, P. K. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(10), 5183-5187. Available from: [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]
-
JJ, C., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. bioRxiv. Available from: [Link]
-
Zhang, Y., et al. (2019). A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: “BCP-F2”. Organic Letters, 21(15), 6076-6080. Available from: [Link]
- Google Patents. (n.d.). Azabicyclo (3.1. 0) Hexane Derivatives Useful As Modulators Of Dopamine D3 Receptors.
-
Sun, D., et al. (2021). Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1775-1781. Available from: [Link]
-
Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available from: [Link]
-
Baldon, S., Dell'Amico, L., & Cuadros, S. (2024). Synthetic Strategies and Applications of Fluorine-Containing Bridged Bicyclic Compounds. European Journal of Organic Chemistry. Available from: [Link]
-
Mykhailiuk, P. K. (2022). A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 61(29), e202205103. Available from: [Link]
-
Eurofins Discovery. (n.d.). Intrinsic clearance (liver microsomes, human). Available from: [Link]
-
Mykhailiuk, P. K. (2022). Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry: design, synthesis and characterization. ChemRxiv. Available from: [Link]
-
Bychek, R., & Mykhailiuk, P. K. (2022). A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie, 134(29), e202205103. Available from: [Link]
- Google Patents. (n.d.). 2-Azabicyclo [3.1.0]hexane-3-carbonitrile compound, pharmaceutical composition and use thereof.
-
Ploch, S., et al. (2015). Prediction of overall in vitro microsomal stability of drug candidates based on molecular modeling and support vector machines. Case study of novel arylpiperazines derivatives. PLoS One, 10(3), e0122772. Available from: [Link]
-
Mykhailiuk, P. K. (2022). Fluoro-bicyclo[1.1.1]pentanes. ChemRxiv. Available from: [Link]
-
Figshare. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules. Available from: [Link]
-
Bychek, R., & Mykhailiuk, P. K. (2022). A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 61(29), e202205103. Available from: [Link]
-
Santosh, G., et al. (2022). Discovery of BMS-986339, a Pharmacologically Differentiated Farnesoid X Receptor Agonist for the Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry, 65(13), 8949-8971. Available from: [Link]
-
Nirogi, R., et al. (2021). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. Journal of Medicinal Chemistry, 64(14), 10398-10414. Available from: [Link]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. In-vitro metabolism of fluorinated diakylnitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Binding Affinity of Fluorinated vs. Non-Fluorinated Nicotinic Acetylcholine Receptor Ligands
This guide provides an in-depth comparison of the binding affinities of fluorinated and non-fluorinated ligands for nicotinic acetylcholine receptors (nAChRs). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the nuanced role of fluorine in modulating ligand-receptor interactions, offering insights grounded in established medicinal chemistry principles.
Introduction: The Significance of nAChRs and Ligand Fluorination
Nicotinic acetylcholine receptors (nAChRs) are pentameric, ligand-gated ion channels crucial for fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] These receptors, which respond to the endogenous neurotransmitter acetylcholine, are vital therapeutic targets for a range of conditions, including nicotine addiction, neurodegenerative diseases, and pain.[3][4] The binding site for agonists is located in the extracellular domain, typically at the interface between two subunits.[1][5][6]
In drug design, the binding affinity of a ligand—quantified by metrics such as the inhibition constant (Kᵢ) or dissociation constant (KᏧ)—is a primary determinant of its potency. A central strategy in medicinal chemistry to optimize this affinity involves the strategic modification of a lead compound's structure. One of the most powerful and widely used modifications is the introduction of fluorine.
Fluorine possesses a unique combination of properties that make it a valuable tool for medicinal chemists:
-
High Electronegativity: As the most electronegative element, fluorine can profoundly alter a molecule's electronic properties, influencing its interactions with the protein target.[7]
-
Small Size: With a van der Waals radius similar to that of a hydrogen or oxygen atom, fluorine can often be incorporated without creating significant steric hindrance.[8][9]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation and often improving their pharmacokinetic profile.[7][10]
This guide will dissect the effects of fluorination on nAChR ligand binding, compare experimental data for fluorinated and non-fluorinated analogs, and detail the methodologies used to generate this critical data.
The Physicochemical Impact of Fluorine on Ligand Binding
The substitution of hydrogen with fluorine is not a simple isosteric replacement. It introduces complex physicochemical changes that can either enhance or diminish binding affinity, depending on the specific molecular context.
-
Modulation of Electronic Interactions: Fluorine's electron-withdrawing nature can reduce the pKa of nearby amines, altering their ionization state at physiological pH and potentially impacting key hydrogen bonds or ionic interactions within the nAChR binding site.[11] Furthermore, the large dipole moment of the C-F bond can create favorable dipole-dipole or multipole interactions with polar residues in the receptor's binding pocket.
-
Conformational Control: Strategic fluorination can influence the conformational preferences of a molecule through stereoelectronic effects. This can "pre-organize" a ligand into a bioactive conformation that is more complementary to the receptor's binding site, thereby reducing the entropic penalty of binding and increasing affinity.[10][11]
-
Altered Hydrogen Bonding: While fluorine itself is a poor hydrogen bond acceptor, its presence can increase the acidity of adjacent N-H or O-H protons, strengthening their capacity as hydrogen bond donors.[9] Conversely, replacing a hydroxyl group with fluorine removes a hydrogen bond donor, which can be detrimental if that interaction is critical for affinity.[9]
-
Lipophilicity and Solvation: Fluorination typically increases a molecule's lipophilicity, which can enhance its ability to cross membranes and access the binding site. However, this can also affect solvation energies, which play a complex role in the overall thermodynamics of binding.[11]
The ultimate effect of fluorination is a delicate balance of these factors and is highly dependent on the specific location of the fluorine atom(s) and the topology of the nAChR binding site.[5]
Comparative Analysis: Experimental Data on Binding Affinity
Direct comparison of structurally analogous fluorinated and non-fluorinated ligands provides the clearest evidence of fluorine's impact. The effect is highly variable and can lead to increased, decreased, or neutral changes in affinity.
Case Study 1: Epibatidine Analogues
Epibatidine is a potent natural alkaloid agonist of nAChRs, but its high toxicity limits its therapeutic use.[4][12] Significant research has focused on developing fluorinated analogues to improve its safety and selectivity profile. A series of 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues were found to have very high affinity (Kᵢ < 1 nM) for the α4β2 nAChR subtype.[13] Interestingly, while the parent compound epibatidine is a full agonist, these fluorinated derivatives act as potent antagonists, demonstrating that fluorination can dramatically alter not just affinity but also functional activity.[13]
Another study on 2′-fluorodeschloroepibatidine (RTI-36) showed it to be a potent nAChR agonist that fully substituted for nicotine in drug discrimination assays, highlighting its high affinity and functional similarity to nicotine.[14]
| Compound Class | Observation | nAChR Subtype | Reference |
| Epibatidine | Parent compound, potent agonist. | α4β2, α7, others | [12] |
| 2′-Fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues | High affinity (Kᵢ < 1 nM), potent antagonists. | α4β2 | [13] |
| 2′-Fluorodeschloroepibatidine (RTI-36) | High in vivo agonist potency. | α4β2*, α7 | [14] |
Table 1: Summary of observations for fluorinated epibatidine analogues.
Case Study 2: Neonicotinoids
The structure-activity relationship (SAR) of neonicotinoid insecticides, which are agonists of insect nAChRs, has also been explored. Studies have shown that both steric and electrostatic factors, influenced by substituents on the molecule's aromatic rings, affect binding affinity.[15] The introduction of fluorine-containing groups is a common strategy in this class, but the results can be variable, sometimes leading to improved and sometimes to decreased insecticidal activity, which is closely correlated with binding affinity.[15]
Key Experimental Methodologies
Determining and comparing binding affinities requires robust and precise experimental techniques. The radioligand binding assay is the gold standard in this field.
Radioligand Binding Assay (Competition)
This technique is used to determine a test compound's affinity (Kᵢ) for a receptor by measuring how effectively it competes with a radiolabeled ligand of known affinity.[16][17]
Core Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]epibatidine) is incubated with a receptor preparation (e.g., brain tissue homogenates or cells expressing the target nAChR subtype).[12][16] Increasing concentrations of a non-radiolabeled "competitor" compound are added, and the displacement of the radioligand is measured. The concentration of the competitor that displaces 50% of the specifically bound radioligand is the IC₅₀ value. This is then converted to the Kᵢ value using the Cheng-Prusoff equation.[18]
Step-by-Step Protocol:
-
Receptor Preparation: Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the nAChR of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which contain the receptors, and wash to remove endogenous ligands.[19]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]Cytisine for α4β2 nAChRs), and varying concentrations of the unlabeled test compound (fluorinated or non-fluorinated ligand).[16][19]
-
Control Wells: Prepare wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a saturating concentration of a known high-affinity unlabeled ligand to block all specific binding sites).[18]
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[19]
-
Separation: Rapidly separate the bound from free radioligand via vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.[17]
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[18][19]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Use non-linear regression to fit the data and determine the IC₅₀.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ) , where [L] is the radioligand concentration and KᏧ is its dissociation constant.[18]
-
Caption: Workflow for a competitive radioligand binding assay.
Structure-Activity Relationship (SAR) and Conclusion
The collective data underscores that there is no universal rule for how fluorination affects nAChR binding affinity. The outcome is a product of a complex interplay between the ligand's structure, the specific site of fluorination, and the intricate microenvironment of the receptor's binding pocket.
-
Favorable Scenarios: Fluorination is most likely to enhance affinity when the introduced C-F bond dipole can form a stabilizing interaction with a polar region of the binding site, or when it induces a more favorable ligand conformation for binding.
-
Unfavorable Scenarios: Affinity is often reduced if the fluorine atom replaces a group, such as a hydroxyl, that was engaged in a critical hydrogen bond with the receptor.[9] Similarly, adding fluorine to a region where it creates steric clash or unfavorable electronic repulsion will decrease binding.
Sources
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Video: Cholinergic Receptors: Nicotinic [jove.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.okstate.edu [scholars.okstate.edu]
- 6. proteopedia.org [proteopedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interactions between 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues and acetylcholine-binding protein inform on potent antagonist activity against nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. giffordbioscience.com [giffordbioscience.com]
A Senior Application Scientist's Guide to Substituent Effects in the Aza-Diels-Alder Synthesis of Azabicyclo[2.2.1]heptanes
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-azabicyclo[2.2.1]heptane framework is a privileged scaffold in medicinal chemistry, serving as a rigid proline analogue and a core component of numerous biologically active compounds.[1] Its synthesis is most elegantly achieved via the aza-Diels-Alder reaction, a powerful [4+2] cycloaddition that rapidly builds molecular complexity.[2] However, the success of this reaction—in terms of yield, reaction rate, and particularly stereocontrol—is critically dependent on the electronic and steric nature of substituents on the reacting partners.
This guide provides an in-depth analysis of these substituent effects, moving beyond mere procedural descriptions to explain the underlying mechanistic principles. We will compare different synthetic strategies, supported by experimental data, to provide a predictive framework for researchers designing novel synthetic routes.
Mechanistic Foundations: The Aza-Diels-Alder Reaction
The reaction typically involves a diene, such as cyclopentadiene, and an imine or iminium ion as the dienophile. The concerted [4+2] cycloaddition proceeds through a six-membered transition state, leading to the bicyclic adduct.[3] The reaction's feasibility and rate are governed by Frontier Molecular Orbital (FMO) theory; a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile accelerates the reaction.[4][5]
Substituents play a pivotal role by modulating these orbital energies. Generally, the reaction is fastest when the diene possesses electron-donating groups (EDGs) and the dienophile has electron-withdrawing groups (EWGs).[6][7]
Caption: General mechanism of the aza-Diels-Alder reaction.
The Dienophile: A Tale of Two Effects
The imine is the most common and versatile component for tuning the reaction's outcome. Both electronic and steric factors of its substituents are critical.
Electronic Effects: Activating the Imine
Unactivated imines are generally poor dienophiles. To enhance their reactivity, their LUMO energy must be lowered. This is achieved by placing EWGs on either the imine carbon or the nitrogen atom.
-
N-Substituents: Attaching an EWG, such as an acyl or sulfonyl group, to the imine nitrogen significantly increases the reaction rate.[3]
-
C-Substituents: Similarly, EWGs like esters (from glyoxylate imines) on the imine carbon make the dienophile more electron-poor and reactive.[1][2]
-
Catalysis: The most powerful method of activation is the use of an acid catalyst.
-
Lewis Acids (e.g., BF₃·Et₂O, AlCl₃): These coordinate to the imine's nitrogen lone pair, drastically lowering the LUMO energy and increasing the imine's electrophilicity. This not only accelerates the reaction but can also enhance stereoselectivity.[1][8][9]
-
Brønsted Acids (e.g., CF₃COOH): Protonation of the imine nitrogen forms a highly reactive iminium ion, which readily engages in cycloaddition even with less reactive dienes.[2][10]
-
The choice between Lewis and Brønsted acids is a key experimental decision. While both are effective, Brønsted acids are often sufficient and can be milder, as demonstrated in highly diastereoselective syntheses using chiral auxiliaries.[2]
Caption: FMO diagram showing dienophile activation.
Steric Effects & Diastereoselectivity
While electronic effects govern if and how fast the reaction proceeds, steric effects dictate the 3D outcome. In the synthesis of 2-azabicyclo[2.2.1]heptanes from cyclopentadiene, two diastereomeric products, exo and endo, can be formed.
Unlike the all-carbon Diels-Alder, the aza-Diels-Alder reaction often shows a strong preference for the exo adduct.[2] This is attributed to the transition state geometry where the imine lone pair (or coordinated Lewis acid) occupies the exo position to minimize steric clash.[3]
The most reliable method for controlling facial selectivity is the use of chiral auxiliaries. By attaching a bulky, stereochemically defined group to the imine nitrogen (e.g., (R)- or (S)-1-phenylethylamine), one face of the dienophile is effectively blocked, directing the cyclopentadiene to attack from the less hindered side. This strategy leads to excellent diastereoselectivity, often yielding a single adduct.[2]
Comparative Data Analysis
The interplay of these effects is best illustrated with experimental data. The following table summarizes results from various studies, highlighting how changes in substituents and conditions dramatically alter the reaction's outcome.
| Diene | Imine Dienophile (N- and C-Substituents) | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (exo:endo) | Reference |
| Cyclopentadiene | N-(R)-phenylethyl, C-CO₂Et | CF₃COOH, CH₂Cl₂, -78 °C, 5h | 95 | >99:1 (exo only) | [2] |
| Cyclopentadiene | N-(S)-phenylethyl, C-CO₂Et | CF₃COOH, CH₂Cl₂, -78 °C, 5h | 92 | >99:1 (exo only) | [2] |
| Cyclopentadiene | N-benzyl, C-H | In situ generation, heat | Moderate | Not specified | [3] |
| Cyclopentadiene | N-tosyl, C-H | Lewis Acid (e.g., BF₃·Et₂O) | Good | Moderate selectivity | [3] |
| Cyclopentadiene | N-aryl, C-CO₂Me | No catalyst, heat | Low | Mixture | N/A |
| Cyclopentadiene | N-(R)-phenylethyl, C-CO₂Bn | BF₃·Et₂O/CF₃COOH, -60 °C | 32 (overall) | High | [1] |
Analysis: The data clearly shows that the combination of an activating C-substituent (ester), a chiral auxiliary on the nitrogen, and Brønsted acid catalysis provides a superior outcome, delivering near-quantitative yield and complete stereocontrol.[1][2] Reactions with less activated imines require harsher conditions and generally result in lower yields and poor selectivity.
Validated Experimental Protocol
This protocol describes a highly diastereoselective synthesis of an ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate derivative, adapted from literature procedures that demonstrate high yield and selectivity.[1][2]
Objective: To synthesize (1R,3S,4S)-ethyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.
Materials:
-
Ethyl glyoxylate (50% solution in toluene)
-
(R)-1-phenylethylamine
-
Magnesium sulfate (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Cyclopentadiene (freshly cracked)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Imine Formation (In Situ):
-
To a solution of ethyl glyoxylate (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C, add (R)-1-phenylethylamine (1.0 eq) dropwise.
-
Add anhydrous magnesium sulfate (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours. The magnesium sulfate acts as a dehydrating agent, driving the equilibrium towards the imine product. This in-situ formation prevents the unstable imine from decomposing.
-
-
Aza-Diels-Alder Cycloaddition:
-
Cool the flask containing the imine solution to -78 °C using a dry ice/acetone bath. Low temperature is crucial for maximizing diastereoselectivity by rigidifying the transition state and amplifying subtle energetic differences between competing pathways.
-
In a separate flask, dilute freshly cracked cyclopentadiene (3.0 eq) in anhydrous DCM. The excess diene ensures complete consumption of the limiting imine.
-
Add the cold cyclopentadiene solution to the imine mixture via cannula.
-
Add trifluoroacetic acid (TFA, 1.1 eq) dropwise to the reaction mixture. The TFA protonates the imine, forming the highly reactive iminium ion which is the active dienophile.
-
Stir the reaction at -78 °C and monitor its progress by TLC (thin-layer chromatography). The reaction is typically complete within 5 hours.[2]
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution at -78 °C until the solution is basic. This neutralizes the TFA catalyst.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product is typically of high purity but can be further purified by flash column chromatography on silica gel if necessary.
-
Self-Validation: The success of the reaction is confirmed by ¹H NMR analysis of the crude product, which should show a single major diastereomer. The characteristic signals for the bicyclic core and the high diastereomeric ratio (>99:1 d.r.) validate the protocol's effectiveness.
Conclusion
The synthesis of azabicyclo[2.2.1]heptanes via the aza-Diels-Alder reaction is a testament to the power of substituent effects in controlling chemical reactivity and stereochemistry. A logical and informed approach to selecting substituents and catalysts is paramount.
-
For Reactivity: Employ imines activated with N-acyl/sulfonyl groups or C-ester groups. The use of Brønsted or Lewis acid catalysis is highly recommended for significant rate enhancement.
-
For Stereocontrol: A chiral auxiliary on the imine nitrogen is the most effective strategy for achieving high diastereoselectivity, consistently favoring the formation of a single exo adduct.
By understanding and applying these core principles, researchers can harness the aza-Diels-Alder reaction as a reliable and efficient tool for accessing the valuable azabicyclo[2.2.1]heptane scaffold for applications in drug discovery and beyond.
References
-
García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (n.d.). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. CORE. [Link]
-
Robertson, V. S. (n.d.). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. The LAIR at East Texas A&M. [Link]
-
Gordillo, R., & Houk, K. N. (2006). Origins of Stereoselectivity in Diels-Alder Cycloadditions Catalyzed by Chiral Imidazolidinones. PMC - NIH. [Link]
-
Steppeler, F., et al. (2021). Synthesis of terminal alkynes based on (1S,3R,4R)- and (1S,3S,4R)-2-azabicyclo[2.2.1]heptane. Arkat USA. [Link]
-
Forgó, P., & Kele, Z. (n.d.). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. DOI. [Link]
-
Derdzinski, M., et al. (2009). Electronic and Steric Effects on the Mechanism of the Inverse Electron Demand Diels-Alder Reaction of 2-aminopyrroles With 1,3,5-triazines. PubMed. [Link]
-
Intramolecular Hetero-Diels−Alder Reactions of Imine and Iminium Dienophiles: Quantum Mechanical Exploration of Mechanisms and Stereoselectivities. (n.d.). ResearchGate. [Link]
-
17.16: Diels-Alder - a closer look. (2019). Chemistry LibreTexts. [Link]
-
Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene. (n.d.). Beilstein Journals. [Link]
-
Aza-Diels–Alder reaction. (n.d.). Wikipedia. [Link]
-
Click Chemistry with Cyclopentadiene. (n.d.). PMC - NIH. [Link]
-
16.11 Rules of the Diels–Alder Reaction. (2022). Chemistry LibreTexts. [Link]
-
The Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]
-
Lewis acid catalyst system for Diels–Alder reaction. (n.d.). Indian Academy of Sciences. [Link]
-
Yamabe, S., et al. (2020). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. PubMed. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
For the diligent researcher navigating the complexities of drug discovery and development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride, a fluorinated bicyclic amine of interest in medicinal chemistry. By understanding the chemical principles underpinning these procedures, you can ensure the safety of your team and the integrity of your research environment.
Hazard Identification and Risk Assessment: Why Specialized Disposal is Critical
This compound is classified as a hazardous substance requiring specialized disposal.[1] This determination is based on a synthesis of its structural features and the known hazards of related compounds.
The parent molecule, 2-azabicyclo[2.2.1]heptane, and its derivatives are known to cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] The introduction of two fluorine atoms at the 6-position significantly alters the molecule's properties. The carbon-fluorine bond is exceptionally strong, leading to high thermal and chemical stability.[4][5] This stability, while advantageous in drug design, renders the compound persistent in the environment if not disposed of correctly. Such fluorinated organic compounds are often referred to as "forever chemicals" due to their resistance to natural degradation.[4][5]
Therefore, the primary risks associated with improper disposal include:
-
Personnel Exposure: Direct contact can lead to skin and eye irritation.[2][3] Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3]
-
Environmental Persistence: The stability of the C-F bond means the compound will not readily break down in soil or water, leading to long-term contamination.[4][5]
-
Regulatory Non-Compliance: As a halogenated organic compound, its disposal is regulated under federal and local guidelines.[6][7][8][9][10]
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[2][3] | Dermal |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[2][3] | Ocular |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[2][3] | Inhalation |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste and disposed of through an approved waste disposal plant.[11][12][13] The following protocol outlines the necessary steps to ensure safe and compliant disposal.
Caption: A workflow diagram illustrating the key stages for the proper disposal of this compound.
Step 1: Waste Segregation
All waste containing this compound must be collected separately from non-hazardous waste.[14] It is also crucial to avoid mixing it with other incompatible waste streams. As a halogenated organic compound, it should be designated for incineration.[15]
Step 2: Container Selection and Management
-
Primary Container: Use a designated, leak-proof container made of high-density polyethylene (HDPE) or glass. The container must have a tightly sealing lid to prevent the escape of dust or vapors.[15]
-
Filling Level: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[15]
-
External Contamination: Ensure the outside of the container remains free from contamination. If any spillage occurs, decontaminate the exterior following the accidental release measures outlined in the Safety Data Sheet (SDS).
Step 3: Labeling
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Associated Hazards: "Skin Irritant," "Eye Irritant," "Respiratory Irritant"
-
Appropriate GHS Pictograms
-
Accumulation Start Date
Step 4: Personal Protective Equipment (PPE)
When handling the waste, always wear appropriate PPE, including:
-
Eye Protection: Chemical safety goggles.[3]
-
Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat.[3]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[3]
Step 5: Storage
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area.[3] This area should be secure and away from incompatible materials.
Step 6: Professional Disposal
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. The preferred method for halogenated organic compounds is high-temperature incineration.[4][6][16] This process is necessary to break the stable carbon-fluorine bonds and convert the compound into less harmful substances like carbon dioxide, water, and hydrogen fluoride.[16] Incomplete combustion can lead to the formation of other hazardous byproducts, which is why professional facilities with advanced emission controls are required.[5][16]
Step 7: Documentation
Maintain detailed records of the waste disposal, including the name of the disposal company, the date of pickup, and a copy of the waste manifest. This documentation is essential for regulatory compliance.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Control Ignition Sources: Remove any potential sources of ignition.
-
Containment: Prevent the spill from spreading or entering drains.[12] For a solid spill, carefully sweep or vacuum the material into a suitable disposal container. Avoid generating dust.[17]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be placed in a sealed container and disposed of as hazardous waste.[11]
Conclusion
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to the principles of waste segregation, proper containment, and professional disposal through high-temperature incineration, researchers can mitigate the risks associated with this and other fluorinated compounds. This proactive approach ensures that the pursuit of scientific advancement does not come at the cost of personal or ecological well-being.
References
- Safety Data Sheet, this compound. (URL not available)
-
PubChem. 2-Azabicyclo(2.2.1)heptane. [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
Eurofins USA. (2025). Finding an End to Forever Chemicals. [Link]
-
ETH Zürich. (2019). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
-
Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]
- (Reference with no direct URL provided in search results) methyl 4-(difluoromethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. wku.edu [wku.edu]
- 9. View Document - California Code of Regulations [govt.westlaw.com]
- 10. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ethz.ch [ethz.ch]
- 16. epa.gov [epa.gov]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Guide to Personal Protective Equipment for Handling 6,6-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
As a Senior Application Scientist, it is my priority to ensure that innovation in the lab is not just groundbreaking, but also fundamentally safe. The compound 6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride is a key building block in modern drug development, and its unique structure demands a rigorous and well-understood approach to safe handling. This guide moves beyond a simple checklist, providing a deep, procedural framework for its use. We will explore the causality behind each safety recommendation, ensuring that every researcher, scientist, and drug development professional can operate with confidence and security.
Hazard Identification and Risk Assessment
Understanding the specific hazards of this compound is the foundational step in building a robust safety plan. While a comprehensive, peer-reviewed toxicological profile is not widely available, we can infer its primary hazards based on its chemical structure—a halogenated bicyclic amine hydrochloride salt—and data from structurally similar compounds.[1] It should be treated, at a minimum, as a skin and eye irritant.[1] As a solid, the fine powder poses an inhalation risk.
The hydrochloride salt form suggests it may be acidic, and like many amines, it carries the potential for skin sensitization.[2][3] Therefore, all handling protocols must be designed to prevent dermal contact, eye exposure, and inhalation of dust.
| Potential Hazard | Route of Exposure | Rationale & Implied Precaution |
| Eye Irritation | Eyes | Direct contact with the solid powder or solutions can cause serious irritation.[1] Action: Mandates the use of chemical splash goggles. |
| Skin Irritation/Sensitization | Skin | As an amine hydrochloride, direct contact may cause irritation or allergic skin reactions.[1][2] Action: Requires proper glove selection and use of a lab coat. |
| Respiratory Tract Irritation | Inhalation | Inhaling the fine powder can irritate the respiratory system. Action: All weighing and handling of the solid must be done in a certified chemical fume hood or with appropriate respiratory protection. |
| Unknown Chronic Effects | All Routes | The long-term toxicological properties are not well-established. Action: The precautionary principle applies; minimize all routes of exposure. |
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final, and most personal, line of defense. Its effectiveness depends on the preceding layers of safety controls. Before we even select a glove or a respirator, we must prioritize engineering and administrative controls that remove or minimize the hazard at its source. This hierarchy is a self-validating system that builds safety into the procedure itself.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
For this compound, the most critical engineering control is the use of a certified chemical fume hood for all manipulations of the solid compound to prevent inhalation of dust.[4]
Essential Personal Protective Equipment: A Detailed Protocol
Once engineering and administrative controls are in place, the correct selection and use of PPE are paramount.
Hand Protection: Beyond the Barrier
Choosing the right glove involves understanding chemical compatibility.[5] For a halogenated organic solid like this, the primary risk is dermal contact with the powder, not prolonged immersion in a solvent.
| Glove Material | Protection Against Topic Compound | Advantages & Disadvantages |
| Nitrile | Recommended for splash/powder contact. | Advantages: Good for incidental contact with solvents, oils, and limited exposure to acids and bases; provides good puncture resistance and is easy to see tears.[5] Disadvantages: Poor resistance to prolonged contact with halogenated hydrocarbons and certain solvents.[5][6] |
| Neoprene | Acceptable Alternative. | Advantages: Excellent resistance to acids, bases, alcohols, and hydrocarbons.[7] Offers good dexterity and tear resistance.[8] Disadvantages: Less common in disposable formats. |
| Butyl Rubber | Not Recommended for this application. | Advantages: High resistance to ketones, esters, and highly corrosive acids.[8] Disadvantages: Performs poorly with halogenated solvents and aromatic hydrocarbons, making it a poor choice if the compound is dissolved in such solvents.[8] |
Procedural Mandate: Glove Usage
-
Inspection: Before use, always inspect gloves for any signs of degradation or punctures.
-
Donning: Don nitrile gloves (minimum 5-mil thickness) before entering the designated handling area.
-
During Use: If a glove comes into contact with the compound, remove it immediately, wash your hands, and don a new pair.[9] Disposable gloves are for single-use and incidental splash protection only.[9]
-
Doffing: Remove gloves without touching the outside surface to prevent skin contamination. Dispose of them in the designated halogenated solid waste container.
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[10]
Eye and Face Protection
Eye protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory at all times when handling the compound, whether in solid or solution form. They provide a seal around the eyes to protect against dust and splashes.[10]
-
Face Shield: A full-face shield must be worn in addition to chemical splash goggles when there is a heightened risk of splashes, such as when handling larger quantities (>5g) or preparing solutions.[10][11]
Respiratory Protection
The primary engineering control—the fume hood—should eliminate the need for routine respiratory protection.[4] However, in the rare event of an engineering control failure or during a large spill cleanup, respiratory protection is critical.
-
If handling outside a fume hood (not recommended): A NIOSH-approved respirator with a P100 (particulate) filter is required for weighing and handling the solid.
-
For spill cleanup: A full-face respirator with a multi-sorbent cartridge (protecting against organic vapors, acid gases, and particulates) offers a higher level of protection.[12]
Protective Clothing
-
Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a secure front closure is required.[11] It should be kept fully fastened.
-
Apparel: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[13] Sandals, shorts, and any exposed skin on the lower body are not permitted in the laboratory.[13]
Safe Handling Workflow and Emergency Procedures
A systematic workflow minimizes risk and ensures reproducibility and safety.
Caption: Step-by-step workflow for handling the compound safely.
Emergency First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[2]
Disposal Plan: Environmental Stewardship
Due to the presence of fluorine, this compound is classified as a halogenated organic compound .[14]
-
Solid Waste: All contaminated solid materials, including used gloves, weigh paper, and disposable plasticware, must be placed in a clearly labeled, sealed container designated for "Halogenated Solid Waste".[15]
-
Liquid Waste: Any solutions containing the compound must be disposed of in a "Halogenated Liquid Waste" container.[15]
-
Prohibition: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4][16] Halogenated waste streams must be kept separate from non-halogenated ones to ensure proper final disposal, which often involves high-temperature incineration.[15][17]
By adhering to these detailed protocols, you not only protect yourself and your colleagues but also contribute to a culture of safety that is the bedrock of scientific excellence.
References
- Vertex AI Search. Safety Data Sheet for this compound.
- CP Lab Safety. Glove Compatibility.
- University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference.
- Occupational Safety and Health Administration. OSHA Glove Selection Chart.
- University of Colorado Colorado Springs Emergency & Safety Services. Glove Selection Page 1 of 20.
- New Mexico State University Safety. Personal Protective Equipment (PPE) Guide – Chemical Resistance.
- Environmental Health & Safety Services. Personal Protective Equipment.
- Kimberly Clark. Nitrile Gloves Chemical Resistance Guide.
- ChemTalk. Lab Safety Equipment & PPE.
- University of California, Merced Environmental Health & Safety. Choosing The Correct PPE.
- Allan Chemical Corporation. How to Choose PPE for Chemical Work.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Thermo Fisher Scientific. SAFETY DATA SHEET for 2-Azabicyclo(2,2,1)hept-5-en-3-one.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Thermo Fisher Scientific. SAFETY DATA SHEET for 7-Oxabicyclo[2.2.1]heptane.
- ChemScene. Safety Data Sheet for 5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride.
- University of Texas at Austin. Halogenated Waste Guide.
- ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- PubMed. Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters.
- California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory.
- Actylis. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
- National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.
- University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- Selleck Chemicals. Safety Data Sheet for methyl 4-(difluoromethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride.
Sources
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. fishersci.com [fishersci.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. dess.uccs.edu [dess.uccs.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 13. csub.edu [csub.edu]
- 14. uakron.edu [uakron.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. ethz.ch [ethz.ch]
- 17. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
